molecular formula C9H5Br2NO B1667947 Broxyquinoline CAS No. 521-74-4

Broxyquinoline

Cat. No.: B1667947
CAS No.: 521-74-4
M. Wt: 302.95 g/mol
InChI Key: ZDASUJMDVPTNTF-UHFFFAOYSA-N
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Description

5,7-dibromo-8-quinolinol is a member of quinolines and an organohalogen compound.
BROXYQUINOLINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
This compound is an organobromide compound. It is used as an anti-infective. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L689)
structure

Properties

IUPAC Name

5,7-dibromoquinolin-8-ol
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InChI

InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDASUJMDVPTNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9045849
Record name Broxyquinoline
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Molecular Weight

302.95 g/mol
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CAS No.

521-74-4
Record name 5,7-Dibromo-8-hydroxyquinoline
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Record name Broxyquinoline [INN:DCF]
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Record name Broxyquinoline
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Foundational & Exploratory

Broxyquinoline synthesis and derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 8-hydroxyquinoline scaffold is a versatile starting point for the synthesis of a wide array of derivatives with diverse pharmacological properties. Common strategies include substitutions at the C5 and C7 positions, modification of the hydroxyl group, and annulation to form fused ring systems.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful method for introducing aryl or vinyl substituents at the C4, C5, or C7 positions of the quinoline ring, typically starting from a halogenated precursor like broxyquinoline or its protected form.

General Experimental Protocol: Suzuki Coupling for 5-Aryl-8-HQ Derivatives

  • Protection: Protect the hydroxyl group of 5-bromo-8-hydroxyquinoline. A common protecting group is benzyl, which can be introduced using benzyl bromide in the presence of a base.

  • Coupling Reaction:

    • Combine the protected 5-bromo-8-hydroxyquinoline, an appropriate arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogen transfer using a hydrogen source like cyclohexa-1,4-diene and a catalyst such as palladium on carbon (Pd/C).

  • Purification: Purify the final product by column chromatography.

Synthesis of Pyrano[3,2-h]quinoline Derivatives

These fused heterocyclic derivatives are often synthesized via a one-pot, three-component condensation reaction.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles

  • Reaction Setup: In a suitable flask, combine an 8-hydroxyquinoline derivative (e.g., 8-hydroxyquinoline-7-carbaldehyde), an aryl aldehyde, and malononitrile in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as piperidine.

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by TLC. The mechanism involves an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, followed by a Michael addition of the 8-hydroxyquinoline and subsequent intramolecular cyclization.

  • Isolation: The product often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold ethanol, and dried.

Synthesis of 8-Alkoxyquinoline Derivatives

Modification of the 8-hydroxyl group, for instance, through alkylation, can significantly alter the biological activity of the parent compound.

Experimental Protocol: General Alkylation of 8-Hydroxyquinoline

  • Reaction Setup: Dissolve the 8-hydroxyquinoline derivative in a suitable polar aprotic solvent, such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

  • Alkylating Agent: Add the desired alkylating agent (e.g., ethyl 2-chloroacetate) to the mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathways

This compound and its derivatives exhibit a multi-faceted mechanism of action, contributing to their broad-spectrum antimicrobial and potential therapeutic effects.

Antimicrobial Action

The primary antimicrobial mechanism is twofold:

  • Metal Ion Chelation: 8-Hydroxyquinolines are potent chelators of essential metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). By sequestering these ions, they inhibit crucial metalloenzymes involved in microbial metabolic and replication pathways, leading to bacteriostatic or bactericidal effects.

  • Membrane Disruption: The lipophilic nature of the quinoline ring allows the compound to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, increases permeability, and ultimately leads to cell lysis and death.

Host-Target Interactions: HRH2 Blockade

Recent studies have identified 8-hydroxyquinolines, including this compound, as blockers of the Histamine Receptor 2 (HRH2). This interaction suggests that these compounds can modulate host physiological processes.

  • Mechanism: Molecular docking studies suggest that 8-hydroxyquinolines act as competitive antagonists, binding to the histamine binding pocket of the HRH2 G-protein coupled receptor (GPCR).

  • Signaling Pathway: Activation of HRH2 by histamine typically leads to the activation of the Gαs subunit of the associated G-protein. This triggers a cascade involving adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). By blocking the receptor, this compound derivatives prevent this signaling cascade. In the gastrointestinal tract, this can modulate gastric acid secretion.

Visualizations

Diagram 1: General Synthesis of this compound

Synthesis_this compound cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Product o_aminophenol o-Aminophenol HQ 8-Hydroxyquinoline (8-HQ) o_aminophenol->HQ glycerol Glycerol glycerol->HQ reagents2 Br₂ CHCl₃ HQ->reagents2 Broxy This compound reagents1 H₂SO₄ Oxidizing Agent reagents1->HQ Skraup Reaction reagents2->Broxy Bromination

Caption: Synthetic pathway for this compound from o-aminophenol via the Skraup reaction.

Diagram 2: Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_drug cluster_target Microbial Cell cluster_effect Effect Broxy This compound Membrane Cell Membrane Broxy->Membrane Intercalation Metals Metal Ions (Fe³⁺, Cu²⁺) Broxy->Metals Chelation Enzymes Metalloenzymes Broxy->Enzymes Inhibits Disruption Membrane Disruption Increased Permeability Membrane->Disruption Metals->Enzymes Cofactor for Inhibition Enzyme Inhibition Metabolic Disruption Enzymes->Inhibition Death Cell Death Disruption->Death Inhibition->Death

Caption: Dual antimicrobial mechanism of this compound via chelation and membrane disruption.

Diagram 3: HRH2 Blocker Discovery Workflow

HRH2_Workflow A Yeast-based Sensor Strain (Expressing Human HRH2) B Activate Sensor with Histamine A->B C Screen Chemical Library (e.g., this compound) B->C D Measure Sensor Signal (e.g., Luciferase) C->D E Identify Hits: Signal Decrease D->E F Validate Hits in Mammalian Cells E->F Validated Blocker

Caption: Experimental workflow for identifying HRH2 blockers using a yeast-based sensor.

Quantitative Data

The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize key findings.

Table 1: Antimicrobial and Antiparasitic Activity
CompoundTarget Organism/ProteinActivity MetricValueReference
This compoundCryptosporidium parvum (CpACBP1)IC₅₀64.9 µM
This compoundSevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)IC₅₀5.8 µM
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosisMIC0.1 µM
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)MIC1.1 µM
8-O-prenyl derivative (QD-12)Mycobacterium smegmatis (Biofilm)MIC12.5 µM

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 2: Cytotoxicity and Host-Target Activity
CompoundTarget/Cell LineActivity MetricValue RangeReference
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)MTS₅₀6.25 ± 0.034 µg/mL
8-hydroxy-2-quinolinecarbaldehydeVarious Human Cancer Cell LinesMTS₅₀12.5 - 25 µg/mL
This compoundHCT-8 (Human colorectal adenocarcinoma)ActivityAlmost no effect at 1 mM
This compoundVero CellsToxicityNot significantly toxic at 10 µM

MTS₅₀: Concentration causing 50% reduction in cell viability in an MTS assay.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The synthetic routes to these molecules are well-established, allowing for extensive structural modification to optimize activity and selectivity. Their multi-target mechanism of action, combining direct antimicrobial effects with modulation of host signaling pathways, makes them compelling candidates for further investigation in the development of novel anti-infective and therapeutic agents. This guide provides a foundational resource for researchers aiming to explore and expand upon the rich medicinal chemistry of the 8-hydroxyquinoline scaffold.

The Biological Activity of Broxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a dihalogenated derivative of 8-hydroxyquinoline, has long been recognized for its potent antimicrobial properties. Emerging research, however, has unveiled a broader spectrum of biological activities, positioning it as a molecule of significant interest for drug development beyond its traditional use. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anticancer, and anti-inflammatory mechanisms. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its molecular interactions.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily centered around two key mechanisms:

  • Metal Ion Chelation: this compound is a potent chelator of divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions are essential cofactors for a multitude of microbial enzymes involved in critical metabolic processes. By sequestering these ions, this compound effectively inhibits enzymatic activity, leading to the disruption of microbial growth and replication.[1] This mechanism is fundamental to its broad-spectrum antimicrobial activity.

  • Membrane Disruption: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of cellular membranes.[1] This insertion disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This direct action on the cell membrane contributes to its efficacy against a range of pathogens.

Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity, encompassing bacteria, fungi, protozoa, and viruses.

Antibacterial Activity

This compound has demonstrated modest activity against various bacterial species.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesStrainMIC (µM)MIC (µg/mL)Reference
Staphylococcus epidermidis-12.54[2]
Staphylococcus aureus-12.54[2]
Acinetobacter baumannii-12.54[2]
Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 8-hydroxyquinolines, including this compound, particularly against emerging multidrug-resistant pathogens like Candida auris. The dihalogenation at the C5 and C7 positions is a key structural feature for this activity.

Table 2: Antifungal Activity of this compound and Related Compounds

Fungal SpeciesCompoundIC₅₀ (µM)Reference
Candida aurisThis compound<10[3]
Candida aurisClioquinol<1[3]
Candida aurisChloroxine<1[3]
Antiprotozoal Activity

This compound is classified as an antiprotozoal agent.[4] It inhibits the fatty acyl-CoA binding protein (CpACBP1) of Cryptosporidium parvum, a parasite that causes gastrointestinal illness.

Table 3: Antiprotozoal Activity of this compound

Target Organism/ProteinActivityValueReference
Cryptosporidium parvum (CpACBP1)IC₅₀64.9 µM[5]
Antiviral Activity

This compound has shown inhibitory effects against certain viruses, such as the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).

Table 4: Antiviral Activity of this compound

VirusActivityValueReference
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)IC₅₀5.8 µM[5]

Anticancer Activity

The anticancer potential of this compound and related 8-hydroxyquinoline derivatives is an expanding area of research. Their mechanisms of action in cancer are multifaceted and appear to involve the inhibition of key signaling pathways and the induction of apoptosis. While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, the inhibitory effects on pro-survival pathways are noteworthy. One of the key mechanisms is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

Inhibition of HIF-1α Signaling

This compound has been shown to exert inhibitory effects on the prolyl and asparaginyl hydroxylations of HIF-1α in vitro.[6] HIF-1α is a transcription factor that plays a crucial role in tumor survival and angiogenesis under hypoxic conditions. By inhibiting its activity, this compound can potentially suppress tumor growth and metastasis.

HIF1a_Inhibition cluster_0 Normoxia cluster_1 Hypoxia HIF-1α HIF-1α PHDs/FIH1 PHDs/FIH1 HIF-1α->PHDs/FIH1 Hydroxylation VHL VHL PHDs/FIH1->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Target Genes Angiogenesis, Metabolism, Survival HIF-1 Complex->Target Genes This compound This compound This compound->PHDs/FIH1 Inhibition of Hydroxylation NLRP3_Inhibition Signal 1 (Priming) Signal 1 (Priming) NF-κB Pathway NF-κB Pathway Signal 1 (Priming)->NF-κB Pathway Pro-IL-1β & NLRP3 (Upregulation) Pro-IL-1β & NLRP3 (Upregulation) NF-κB Pathway->Pro-IL-1β & NLRP3 (Upregulation) Caspase-1 Activation Caspase-1 Activation Pro-IL-1β & NLRP3 (Upregulation)->Caspase-1 Activation Substrate Signal 2 (Activation) Signal 2 (Activation) NLRP3 NLRP3 Signal 2 (Activation)->NLRP3 NLRP3-NEK7 Interaction NLRP3-NEK7 Interaction NLRP3->NLRP3-NEK7 Interaction NEK7 NEK7 NEK7->NLRP3-NEK7 Interaction Oligomerization Oligomerization NLRP3-NEK7 Interaction->Oligomerization ASC Speck Formation ASC Speck Formation Oligomerization->ASC Speck Formation ASC Speck Formation->Caspase-1 Activation IL-1β Release IL-1β Release Caspase-1 Activation->IL-1β Release This compound This compound This compound->NLRP3-NEK7 Interaction Inhibition Broth_Microdilution_Workflow Start Start Prepare 2x this compound Stock Prepare 2x this compound Stock Start->Prepare 2x this compound Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare 2x this compound Stock->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results (Visual or OD) Read Results (Visual or OD) Incubate Plate->Read Results (Visual or OD) Determine MIC Determine MIC Read Results (Visual or OD)->Determine MIC End End Determine MIC->End

References

Spectroscopic Analysis of Broxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of Broxyquinoline (5,7-dibromo-8-hydroxyquinoline). This compound is an antiseptic and disinfectant agent, and its structural elucidation and purity assessment are critical for its application in pharmaceutical development. This document details the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction to Spectroscopic Techniques for this compound Analysis

Spectroscopic methods are indispensable tools in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances. For a molecule like this compound, these techniques provide a wealth of information regarding its electronic structure, functional groups, atomic connectivity, and molecular weight.

  • UV-Vis Spectroscopy is employed to study the electronic transitions within the conjugated system of the quinoline ring, providing information about the extent of conjugation and the presence of chromophores.

  • FT-IR Spectroscopy is used to identify the characteristic functional groups present in the this compound molecule, such as the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, and the C-Br bonds.

  • NMR Spectroscopy (¹H and ¹³C) offers detailed insights into the molecular structure by mapping the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structural confirmation.

  • Mass Spectrometry provides the exact molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns.

Quantitative Spectroscopic Data of this compound

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from spectroscopic principles and analysis of closely related 8-hydroxyquinoline derivatives.

Table 1: UV-Visible Spectroscopic Data

ParameterValueSolvent
λmax 1~255 nmMethanol/Ethanol
λmax 2~320 nmMethanol/Ethanol

Table 2: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400-3200 (broad)O-H stretchPhenolic Hydroxyl
3100-3000C-H stretchAromatic
1600-1585C=C stretchAromatic ring
1500-1400C=C stretchAromatic ring
1300-1000C-O stretchPhenolic Hydroxyl
900-675C-H out-of-plane bendAromatic
600-500C-Br stretchBromo-substituent

Table 3: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.0Doublet of doubletsH2
~7.6Doublet of doubletsH4
~7.5Doublet of doubletsH3
~7.8SingletH6

Table 4: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~150C8
~148C2
~138C4
~136C8a
~130C6
~128C4a
~122C3
~112C5
~110C7

Table 5: Mass Spectrometry Data

m/z ValueInterpretation
303/305/307[M]⁺˙ Molecular ion peak (isotopic pattern for two Br atoms)
224/226[M - Br]⁺
196[M - 2Br]⁺
115[C₉H₅N]⁺˙

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of this compound are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

  • This compound reference standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standard: Dilute 1 mL of the stock solution to 10 mL with methanol to get a concentration of 10 µg/mL.

  • Spectrophotometric Measurement:

    • Use methanol as the blank.

    • Record the UV spectrum of the working standard solution from 200 to 400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound reference standard

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[1]

    • Transfer a portion of the mixture into a pellet die.

    • Press the mixture under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.[1]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound reference standard (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[3]

  • Spectral Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Assign the chemical shifts to the respective protons and carbons in the this compound structure.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound reference standard

  • Methanol or acetonitrile (LC-MS grade)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mass Spectrometric Analysis:

    • Infuse the sample solution directly into the ion source or inject it through a liquid chromatography system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Identify the molecular ion peak and observe its characteristic isotopic pattern due to the two bromine atoms.

    • If using tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to study the fragmentation pathways.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Data λmax Determination UV_Vis->UV_Data FTIR_Data Functional Group ID FTIR->FTIR_Data NMR_Data Structure Elucidation NMR->NMR_Data MS_Data MW & Fragmentation MS->MS_Data Conclusion Structural Confirmation & Purity Assessment UV_Data->Conclusion FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For more specific applications, such as quantitative analysis in pharmaceutical formulations, method validation according to regulatory guidelines (e.g., ICH) would be required.

References

The Core of Coordination: A Technical Guide to the Metal Ion Chelation Properties of Broxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline, a well-established bidentate chelating agent. Its biological activities, particularly its antimicrobial and antiseptic properties, are intrinsically linked to its ability to form stable complexes with various metal ions. This technical guide provides an in-depth exploration of the metal ion chelation properties of this compound, drawing upon data from its parent compound, 8-hydroxyquinoline, and its derivatives. This document details the structural basis of chelation, summarizes key quantitative parameters, presents detailed experimental protocols for characterization, and visualizes the logical and biological pathways influenced by its metal-binding capabilities.

Introduction: The Chemical Basis of this compound's Activity

This compound, a member of the 8-hydroxyquinoline family, exerts its biological effects primarily through the chelation of metal ions, with a notable affinity for iron and copper.[1] This process involves the formation of a five-membered ring with a central metal ion, coordinated by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1][2] This sequestration of essential metal ions disrupts vital cellular processes in microorganisms, such as enzymatic reactions, leading to the inhibition of growth and replication.[1][3] Furthermore, the lipophilic nature of the resulting metal-broxyquinoline complex is thought to facilitate the disruption of microbial cell membranes, contributing to its antimicrobial efficacy.[1][3] The diverse medicinal applications of 8-hydroxyquinoline derivatives, including their roles as antineurodegenerative and anticancer agents, are also largely attributed to their metal-chelating properties.[4][5]

Quantitative Chelation Data

While specific stability constants for this compound are not extensively reported in readily available literature, the data for its parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives provide a strong indication of its chelation capabilities. The stability of these metal complexes is crucial for their biological activity.

Ligand/DerivativeMetal IonStoichiometry (Metal:Ligand)Stability/Formation Constant (log K)MethodReference
8-HydroxyquinolineCo(II)1:2-Spectrophotometry[1][6]
8-HydroxyquinolineNi(II)1:2-Spectrophotometry[1][6]
8-HydroxyquinolineCu(II)1:2-Conductometric Titration[1][6]
8-HydroxyquinolineAg(I)1:18.62 (Kf = 4.20x10⁸)Spectrophotometry[7]
Quercetin (a flavonoid with similar chelating motifs)Al(III)1:1, 1:2log K₁=14.05, log K₂=10.02Potentiometry[8][9]
QuercetinFe(II)1:1, 1:2log K₁=9.44, log K₂=3.86Potentiometry[8][9]

Note: The stability constants are highly dependent on experimental conditions such as solvent, pH, and ionic strength. The data for 8-hydroxyquinoline and quercetin are presented to provide a comparative context for the expected chelation strength of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the metal chelation properties of this compound and similar 8-hydroxyquinoline derivatives.

Synthesis of this compound Metal Complexes

This protocol is a general method adaptable for the synthesis of various this compound-metal complexes.

Materials:

  • This compound (5,7-dibromo-8-hydroxyquinoline)

  • Metal(II) salt (e.g., CuCl₂, FeCl₂, ZnCl₂)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (for pH adjustment)

Procedure:

  • Prepare a solution of this compound in ethanol.

  • Prepare an aqueous solution of the chosen metal(II) salt.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • Adjust the pH of the mixture to the optimal level for complex formation (typically slightly acidic to neutral, but may vary) using ammonium hydroxide.

  • The mixture is then heated and stirred for a specified duration to ensure complete reaction.

  • The resulting precipitate of the metal-broxyquinoline complex is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.[10]

Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

Job's method is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12][13]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Stock solution of the metal salt of the same molar concentration in a compatible solvent.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with varying mole fractions of the metal and this compound, while keeping the total molar concentration constant.[13]

  • For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the complex. This wavelength is determined beforehand by scanning the spectrum of a solution containing the complex.

  • Plot the absorbance versus the mole fraction of the ligand (this compound).

  • The plot will typically show two linear portions that intersect at a maximum absorbance. The mole fraction at this intersection point corresponds to the stoichiometry of the complex.[11][12] For a 1:2 metal-to-ligand ratio, the maximum will be at a mole fraction of approximately 0.67 for the ligand.[12]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes.[14][15]

Materials:

  • Standardized solution of a strong base (e.g., NaOH).

  • Solutions of this compound, the metal salt, and a strong acid (e.g., HCl).

  • A pH meter with a glass electrode.

  • A constant temperature water bath.

Procedure:

  • Prepare a series of solutions containing: (a) the strong acid, (b) the strong acid and this compound, and (c) the strong acid, this compound, and the metal salt.

  • Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added for each titration.

  • From the titration curves, the protonation constants of this compound and the stability constants of the metal-broxyquinoline complex can be calculated using established methods, such as the Irving-Rossotti method.[9][14]

Antimicrobial Susceptibility Testing

This protocol outlines the agar well diffusion method to assess the antimicrobial activity of this compound and its metal complexes.

Materials:

  • This compound and its synthesized metal complexes.

  • Bacterial and/or fungal strains.

  • Appropriate agar growth medium (e.g., Mueller-Hinton agar for bacteria).

  • Sterile petri dishes.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly over the surface of the agar plate.

  • Create uniform wells in the agar using a sterile borer.

  • Add a known concentration of the test compound (dissolved in DMSO) to each well. A control with DMSO alone should be included.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[16][17]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed biological impact of this compound's metal chelation.

experimental_workflow_synthesis cluster_synthesis Synthesis of this compound-Metal Complex start Prepare this compound Solution mix Mix Solutions start->mix metal_sol Prepare Metal Salt Solution metal_sol->mix ph_adjust Adjust pH mix->ph_adjust heat Heat and Stir ph_adjust->heat filter Filter and Wash heat->filter dry Dry Complex filter->dry end Characterize Complex dry->end caption Workflow for the synthesis of this compound-metal complexes.

Caption: Workflow for the synthesis of this compound-metal complexes.

experimental_workflow_jobs_plot cluster_jobs_plot Job's Method for Stoichiometry Determination start Prepare Equimolar Stock Solutions (Metal and this compound) series Prepare Series of Solutions (Varying Mole Fractions) start->series measure Measure Absorbance at λmax series->measure plot Plot Absorbance vs. Mole Fraction measure->plot analyze Determine Stoichiometry from Plot Maximum plot->analyze end Stoichiometric Ratio analyze->end caption Workflow for Job's method of continuous variation.

Caption: Workflow for Job's method of continuous variation.

signaling_pathway_inhibition cluster_pathway Proposed Mechanism of Action via Metal Chelation cluster_cellular_processes Metal-Dependent Cellular Processes cluster_outcomes Biological Outcomes broxy This compound complex This compound-Metal Complex broxy->complex metal Extracellular/Intracellular Metal Ions (Fe, Cu) metal->complex inhibition Inhibition/Disruption complex->inhibition enzyme Metalloenzyme Activity antimicrobial Antimicrobial Effect enzyme->antimicrobial ros Reactive Oxygen Species (ROS) Generation (Fenton Reaction) neuroprotection Neuroprotection ros->neuroprotection abeta Metal-Induced Amyloid-β Aggregation abeta->neuroprotection inhibition of inhibition->enzyme inhibition->ros inhibition->abeta caption Logical pathway of this compound's biological effects.

Caption: Logical pathway of this compound's biological effects.

Impact on Biological Pathways

The metal chelation properties of this compound and its analogs have significant implications for various biological pathways, particularly those that are metal-dependent.

Antimicrobial Action

By sequestering essential transition metals like iron and copper, this compound deprives bacteria and fungi of vital cofactors for enzymes involved in cellular respiration and DNA replication.[1][3] This leads to a bacteriostatic or bactericidal effect. The formation of a lipophilic metal-broxyquinoline complex may also enhance its ability to penetrate microbial cell walls and disrupt membrane integrity.[1]

Neuroprotection and Alzheimer's Disease

An imbalance of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of Alzheimer's disease. These metals can promote the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[18][19][20] 8-Hydroxyquinoline derivatives, by chelating these metal ions, can inhibit the formation of these Aβ aggregates and may even contribute to their disaggregation.[4][18][19] This action is a key strategy in the development of therapeutics for neurodegenerative diseases.

Potential Modulation of Signaling Pathways

While direct studies on this compound are limited, the chelation of intracellular metal ions can be logically inferred to impact signaling pathways sensitive to metal homeostasis and oxidative stress. For instance, the mitogen-activated protein kinase (MAPK) signaling pathways are known to be affected by metal-induced toxicity.[21] By modulating the intracellular concentrations of redox-active metals like copper and iron, this compound could potentially influence these pathways, although further research is needed to elucidate the precise mechanisms.

Conclusion

This compound's potent metal ion chelation properties are central to its biological activity. While a comprehensive set of quantitative data for this compound itself remains to be fully established, the extensive research on its parent compound, 8-hydroxyquinoline, provides a robust framework for understanding its coordination chemistry. The experimental protocols detailed in this guide offer a foundation for further investigation into the specific thermodynamic and kinetic parameters of this compound's interactions with various metal ions. The continued exploration of these properties is crucial for the development of new therapeutic agents that target metal-dependent pathological processes.

References

Preliminary In Vitro Studies of Broxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro research on Broxyquinoline, a halogenated hydroxyquinoline derivative. The document summarizes key findings related to its antimicrobial, antiparasitic, and potential anticancer activities, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Core Mechanisms of Action

This compound's biological activities are primarily attributed to two key mechanisms: metal ion chelation and membrane disruption[1]. It effectively binds to and sequesters essential metal ions, particularly iron and copper, which are crucial cofactors for various microbial enzymes. This chelation disrupts vital metabolic processes, leading to the inhibition of microbial growth and replication[1]. Additionally, this compound can intercalate into the lipid bilayer of cell membranes, causing structural instability, increased permeability, and eventual cell death[1]. Recent studies also suggest that this compound may possess anti-inflammatory properties by modulating signaling molecules involved in inflammatory responses, although the precise pathways are still under investigation[1].

This compound This compound MetalIons Metal Ions (e.g., Fe²⁺, Cu²⁺) This compound->MetalIons Chelates MicrobialEnzymes Microbial Enzymes This compound->MicrobialEnzymes Inhibits CellMembrane Microbial Cell Membrane This compound->CellMembrane Intercalates MetalIons->MicrobialEnzymes Cofactor for MetabolicDisruption Metabolic Process Disruption MicrobialEnzymes->MetabolicDisruption Leads to CellDeath Microbial Cell Death MetabolicDisruption->CellDeath MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leads to MembraneDisruption->CellDeath

Dual antimicrobial mechanism of this compound.

Quantitative In Vitro Activity

The following tables summarize the reported quantitative data for this compound's activity against various targets.

Table 1: Antiparasitic and Antiviral Activity of this compound

TargetAssay TypeMetricValue (µM)Reference
Cryptosporidium parvum Acyl-CoA Binding Protein 1 (CpACBP1)Inhibition AssayIC5064.9[2]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Inhibition AssayIC505.8[2]

Table 2: Antimicrobial Activity of this compound

OrganismAssay TypeMetricValue (µM)Reference
Staphylococcus epidermidisBroth MicrodilutionMIC12.5[3]
Staphylococcus aureusBroth MicrodilutionMIC12.5[3]
Acinetobacter baumanniiBroth MicrodilutionMIC12.5[3]

Table 3: Cytotoxicity of this compound

Cell LineAssay TypeConcentrationIncubation TimeEffectReference
Human Ileocecal Colorectal Adenocarcinoma (HCT-8)Cell Viability Assay10 µM, 1 mM44 hNo significant inhibitory effect[2]
Vero CellsCytotoxicity Assay10 µM72 hNo significant toxicity[2]
YeastYeast Toxicity Assay>100 µM2.5 h~20% reduction in cell growth[4]

Detailed Experimental Protocols

This section outlines the general methodologies for the key in vitro assays referenced in the literature.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

start Start prep_broth Prepare Mueller-Hinton Broth (MHB) start->prep_broth prep_broxy Prepare Serial Dilutions of this compound in MHB prep_broth->prep_broxy inoculate Inoculate with Standardized Bacterial Suspension prep_broxy->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Turbidity (Growth) incubate->read_mic end Determine MIC read_mic->end

Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. Positive (broth with bacteria, no drug) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Adherent cells (e.g., HCT-8, Vero) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 44 or 72 hours).

  • MTT Addition: The medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration.

Other In Vitro Activities and Future Directions

Histamine H2 Receptor (HRH2) Blockade

Preliminary studies have identified this compound as a potential blocker of the histamine H2 receptor (HRH2)[4]. This finding suggests a possible role for this compound in modulating gastric acid secretion, as HRH2 is a key regulator of this process[4]. Further investigation into the competitive or non-competitive nature of this inhibition and its downstream signaling effects is warranted.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Hydroxylation

This compound has been shown to inhibit the prolyl and asparaginyl hydroxylations of HIF-1α in vitro[5]. HIF-1α is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key target in cancer therapy. This inhibitory activity suggests a potential anticancer mechanism for this compound that is independent of its antimicrobial properties.

Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Hydroxylation Hydroxylation HIF1a->Hydroxylation Proteasomal_Degradation Proteasomal Degradation HIF1a->Proteasomal_Degradation PHDs_FIH1 Prolyl Hydroxylases (PHDs) & Factor Inhibiting HIF-1 (FIH-1) PHDs_FIH1->Hydroxylation VHL VHL-mediated Ubiquitination Hydroxylation->VHL VHL->Proteasomal_Degradation This compound This compound This compound->PHDs_FIH1 Inhibits HIF1a_stabilization HIF-1α Stabilization This compound->HIF1a_stabilization Target_Gene_Expression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HIF1a_stabilization->Target_Gene_Expression

Proposed inhibition of HIF-1α hydroxylation by this compound.

Conclusion

The preliminary in vitro data for this compound highlight its potential as a broad-spectrum antimicrobial and antiparasitic agent. Its multifaceted mechanism of action, involving both metal ion chelation and membrane disruption, may offer an advantage in overcoming resistance. Furthermore, its newly identified activities as an HRH2 blocker and an inhibitor of HIF-1α hydroxylation open up exciting new avenues for research in areas beyond infectious diseases, including gastroenterology and oncology. Further in-depth studies are required to fully elucidate these novel mechanisms and to translate these promising in vitro findings into potential therapeutic applications.

References

Broxyquinoline: A Technical Guide on its Antiprotozoal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a halogenated derivative of 8-hydroxyquinoline, has long been recognized for its broad-spectrum antimicrobial properties, including activity against pathogenic protozoa. This technical guide synthesizes the available scientific information on this compound's role as an antiprotozoal agent, with a focus on its mechanism of action, and provides generalized experimental protocols for its evaluation. While specific quantitative efficacy data for this compound against protozoa such as Entamoeba histolytytica and Giardia lamblia is limited in contemporary literature, this guide serves as a foundational resource for researchers seeking to further investigate its therapeutic potential.

Introduction

Protozoal infections, such as amoebiasis and giardiasis, continue to pose significant global health challenges, particularly in regions with limited access to clean water and sanitation. While a number of antiprotozoal agents are available, the emergence of drug resistance and the potential for adverse effects necessitate the exploration of new and repurposed therapeutic compounds. This compound (5,7-dibromo-8-hydroxyquinoline) is one such compound with a history of use in treating intestinal infections. This document provides a detailed overview of its core antiprotozoal characteristics.

Mechanism of Action

The antiprotozoal activity of this compound is primarily attributed to a dual mechanism targeting essential cellular processes of the parasite.[1]

  • Metal Ion Chelation: this compound is a potent chelating agent, with a high affinity for essential metal ions such as iron (Fe) and copper (Cu).[1] These metal ions are critical cofactors for a variety of enzymes involved in the metabolic pathways of protozoa. By sequestering these ions, this compound effectively inhibits these vital enzymatic reactions, leading to a disruption of microbial growth and replication.[1]

  • Cell Membrane Disruption: The compound can intercalate into the lipid bilayer of the protozoal cell membrane. This insertion disrupts the structural integrity of the membrane, leading to increased permeability and the eventual lysis and death of the cell.[1]

This multi-pronged attack enhances its efficacy as an antimicrobial agent.[1]

Visualizing the Mechanism of Action

Broxyquinoline_Mechanism Enzyme Metallo-dependent Enzymes Metabolism Essential Metabolic Pathways Enzyme->Metabolism Catalyzes Membrane Cell Membrane (Lipid Bilayer) Integrity Membrane Integrity & Permeability Membrane->Integrity Maintains Death Cell Death Broxy This compound Broxy->Membrane Intercalates & Disrupts Metal Metal Ions (Fe, Cu) Broxy->Metal Chelates Metal->Enzyme Required Cofactor

Caption: Mechanism of action for this compound against protozoal cells.

Quantitative Data

CompoundProtozoaAssay TypeIC50 / EC50 (µM)Reference
MetronidazoleEntamoeba histolyticaIn vitro1.46(Hayat et al., 2011)
Chloroquine-based chalconesEntamoeba histolyticaIn vitroMore active than Metronidazole(Hayat et al., 2011)
TinidazoleEntamoeba histolyticaIn vitro12.4(Bansal et al., 2004)
MetronidazoleEntamoeba histolyticaIn vitro13.2(Bansal et al., 2004)
FumagillinGiardia lamblia (GS isolate)In vitro0.002(Chen et al., 2010)
MetronidazoleGiardia lamblia (WB isolate)In vitro2.1(Chen et al., 2010)

Experimental Protocols

While specific protocols for testing this compound are not detailed in recent literature, the following are generalized, standard methodologies for assessing the in vitro susceptibility of Entamoeba histolytica and Giardia lamblia to antiprotozoal compounds. These can be adapted for the evaluation of this compound.

In Vitro Susceptibility of Entamoeba histolytica

This protocol is based on established methods for determining the 50% inhibitory concentration (IC50) of a drug against E. histolytica trophozoites.

Materials:

  • E. histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 culture medium

  • 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Metronidazole)

  • Negative control (solvent vehicle)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Cell viability assay reagent (e.g., resazurin-based)

Procedure:

  • Culturing Trophozoites: Axenically cultivate E. histolytica trophozoites in TYI-S-33 medium at 37°C.

  • Cell Seeding: Harvest trophozoites in the logarithmic growth phase and adjust the concentration to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Drug Dilution: Prepare a serial dilution of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include wells for positive and negative controls.

  • Incubation: Incubate the plates in an anaerobic environment at 37°C for 48-72 hours.

  • Determining Inhibition:

    • Microscopic Examination: Observe the trophozoites under an inverted microscope for morphological changes and reduction in number.

    • Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Susceptibility of Giardia lamblia

This protocol outlines a method to determine the 50% effective concentration (EC50) of a drug against G. lamblia trophozoites.

Materials:

  • G. lamblia trophozoites (e.g., WB or GS strain)

  • TYI-S-33 culture medium supplemented with bovine bile

  • 96-well microtiter plates

  • This compound stock solution

  • Positive control (e.g., Metronidazole)

  • Negative control (solvent vehicle)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • ATP-based luminescence assay kit

Procedure:

  • Culturing Trophozoites: Culture G. lamblia trophozoites in modified TYI-S-33 medium at 37°C.

  • Cell Seeding: Harvest trophozoites and adjust the cell density. Seed the cells into 96-well plates.

  • Drug Application: Add serial dilutions of this compound to the wells, including appropriate controls.

  • Incubation: Incubate the plates in an anaerobic or microaerophilic environment at 37°C for 24-48 hours.

  • Determining Viability:

    • Trophozoite Adherence: Assess the adherence of trophozoites to the bottom of the wells, as viable parasites will remain attached.

    • ATP Luminescence Assay: Use an ATP-based assay to measure the metabolic activity of the viable trophozoites, which correlates with cell number.

  • EC50 Calculation: Determine the EC50 value by plotting the percentage of viable cells against the log of the drug concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Protozoa (E. histolytica or G. lamblia) Harvest Harvest & Count Trophozoites Culture->Harvest Seed Seed into 96-well Plates Harvest->Seed AddDrug Add Drug Dilutions to Plates Seed->AddDrug DrugPrep Prepare Serial Dilutions of this compound DrugPrep->AddDrug Incubate Incubate Plates (Anaerobic, 37°C) AddDrug->Incubate Assess Assess Viability (Microscopy, Viability Assay) Incubate->Assess Calculate Calculate IC50/EC50 (Dose-Response Curve) Assess->Calculate

Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.

Conclusion and Future Directions

This compound's established mechanisms of action—metal ion chelation and membrane disruption—present a solid rationale for its activity against protozoan parasites. However, the lack of recent, specific quantitative data against key pathogens like E. histolytica and G. lamblia highlights a significant gap in the current understanding of its potential.

For drug development professionals and researchers, this presents an opportunity. A systematic re-evaluation of this compound and its derivatives using modern, standardized in vitro and in vivo models is warranted. Future studies should focus on:

  • Determining the IC50 and EC50 values against a panel of clinically relevant protozoan strains, including drug-resistant isolates.

  • Elucidating the specific molecular targets of its chelation and membrane-disrupting activities.

  • Investigating its efficacy and safety in animal models of amoebiasis and giardiasis.

Such research would be invaluable in determining if this historical compound can be repurposed as a viable therapeutic agent in the contemporary fight against protozoal diseases.

References

Broxyquinoline: A Technical Guide to its Antimicrobial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a halogenated derivative of 8-hydroxyquinoline, has demonstrated notable efficacy in the inhibition of a broad spectrum of microbial pathogens. This technical guide provides an in-depth analysis of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The primary modes of antimicrobial activity—metal ion chelation and cell membrane disruption—are explored in detail, offering a comprehensive resource for researchers and professionals engaged in the development of novel anti-infective agents.

Introduction

This compound is a synthetic compound recognized for its antimicrobial properties against various pathogens, including bacteria, fungi, and protozoa.[1] Its therapeutic applications have been centered on treating intestinal infections. Understanding the multifaceted mechanisms through which this compound exerts its inhibitory effects on microbial growth is crucial for its potential optimization and broader application in combating infectious diseases. This document synthesizes available scientific information to present a detailed overview of its antimicrobial profile.

Core Mechanisms of Antimicrobial Action

This compound's efficacy stems from a dual mechanism of action that targets fundamental microbial processes: metal ion chelation and disruption of cell membrane integrity.[1]

Metal Ion Chelation

A primary mechanism of this compound is its ability to chelate essential metal ions, particularly divalent cations such as iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions are critical cofactors for a multitude of microbial enzymes involved in vital metabolic pathways.[1] By sequestering these ions, this compound renders them unavailable for biological processes, leading to the inhibition of enzymatic activity and subsequent disruption of microbial metabolism. This ultimately results in the cessation of microbial growth and replication.[1] The chelation of metal ions is a key factor in the broad-spectrum activity of 8-hydroxyquinoline derivatives.

Mechanism of Action: Metal Ion Chelation This compound This compound Chelation Chelation This compound->Chelation MetalIons Divalent Metal Ions (e.g., Fe²⁺, Cu²⁺) MetalIons->Chelation MicrobialEnzymes Microbial Metalloenzymes Chelation->MicrobialEnzymes Deprives enzymes of essential cofactors MetabolicPathways Essential Metabolic Pathways MicrobialEnzymes->MetabolicPathways Disrupts Inhibition Inhibition of Microbial Growth MetabolicPathways->Inhibition

This compound's chelation of essential metal ions.
Cell Membrane Disruption

In addition to its chelating properties, this compound directly impacts the integrity of the microbial cell membrane.[1] The compound is capable of intercalating into the lipid bilayer of the cell membrane, which leads to structural disruptions.[1] This intercalation destabilizes the membrane, increasing its permeability and leading to the leakage of essential intracellular components. The loss of membrane integrity ultimately results in cell death.[1] This direct action on the cell membrane contributes significantly to the potent antimicrobial effect of this compound.

Mechanism of Action: Membrane Disruption This compound This compound Intercalation Intercalation This compound->Intercalation CellMembrane Microbial Cell Membrane (Lipid Bilayer) CellMembrane->Intercalation MembraneDestabilization Membrane Destabilization & Increased Permeability Intercalation->MembraneDestabilization Leakage Leakage of Intracellular Components MembraneDestabilization->Leakage CellDeath Cell Death Leakage->CellDeath

Disruption of the microbial cell membrane by this compound.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified against various pathogenic microbes. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) data.

Table 1: Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus epidermidis-412.5[2]
Staphylococcus aureus-412.5[2]
Acinetobacter baumannii-412.5[2]

Table 2: Antifungal Activity of this compound

Fungal SpeciesStrain(s)IC50 Range (µM)Reference
Candida auris13 strains0.16 - 0.33[3]

Experimental Protocols

Standardized methodologies are critical for the accurate assessment of antimicrobial efficacy. The following sections detail the general protocols for determining MIC values and evaluating biofilm inhibition.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Workflow: Broth Microdilution MIC Assay PrepCulture 1. Prepare Standardized Microbial Inoculum Inoculation 3. Inoculate Microtiter Plate Wells with Microbial Suspension PrepCulture->Inoculation SerialDilution 2. Prepare Serial Dilutions of this compound in Broth SerialDilution->Inoculation Incubation 4. Incubate at Optimal Temperature and Duration Inoculation->Incubation Observation 5. Visually Inspect for Microbial Growth (Turbidity) Incubation->Observation MIC 6. Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC

General workflow for determining MIC via broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then diluted in the growth medium to achieve a final concentration in the wells.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted this compound are inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Biofilm Inhibition Assessment: Crystal Violet Assay

The crystal violet assay is a common method for quantifying biofilm formation and assessing the inhibitory effects of antimicrobial compounds.

Workflow: Crystal Violet Biofilm Assay Inoculate 1. Inoculate Wells with Bacterial Suspension and this compound Incubate 2. Incubate to Allow Biofilm Formation Inoculate->Incubate Wash1 3. Wash to Remove Planktonic Cells Incubate->Wash1 Stain 4. Stain with Crystal Violet Wash1->Stain Wash2 5. Wash to Remove Excess Stain Stain->Wash2 Solubilize 6. Solubilize Bound Stain (e.g., with Acetic Acid) Wash2->Solubilize Quantify 7. Quantify Absorbance (e.g., at 570 nm) Solubilize->Quantify

General workflow for the crystal violet biofilm assay.

Methodology:

  • Biofilm Culture: A standardized bacterial suspension is added to the wells of a microtiter plate, along with varying concentrations of this compound. The plate is incubated under conditions that promote biofilm formation.

  • Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a defined period.

  • Washing: Excess stain is removed by washing the wells with water.

  • Solubilization: The crystal violet that has stained the biofilm is solubilized with a suitable solvent, such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a spectrophotometer at a specific wavelength (typically 570-600 nm). The absorbance is proportional to the amount of biofilm present.

Conclusion

This compound exhibits a potent antimicrobial effect through the synergistic mechanisms of metal ion chelation and cell membrane disruption. The quantitative data presented in this guide underscore its efficacy against a range of pathogenic bacteria and fungi. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of its antimicrobial properties. Further research into the specific microbial signaling pathways affected by this compound could unveil additional therapeutic targets and enhance its potential as a valuable anti-infective agent. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery and development.

References

An In-Depth Technical Guide to the Anti-inflammatory Effects of Broxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a derivative of 8-hydroxyquinoline, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its potent and specific inhibition of the NLRP3 inflammasome. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the signaling pathways and experimental workflows involved in its investigation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for NLRP3-associated inflammatory diseases.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary anti-inflammatory effect of this compound stems from its direct inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. Upon activation by a wide range of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).

This compound has been identified as a specific inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism does not affect the activation of other inflammasomes like NLRC4 or AIM2.[1] Mechanistically, this compound directly targets the Arg165 residue of the NLRP3 protein.[1][3] This interaction is crucial as it prevents the subsequent downstream events necessary for inflammasome activation, including:

  • NEK7-NLRP3 interaction: The binding of NEK7 to NLRP3 is a critical step for inflammasome activation.

  • NLRP3 oligomerization: The assembly of multiple NLRP3 proteins into a larger complex.

  • ASC speck formation: The recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) to form a large signaling platform.

Importantly, the inhibitory action of this compound on the NLRP3 inflammasome is independent of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3] The NF-κB pathway is a central regulator of inflammation, and its independence from this compound's mechanism suggests a targeted mode of action.

Signaling Pathway of this compound's NLRP3 Inhibition

The following diagram illustrates the specific inhibitory action of this compound on the NLRP3 inflammasome signaling cascade.

cluster_activation NLRP3 Inflammasome Activation cluster_inhibition This compound Inhibition DAMPs DAMPs / PAMPs NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Activates NEK7 NEK7 NLRP3_inactive->NEK7 Recruits ASC ASC NLRP3_inactive->ASC Oligomerization & Recruitment NEK7->NLRP3_inactive Binds Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->NLRP3_inactive Directly binds to Arg165

This compound directly targets inactive NLRP3, preventing its activation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models.

In Vitro Inhibition of NLRP3 Inflammasome

This compound demonstrates a dose-dependent inhibition of IL-1β release from lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) stimulated with NLRP3 activators.

AssayCell TypeStimulantThis compound IC50Reference
IL-1β ReleaseLPS-primed BMDMsNigericin~5 µM[1][2]
IL-1β ReleaseLPS-primed BMDMsATP~5 µM[1][3]
In Vivo Efficacy in Inflammatory Disease Models

This compound has been shown to significantly attenuate inflammation in murine models of NLRP3-driven diseases.

This model mimics the inflammatory response seen in gout. This compound treatment leads to a significant reduction in neutrophil infiltration into the peritoneal cavity.

Treatment GroupNeutrophil Count (x10^5) in Peritoneal LavageReference
VehicleData not available in abstract[1][2]
This compoundSignificantly reduced[1][3]

EAE is a widely used model for multiple sclerosis. This compound treatment ameliorates the clinical severity of the disease.

Treatment GroupMean Clinical ScoreReference
VehicleData not available in abstract[1][2]
This compoundSignificantly lower[1][3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

cluster_workflow NLRP3 Inhibition Assay Workflow A 1. Culture Bone Marrow-Derived Macrophages (BMDMs) B 2. Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) A->B C 3. Pre-treat with various concentrations of this compound B->C D 4. Stimulate with NLRP3 activator (e.g., Nigericin or ATP) C->D E 5. Collect supernatant D->E F 6. Measure IL-1β concentration using ELISA E->F G 7. Determine IC50 value F->G

Workflow for in vitro NLRP3 inflammasome inhibition assay.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • NLRP3 activator (e.g., Nigericin, ATP)

  • ELISA kit for mouse IL-1β

Procedure:

  • Cell Culture: Plate BMDMs in a 96-well plate at a suitable density and culture overnight.

  • Priming: Prime the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 1 hour).

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin or ATP, for the recommended time.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the IL-1β concentration against the log of the this compound concentration.

In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model

This protocol describes the induction of peritonitis in mice using MSU crystals and the assessment of this compound's therapeutic effect.[4][5][6][7]

cluster_workflow MSU-Induced Peritonitis Workflow A 1. Administer this compound or vehicle to mice (e.g., intraperitoneally) B 2. After a set time (e.g., 1 hour), inject MSU crystals intraperitoneally A->B C 3. Euthanize mice after a defined period (e.g., 6 hours) B->C D 4. Perform peritoneal lavage with PBS C->D E 5. Collect peritoneal fluid D->E F 6. Count total and differential leukocyte (neutrophil) numbers using flow cytometry or microscopy E->F G 7. Measure cytokine levels (e.g., IL-1β) in the lavage fluid by ELISA E->G

Workflow for the in vivo MSU-induced peritonitis model.

Materials:

  • C57BL/6 mice

  • Monosodium urate (MSU) crystals

  • This compound

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or microscope for cell counting

  • ELISA kit for mouse IL-1β

Procedure:

  • Animal Dosing: Administer this compound or a vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Peritonitis: After a predetermined time (e.g., 1 hour), inject a suspension of MSU crystals in sterile PBS into the peritoneal cavity of the mice.[4][5][6][7]

  • Sample Collection: At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS.[4][5][6][7]

  • Cell Analysis: Centrifuge the collected peritoneal lavage fluid to pellet the cells. Resuspend the cells and determine the total and differential leukocyte counts, with a focus on neutrophils, using flow cytometry or manual counting with a hemocytometer after appropriate staining.

  • Cytokine Analysis: Use the supernatant from the centrifuged lavage fluid to measure the levels of inflammatory cytokines, such as IL-1β, by ELISA.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol details the induction of EAE in mice and the evaluation of this compound's effect on disease progression.[8][9][10][11]

cluster_workflow EAE Model Workflow A 1. Immunize mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) B 2. Administer Pertussis Toxin A->B C 3. Begin treatment with this compound or vehicle at a specified time point B->C D 4. Monitor mice daily for clinical signs of EAE and assign a clinical score C->D E 5. At the end of the study, collect tissues (e.g., spinal cord) for histological analysis D->E

Workflow for the in vivo EAE model.

Materials:

  • C57BL/6 mice

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin

  • This compound

Procedure:

  • EAE Induction: Emulsify the MOG35-55 peptide in CFA and immunize mice subcutaneously. Administer pertussis toxin intraperitoneally on the day of immunization and a subsequent time point (e.g., 48 hours later).[8][9][10][11]

  • Treatment: Begin daily administration of this compound or vehicle at a predetermined time, which could be prophylactic (before disease onset) or therapeutic (after disease onset).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, limb weakness, and paralysis. Assign a clinical score based on a standardized scale (e.g., 0-5).[9][11][12][13][14][15]

  • Histological Analysis: At the termination of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.

Other Potential Signaling Pathways

While the primary anti-inflammatory mechanism of this compound is through NLRP3 inhibition, the involvement of other key inflammatory signaling pathways warrants consideration.

NF-κB Signaling Pathway

Current evidence suggests that this compound's inhibitory effect on the NLRP3 inflammasome is independent of the NF-κB pathway.[1][2][3] Studies on other quinoline derivatives have shown modulation of NF-κB, but this has not been demonstrated for this compound itself.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are also critical regulators of inflammation. At present, there is no direct evidence from the available literature to suggest that this compound exerts its anti-inflammatory effects through the modulation of MAPK signaling. Further investigation is required to explore this possibility.

Conclusion

This compound is a potent and specific inhibitor of the NLRP3 inflammasome, acting directly on the NLRP3 protein to prevent its activation and the subsequent release of IL-1β. This mechanism is independent of the NF-κB pathway. In vivo studies have confirmed its therapeutic potential in models of gout and multiple sclerosis. The data and protocols presented in this guide provide a solid foundation for further research into the anti-inflammatory properties of this compound and its development as a targeted therapeutic for a range of NLRP3-driven inflammatory diseases. Future studies should aim to further elucidate the full spectrum of its molecular interactions and to confirm its efficacy and safety in more complex preclinical models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Broxyquinoline Structural Analogs and Their Properties

Executive Summary

This compound, a halogenated 8-hydroxyquinoline, is a compound known for its broad-spectrum antimicrobial and antiseptic properties. Its mechanism of action is primarily attributed to its ability to chelate essential metal ions, disrupting microbial metabolic processes and cell membrane integrity.[1] This core scaffold has served as a versatile template for the development of numerous structural analogs with a wide array of pharmacological activities, including enhanced antimicrobial, antifungal, antiviral, and anticancer effects.[2][3][4] This guide provides a comprehensive overview of this compound and its analogs, focusing on their structure-activity relationships (SAR), quantitative biological data, experimental methodologies, and mechanisms of action. The information is intended to serve as a technical resource for professionals engaged in drug discovery and development.

This compound and the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry.[2] this compound (5,7-dibromo-8-hydroxyquinoline) is a classic example, demonstrating how halogenation can enhance biological activity.[5] The primary mechanism for 8-HQ derivatives involves the chelation of divalent metal cations like iron (Fe²⁺) and copper (Cu²⁺), which are crucial cofactors for many microbial enzymes.[1] This sequestration leads to the inhibition of essential biochemical pathways and can also disrupt the integrity of the microbial cell membrane, ultimately leading to cell death.[1]

Mechanism of Action: Metal Ion Chelation

The core mechanism of this compound and its analogs is their function as metal ion chelators. This process disrupts cellular homeostasis in pathogens.

Broxyquinoline_Mechanism cluster_0 This compound Analog cluster_1 Pathogen Cell cluster_2 Cellular Disruption This compound This compound / Analog Metal_Ions Essential Metal Ions (Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelation Membrane Cell Membrane This compound->Membrane Intercalation Inhibition Enzyme Inhibition & Metabolic Disruption This compound->Inhibition Causes Disruption Membrane Disruption This compound->Disruption Causes Enzymes Metalloenzymes Metal_Ions->Enzymes Required Cofactor Metal_Ions->Inhibition Membrane->Disruption Death Cell Death Inhibition->Death Disruption->Death Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis (e.g., Reductive Amination) Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Purify->Antimicrobial Anticancer Anticancer Assays (MTT, Colony Formation) Purify->Anticancer Other Other Assays (Enzyme, Receptor) Purify->Other Data Collect Quantitative Data (IC50, MIC) Antimicrobial->Data Anticancer->Data Other->Data QSAR Structure-Activity Relationship (QSAR) Analysis Data->QSAR Lead Lead Compound Identification QSAR->Lead HRH2_Pathway Histamine Histamine HRH2 HRH2 Receptor (GPCR) Histamine->HRH2 Activates This compound This compound Analog This compound->HRH2 Blocks G_Protein Gαs Protein HRH2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Acid Secretion) cAMP->Response Triggers

References

A Technical Guide to the Theoretical Modeling of Broxyquinoline Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a versatile halogenated hydroxyquinoline compound with a long history of use as an antimicrobial and antiprotozoal agent.[1][2] Its therapeutic potential extends beyond these initial applications, with recent research uncovering roles in anti-inflammatory and antiviral activities. This technical guide provides an in-depth overview of the theoretical and experimental basis for modeling this compound's interactions with biological targets. It covers its multifaceted mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and computational workflows essential for its study and development.

Mechanisms of Interaction

This compound's biological effects are attributed to several distinct mechanisms, making it a compound of significant interest for multi-targeted drug design.

  • Metal Ion Chelation: A primary mechanism for its antimicrobial effect is the chelation of essential metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[3][4][5][6] As a bidentate chelating agent, the nitrogen and hydroxyl groups of the 8-hydroxyquinoline scaffold bind to these metal ions, rendering them unavailable for critical enzymatic processes within bacteria, fungi, and protozoa.[3][7][8] This disruption of metallic homeostasis inhibits microbial growth and replication.[3]

  • Membrane Disruption: this compound can intercalate into the lipid bilayer of microbial cell membranes.[2][3] This action disrupts membrane integrity, leading to increased permeability, leakage of vital intracellular components, and ultimately, cell death.[2][3]

  • Enzyme and Receptor Inhibition: Beyond its antimicrobial actions, this compound has been identified as an inhibitor of several specific host and pathogen proteins.

    • NLRP3 Inflammasome Inhibition: In a key anti-inflammatory role, this compound directly targets the NLRP3 protein, preventing its interaction with NEK7. This action blocks NLRP3 oligomerization and subsequent inflammasome activation, inhibiting the release of interleukin-1β (IL-1β) without affecting the NF-κB pathway.[9]

    • Histamine H2 Receptor (HRH2) Antagonism: this compound acts as a blocker of the Histamine H2 receptor, a G-protein coupled receptor (GPCR) involved in gastric acid secretion.[10][11]

    • Other Targets: It is also a known inhibitor of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and the fatty acyl-CoA binding protein of Cryptosporidium parvum (CpACBP1).[12]

Quantitative Interaction Data

The following tables summarize the available quantitative data on this compound's inhibitory activities. This data is crucial for developing and validating theoretical models.

Target/OrganismAssay TypeMetricValueReference
SFTSV (Virus)InhibitionIC₅₀5.8 µM[12]
C. parvum Acyl-CoA Binding ProteinInhibitionIC₅₀64.9 µM[12]
Staphylococcus epidermidisMICMIC12.5 µM[13]
Staphylococcus aureusMICMIC12.5 µM[13]
Acinetobacter baumanniiMICMIC12.5 µM[13]

Note: Binding affinity data (Kd, Ki) and detailed pharmacokinetic parameters for this compound are not widely available in the public domain and represent a gap for future research.

Visualizing Interactions and Workflows

Diagrams are essential for conceptualizing the complex interactions and processes involved in this compound research. The following models were generated using Graphviz (DOT language) in accordance with the specified design constraints.

Logical and Signaling Pathways

The dual antimicrobial mechanisms of this compound can be visualized as a logical pathway leading to cell death.

cluster_0 This compound Actions cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Outcome bxy This compound chelation Metal Ion Chelation (Fe, Cu) bxy->chelation membrane Membrane Intercalation bxy->membrane enzyme_inhibition Inhibition of Metalloenzymes chelation->enzyme_inhibition permeability Increased Membrane Permeability membrane->permeability death Microbial Cell Death enzyme_inhibition->death permeability->death

Diagram 1: Antimicrobial Mechanisms of this compound.

Recent findings have elucidated this compound's specific role in inhibiting the NLRP3 inflammasome, a key pathway in inflammation.

cluster_pathway NLRP3 Inflammasome Pathway PAMPs Pathogen/Damage Signals (PAMPs/DAMPs) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Activation Signal NLRP3_active NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_active NEK7 NEK7 NEK7->NLRP3_active ASC ASC Oligomer NLRP3 Oligomerization (Inflammasome Assembly) ASC->Oligomer ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 is cleaved to NLRP3_active->Oligomer Oligomer->Casp1 recruits & cleaves IL1b Mature IL-1β (Inflammation) Casp1->IL1b cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b is cleaved to BXY This compound BXY->NLRP3_active Directly binds Arg165 & prevents interaction

Diagram 2: this compound's Inhibition of the NLRP3 Inflammasome Pathway.[9]
Theoretical Modeling Workflow

Molecular docking is a primary computational method for predicting the binding conformation and affinity of a small molecule like this compound to a protein target.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_outcome Outcome p1 1. Obtain Target Structure (e.g., PDB, Homology Model) p2 2. Prepare Receptor (Remove water, add hydrogens) p1->p2 p3 3. Prepare Ligand (this compound) (Generate 3D coordinates, assign charges) p2->p3 d1 4. Define Binding Site (Grid box generation) p3->d1 d2 5. Run Docking Algorithm (e.g., Genetic Algorithm) d1->d2 a1 6. Scoring & Ranking (Calculate binding energy/affinity) d2->a1 a2 7. Analyze Binding Pose (Visualize interactions: H-bonds, etc.) a1->a2 o1 Hypothesis Generation for Structure-Activity Relationship (SAR) a2->o1

Diagram 3: A typical workflow for molecular docking studies of this compound.

Experimental Protocols

Detailed and reproducible protocols are the foundation of robust theoretical models. Below are methodologies for key experiments cited in the study of this compound and related compounds.

Protocol 1: Bacterial Membrane Permeability Assay

This protocol is a synthesized method to assess the membrane-disrupting properties of this compound using fluorescent probes.[14][15]

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth (e.g., Mueller-Hinton) with a single colony of the target bacterium (e.g., S. aureus).

    • Grow the culture overnight at 37°C with shaking.

    • Dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest cells by centrifugation (e.g., 4000 rpm for 10 min).

    • Wash the pellet with a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.5) and resuspend to a final OD₆₀₀ of 0.5.

  • Outer Membrane (OM) Permeability Assay:

    • Use the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in a hydrophobic environment.

    • Add NPN to 1 mL of the resuspended cells to a final concentration of 10 µM.

    • Incubate in darkness at room temperature for 30 minutes.

    • Measure the baseline fluorescence in a fluorometer (Excitation: 350 nm, Emission: 420 nm).

    • Add this compound at the desired concentration and immediately begin recording the change in fluorescence over time. An increase in fluorescence indicates NPN uptake and OM permeabilization.

  • Inner Membrane (IM) Permeability Assay:

    • Use the fluorescent probe Propidium Iodide (PI), which enters cells with compromised inner membranes and intercalates with DNA to fluoresce.[15]

    • Add PI to 1 mL of resuspended cells to a final concentration of ~5 µM.

    • Incubate in darkness for 30 minutes.

    • Measure baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).

    • Add this compound and record the increase in fluorescence over time as a measure of IM damage.

Protocol 2: Molecular Docking Study

This protocol outlines the general steps for performing a structure-based drug design study to model this compound's interaction with a target protein (e.g., NLRP3).[16][17][18][19]

  • Software and Hardware:

    • Required Software: AutoDock Tools, AutoDock Vina or GOLD for docking; PyMOL or Discovery Studio for visualization.

    • Hardware: A high-performance computing workstation is recommended.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If no structure exists, generate a homology model.

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to assign correct partial charges to the protein atoms.

    • Save the prepared protein structure in the required format (e.g., PDBQT).

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (CID 2453).[20]

    • Load the structure into AutoDock Tools. Detect the rotatable bonds and assign charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Generation and Docking:

    • Define the binding site on the receptor. This can be done by centering a grid box around the active site identified from literature or the position of a co-crystallized ligand.

    • Run the grid generation program (e.g., AutoGrid) to create map files that pre-calculate the interaction potentials for various atom types.

    • Configure the docking parameters (e.g., number of genetic algorithm runs, exhaustiveness) and launch the docking simulation (e.g., AutoDock Vina).

  • Analysis of Results:

    • The software will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked pose in complex with the receptor using PyMOL.

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues in the binding pocket to rationalize the binding affinity.

Conclusion and Future Directions

The theoretical modeling of this compound interactions is a rapidly evolving field. While its classical antimicrobial mechanisms of metal chelation and membrane disruption are well-established, recent discoveries of specific protein targets like NLRP3 have opened new avenues for research. The existing quantitative data provides a solid foundation for computational studies, but further experimental determination of binding affinities (Kd/Ki) and pharmacokinetic profiles is critical for refining predictive models.

Future work should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the structural features of this compound derivatives with their biological activities to guide the design of more potent and selective analogs.[21][22]

  • Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-target complex over time to assess the stability of predicted binding poses and understand induced-fit effects.[19]

  • Integrated Modeling: Combining pharmacokinetic/pharmacodynamic (PK/PD) models with cellular-level interaction models to predict the therapeutic efficacy and safety of this compound in a more holistic manner.

By integrating these advanced computational approaches with targeted experimental validation, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives for a new generation of medicines.

References

Methodological & Application

Application Notes and Protocols for Broxyquinoline in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of broxyquinoline, an antiprotozoal and antimicrobial agent, in cell culture experiments. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueNotes
Solubility in DMSO 17 mg/mL (56.11 mM)[1][2]Up to 33.33 mg/mL (110.02 mM) can be achieved with ultrasonication. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Water Solubility Insoluble[1][2]
Ethanol Solubility Insoluble[1][2]
IC50 vs. SFTSV 5.8 µM[3]Inhibition of Severe Fever with Thrombocytopenia Syndrome Virus.
IC50 vs. CpACBP1 64.9 μM[3]Inhibition of Cryptosporidium parvum acyl-CoA-binding protein 1.
Antibacterial MIC 12.5 µM (4 µg/mL)Against Staphylococcus epidermidis, S. aureus, and Acinetobacter baumannii.
Cellular Toxicity Low to moderateAt 10 µM, no significant toxicity was observed in Vero cells after 72 hours.[3] No significant inhibitory effects were seen in HCT-8 cells at concentrations up to 1 mM after 44 hours.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a this compound stock solution in DMSO and subsequent dilution to working concentrations for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, polypropylene conical tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Safety Precautions: this compound is a chemical compound. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder and concentrated DMSO solutions should be performed in a chemical fume hood.

  • Preparation of a 10 mM Stock Solution: a. Aseptically weigh out the desired amount of this compound powder. The molecular weight of this compound is 302.95 g/mol . To prepare 1 mL of a 10 mM stock solution, 3.03 mg of this compound is required. b. Transfer the weighed powder to a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.[3] c. Add the calculated volume of anhydrous, cell culture grade DMSO to the tube. For 3.03 mg of this compound, add 1 mL of DMSO. d. Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, the solution can be gently warmed at 37°C or sonicated for a short period.[4] e. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[5] d. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Protocol 2: Cell Viability Assay using MTT

This protocol describes a method to assess the cytotoxic effects of this compound on a chosen adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment with this compound: a. Prepare a series of this compound working solutions at 2x the final desired concentrations in complete culture medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of this compound working solutions to the respective wells. c. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a negative control (untreated cells in medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control group. c. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM this compound Stock in 100% DMSO working_prep Prepare Working Solutions in Cell Culture Medium stock_prep->working_prep Dilute treat_cells Treat Cells with this compound Working Solutions working_prep->treat_cells seed_cells Seed Cells in 96-Well Plate incubate_attach Incubate Overnight (Attachment) seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate for 24/48/72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve & Determine IC50 calculate_viability->plot_curve mechanism_of_action Proposed Mechanism of Action for this compound cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Broxy This compound Chelation Chelation of Metal Ions Broxy->Chelation Membrane_Intercalation Intercalation into Lipid Bilayer Broxy->Membrane_Intercalation Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Metabolic_Disruption Disruption of Metabolic Processes Enzyme_Inhibition->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death Membrane_Disruption Cell Membrane Disruption Membrane_Intercalation->Membrane_Disruption Increased_Permeability Increased Permeability & Cell Lysis Membrane_Disruption->Increased_Permeability Increased_Permeability->Cell_Death

References

Application Notes: Preparing Broxyquinoline Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a versatile antiprotozoal and antimicrobial agent with a broad spectrum of activity.[1][2][3] Its therapeutic potential stems from multiple mechanisms of action, including the chelation of essential metal ions and the disruption of microbial cell membranes.[1] Additionally, this compound has demonstrated anti-inflammatory properties and inhibitory effects on various enzymes and signaling pathways, making it a valuable tool in drug development and biomedical research.[1][3][4] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in downstream assays. These notes provide detailed protocols for the preparation, storage, and handling of this compound stock and working solutions.

Physicochemical Properties

This compound is a solid, yellow-to-brown powder.[4] Its solubility is a key factor in the preparation of stock solutions for biological assays. It is practically insoluble in water and ethanol but shows good solubility in dimethyl sulfoxide (DMSO).[4][5][6] It is crucial to use high-purity, anhydrous DMSO, as the presence of moisture can significantly decrease the solubility of the compound.[3]

Data Presentation: Solubility and Storage

The following table summarizes the key physicochemical properties and recommended storage conditions for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₅Br₂NO[4][5]
Molecular Weight 302.95 g/mol [4][5]
CAS Number 521-74-4[4][5][6]
Solubility in DMSO 17 - 33.33 mg/mL (approx. 56 - 110 mM). Ultrasonic agitation is recommended to facilitate dissolution.[3][4][5][6]
Solubility in Water Insoluble (<0.1 mg/mL)[4][5][6]
Solubility in Ethanol Insoluble[5]
Storage (Powder) Store at -20°C for up to 3 years.[5]
Storage (Stock in DMSO) Aliquot and store at -80°C for up to 6-12 months or at -20°C for 1 month. Protect from light and avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous media for various assays.

Materials:

  • This compound powder (MW: 302.95)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculation: To prepare a 50 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:

    • Mass (mg) = 0.050 mol/L * 0.001 L * 302.95 g/mol * 1000 mg/g = 15.15 mg

  • Weighing: Accurately weigh 15.15 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to begin dissolution.

    • Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete solubilization.[6] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the 50 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Always protect the solution from light.[4]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for the cell line

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize pipetting errors and reduce the final DMSO concentration.

    • Example: To make a 1 mM intermediate solution from a 50 mM stock, dilute the stock 1:50. Add 2 µL of the 50 mM stock to 98 µL of cell culture medium.

  • Final Working Solution: Dilute the intermediate solution into the final volume of cell culture medium to be added to the cells.

    • Example: To prepare a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium in the well.

    • The final DMSO concentration in this example would be 0.01% (from the intermediate stock) + the carryover from the initial stock, resulting in a very low and non-toxic level.

  • Controls: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.

Visualizations

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism. It acts as a metal ion chelator, sequestering essential ions like Fe²⁺ and Cu²⁺, which disrupts critical enzymatic functions in pathogens.[1] It also physically intercalates into the lipid bilayer of cell membranes, compromising their integrity and leading to cell death.[1] Furthermore, it can modulate host inflammatory pathways.[1]

Broxyquinoline_Mechanism_of_Action cluster_broxy This compound cluster_pathways Mechanisms cluster_effects Biological Effects Broxy This compound Chelation Metal Ion Chelation (Fe²⁺, Cu²⁺) Broxy->Chelation Membrane Membrane Intercalation Broxy->Membrane Signaling Modulation of Inflammatory Signaling Broxy->Signaling Enzyme Inhibition of Metalloenzymes Chelation->Enzyme Permeability Increased Membrane Permeability Membrane->Permeability Inflammation Anti-inflammatory Response Signaling->Inflammation Death Pathogen Cell Death Enzyme->Death Permeability->Death

Caption: this compound's multi-target mechanism of action.

Experimental Workflow

The general workflow for using this compound in an assay involves careful preparation of the compound, followed by its application to the biological system and subsequent data analysis.

Experimental_Workflow prep 1. Prepare 50 mM Stock in DMSO (Protocol 1) store 2. Aliquot & Store at -80°C prep->store work 3. Prepare Working Solution in Assay Medium (Protocol 2) store->work treat 4. Treat Biological System (e.g., Cells, Microbes) work->treat incubate 5. Incubate for Defined Period treat->incubate assay 6. Perform Assay (e.g., Viability, Inhibition) incubate->assay analyze 7. Data Acquisition & Analysis assay->analyze

Caption: General workflow for preparing and using this compound.

References

Application Notes and Protocols: Broxyquinoline In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro cytotoxicity of broxyquinoline, a halogenated quinoline derivative. The information is intended to guide researchers in setting up and executing a reliable cytotoxicity assay to evaluate the effects of this compound on various cell lines.

Introduction

This compound (5,7-dibromo-8-hydroxyquinoline) is a compound known for its antimicrobial properties, which are primarily attributed to its ability to chelate metal ions and disrupt cell membranes[1]. While its antimicrobial and antiparasitic activities have been explored, its cytotoxic effects on mammalian cells are of significant interest in drug development and safety assessment. Some studies have indicated that this compound exhibits minimal to no cytotoxic effects on certain cell lines, such as human ileocecal colorectal adenocarcinoma (HCT-8) cells and Vero cells[2]. However, related brominated quinoline compounds have demonstrated antiproliferative activity against cancer cell lines like C6, HeLa, and HT29[3]. Therefore, a standardized in vitro cytotoxicity assay is crucial to determine the specific effects of this compound on different cell types.

Principle of the Cytotoxicity Assay

The recommended method for evaluating the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells[4][6].

Data Presentation

The cytotoxic effect of this compound is typically quantified by the IC50 value, which represents the concentration of the compound that inhibits 50% of cell viability. The following table summarizes available and hypothetical data for this compound and related compounds.

CompoundCell LineAssay DurationIC50 Value (µM)Reference/Source
This compoundHCT-8 (Human colorectal)44 h>1000[2]
This compoundVero (Monkey kidney)72 hNot significant[2]
6-bromo-5-nitroquinolineVarious cancer cell linesNot specifiedSignificant antiproliferative effects[3]
Cobalt(II) 8-hydroxyquinoline complexesT-24 (Bladder cancer)Not specified7.00 - 16.70[7]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cell line(s) (e.g., HeLa, HT29, or a cell line relevant to the research)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plates cell_culture->cell_seeding drug_prep 3. This compound Preparation treatment 4. Cell Treatment drug_prep->treatment mtt_addition 5. MTT Addition incubation 6. Incubation mtt_addition->incubation solubilization 7. Formazan Solubilization incubation->solubilization read_absorbance 8. Absorbance Reading data_analysis 9. Data Analysis (IC50) read_absorbance->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture the selected cells in a T-75 flask with complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Potential Signaling Pathways

The mechanism of action for this compound's cytotoxicity, if any, is not well-defined in the context of cancer cells. However, based on its known properties and the actions of similar compounds, potential pathways could involve:

  • Metal Ion Chelation: this compound's ability to chelate metal ions like iron and copper could disrupt the function of metalloenzymes essential for cellular processes, leading to metabolic inhibition and cell death[1].

  • Membrane Disruption: The compound may intercalate into the lipid bilayer of cell membranes, leading to increased permeability, loss of integrity, and subsequent cell death[1].

  • Induction of Apoptosis: Some quinoline derivatives have been shown to induce apoptosis in cancer cells[3]. This could occur through various signaling cascades, potentially involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis[7].

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Cellular Outcome This compound This compound Metal_Chelation Metal Ion Chelation This compound->Metal_Chelation Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption ROS_Production ROS Production This compound->ROS_Production Enzyme_Inhibition Enzyme Inhibition Metal_Chelation->Enzyme_Inhibition Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Apoptosis Apoptosis / Cell Death Enzyme_Inhibition->Apoptosis Increased_Permeability->Apoptosis Mitochondrial_Damage->Apoptosis

Caption: Putative signaling pathways for this compound-induced cytotoxicity.

Conclusion

This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay. Adherence to this standardized protocol will enable researchers to generate reliable and reproducible data on the cytotoxic potential of this compound in various cell lines, which is essential for its further development and application.

References

Application Notes and Protocols for Utilizing Broxyquinoline in the Study of Metal-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxyquinoline, a derivative of 8-hydroxyquinoline, is a potent metal-chelating agent with significant potential as a tool for studying metal-dependent enzymes, also known as metalloenzymes.[1] These enzymes play crucial roles in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2][3] The primary mechanism of action for this compound and its parent compound, 8-hydroxyquinoline, involves the sequestration of essential metal cofactors, such as zinc, copper, and iron, from the active site of these enzymes, leading to their inhibition.[1][4] This property makes this compound a valuable molecular probe for elucidating the function of metalloenzymes and for the development of novel enzyme inhibitors.

These application notes provide a comprehensive overview of the use of this compound and related 8-hydroxyquinoline compounds in the investigation of metalloenzymes, including detailed experimental protocols and data presentation for key enzyme families such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

Mechanism of Action: Metal Ion Chelation

The inhibitory activity of this compound is rooted in its ability to form stable complexes with divalent metal ions.[4] Metalloenzymes rely on these metal ions as catalytic cofactors. By binding to and removing these essential metals from the enzyme's active site, this compound effectively renders the enzyme inactive. This mechanism of inhibition is particularly relevant for zinc-dependent enzymes like MMPs and CAs.[5][6]

cluster_0 This compound's Mechanism of Action This compound This compound MetalIon Metal Ion (e.g., Zn²⁺, Cu²⁺) This compound->MetalIon Chelation InhibitedEnzyme Inactive Metalloenzyme MetalIon->InhibitedEnzyme Sequestration by this compound Metalloenzyme Active Metalloenzyme Metalloenzyme->MetalIon Requires for activity Metalloenzyme->InhibitedEnzyme Inhibition

Caption: General mechanism of metalloenzyme inhibition by this compound.

Quantitative Data on 8-Hydroxyquinoline Derivatives

Note: This data should be considered as a reference for the potential activity of this compound, and empirical determination of its specific inhibitory constants is highly recommended.

Table 1: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against Matrix Metalloproteinases (MMPs)

CompoundTarget EnzymeIC50 (µM)Reference
8-Hydroxyquinoline Derivative 5eMMP-2Submicromolar[7]
8-Hydroxyquinoline Derivative 5hMMP-2Submicromolar[7]
8-Hydroxyquinoline Derivative 5eMMP-9Submicromolar[7]
8-Hydroxyquinoline Derivative 5hMMP-9Submicromolar[7]
Catechol DerivativesMMP-22 - 12[8]
Catechol DerivativesMMP-82 - 12[8]
Catechol DerivativesMMP-92 - 12[8]

Table 2: Inhibitory Activity of Quinoline and Related Derivatives against Carbonic Anhydrases (CAs)

CompoundTarget EnzymeKi (nM)Reference
Pyrazoline Derivative 14hCA I316.7 ± 9.6[9]
Pyrazoline Derivative 13hCA I533.1 ± 187.8[9]
Pyrazoline Derivative 14hCA II412.5 ± 115.4[9]
Pyrazoline Derivative 13hCA II624.6 ± 168.2[9]
7-amino-3,4-dihydroquinolin-2(1H)-one derivativeshCA IX243.6 - 2785.6[10]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory effects of this compound on metal-dependent enzymes, based on established methods for 8-hydroxyquinoline derivatives. It is crucial to optimize these protocols for the specific enzyme and assay conditions.

Protocol 1: General Enzyme Inhibition Assay using Spectrophotometry

This protocol outlines a standard procedure to determine the inhibitory activity of this compound against a metalloenzyme by monitoring the change in absorbance of a substrate or product.

cluster_1 Enzyme Inhibition Assay Workflow Prep Prepare Solutions (Buffer, Enzyme, Substrate, this compound) Incubate Pre-incubate Enzyme with this compound Prep->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Monitor Absorbance (Spectrophotometer) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

Caption: Workflow for a typical enzyme inhibition assay.

Materials:

  • Purified metalloenzyme

  • This compound stock solution (dissolved in a suitable solvent like DMSO)[11]

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

    • Prepare a solution of the metalloenzyme in assay buffer to a final concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in assay buffer. The concentration will depend on the Km of the enzyme for the substrate (often used at or near the Km).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound solution at various concentrations (test wells) or solvent control (control wells).

      • Enzyme solution.

    • Mix gently and pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the chelation of the metal cofactor to occur.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at the appropriate wavelength over time. The wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of this compound from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Constant (Ki) for Competitive Inhibition

This protocol is used to determine the mode of inhibition and the inhibition constant (Ki) of this compound.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Perform the assay with multiple fixed concentrations of this compound and a range of substrate concentrations for each inhibitor concentration.

  • Measure the initial reaction velocities for all conditions.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

  • The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk plot versus the inhibitor concentration.

Application in Drug Development

The ability of this compound and its derivatives to inhibit metalloenzymes makes them promising scaffolds for the development of therapeutic agents.[5][12] For instance, MMPs are implicated in cancer metastasis and arthritis, while CAs are targets for diuretics and anti-glaucoma drugs.[2] By using this compound as a starting point, medicinal chemists can design and synthesize novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

cluster_2 Drug Development Workflow Start Start with this compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR Optimize Lead Optimization (Potency, Selectivity, ADME) SAR->Optimize Preclinical Preclinical Studies Optimize->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: this compound as a scaffold in drug discovery.

Conclusion

This compound, as a member of the 8-hydroxyquinoline class of compounds, represents a powerful tool for the study of metal-dependent enzymes. Its metal-chelating properties allow for the effective inhibition of these enzymes, enabling detailed investigation of their function and role in disease. The protocols and data presented here, derived from studies on closely related compounds, provide a solid foundation for researchers to incorporate this compound into their studies of metalloenzymes and to explore its potential in the development of novel therapeutics. It is imperative, however, that these generalized protocols be adapted and validated for the specific experimental conditions and that the inhibitory constants for this compound be empirically determined.

References

Broxyquinoline: A Versatile Tool for Studying Microbial Membrane Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative with established antimicrobial properties. Its efficacy stems from a dual mechanism of action: the chelation of essential metal ions, disrupting key enzymatic processes, and the direct disruption of microbial cell membrane integrity.[1] This latter characteristic makes this compound a valuable tool for researchers studying the dynamics of membrane disruption, the efficacy of antimicrobial agents, and the development of novel therapeutics that target the microbial cell envelope.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and quantify membrane disruption in microbial and mammalian cells.

Mechanism of Action

This compound's primary mechanisms of action against microbial cells are:

  • Metal Ion Chelation: this compound chelates divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), which are essential cofactors for many microbial enzymes. This sequestration inhibits vital metabolic pathways, leading to a bacteriostatic or bactericidal effect.[1]

  • Membrane Disruption: As a lipophilic molecule, this compound intercalates into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity, leading to increased permeability, depolarization of the membrane potential, leakage of intracellular components, and ultimately, cell lysis.[1]

Broxyquinoline_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound LipidBilayer Lipid Bilayer This compound->LipidBilayer Intercalation MetalIons Metal Ions (Fe²⁺, Cu²⁺) This compound->MetalIons Chelation MembraneDisruption Membrane Disruption (Increased Permeability) LipidBilayer->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage Enzymes Essential Enzymes EnzymeInhibition Enzyme Inhibition MetalIons->EnzymeInhibition Depletion CellDeath Cell Death EnzymeInhibition->CellDeath Leakage->CellDeath

Figure 1: Dual mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes known quantitative data for this compound and provides a template for researchers to record their own findings using the protocols provided.

ParameterOrganism/Cell TypeValueReference / Your Data
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus12.5 µM (4 µg/mL)[2]
Minimum Inhibitory Concentration (MIC) Staphylococcus epidermidis12.5 µM (4 µg/mL)[2]
Minimum Inhibitory Concentration (MIC) Acinetobacter baumannii12.5 µM (4 µg/mL)[2]
Membrane Permeabilization (EC₅₀) e.g., E. coliUser-defined
Membrane Depolarization (EC₅₀) e.g., B. subtilisUser-defined
Hemolytic Activity (HC₅₀) Human Red Blood CellsUser-defined

Experimental Protocols

The following protocols are adapted from established methods for studying membrane disruption and can be used to quantify the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepCells Prepare Cell Suspension (Bacteria or RBCs) Incubate Incubate Cells with This compound PrepCells->Incubate PrepBroxy Prepare this compound Serial Dilutions PrepBroxy->Incubate AddProbe Add Fluorescent Probe (e.g., SYTOX Green) Incubate->AddProbe Measure Measure Signal (Fluorescence, Absorbance, etc.) AddProbe->Measure Calc Calculate % Disruption or % Hemolysis Measure->Calc Plot Plot Dose-Response Curve Calc->Plot DetermineEC50 Determine EC₅₀ / HC₅₀ Plot->DetermineEC50

References

Determining the Anticancer Activity of Broxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative with established antimicrobial properties. Emerging research into the anticancer potential of hydroxyquinoline compounds has highlighted the need for standardized methods to evaluate their efficacy. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound and its derivatives in various cancer cell lines. It includes a summary of reported IC50 values, a comprehensive protocol for the MTS cell viability assay, and visual representations of a key signaling pathway affected by a this compound derivative and the experimental workflow.

Introduction

Hydroxyquinoline derivatives are a class of compounds known for their metal-chelating properties and diverse biological activities. This compound, specifically, has been investigated for its potential as an anticancer agent. The determination of the IC50 value is a critical first step in assessing the cytotoxic potential of a compound against cancer cells. This value represents the concentration of the drug that is required to inhibit the growth of 50% of a cancer cell population in vitro. This application note compiles available data on the anticancer activity of this compound and its derivatives and provides a detailed methodology for researchers to conduct their own cytotoxicity assessments.

In Vitro Anticancer Activity of this compound and Its Derivatives

While extensive data on the IC50 of this compound across a wide panel of cancer cell lines is limited, studies on its derivatives have shown promising cytotoxic effects. The data presented below is for closely related compounds, providing an indication of the potential efficacy of this class of molecules.

Compound NameCancer Cell LineCell TypeIC50 (µM)
[Sm(BrQ)₃(H₂O)₂]·0.5H₂O (A Lanthanide complex of this compound)BEL7404Human Hepatocellular Carcinoma9.6 ± 2.2
[Tb(BrQ)₃(H₂O)₂]·0.5H₂O (A Lanthanide complex of this compound)BEL7404Human Hepatocellular Carcinoma10.1 ± 2.6
[Dy(BrQ)₃(H₂O)₂]·1.167EtOH·0.33H₂O (A Lanthanide complex of this compound)SGC7901Human Gastric Carcinoma7.5 ± 2.1
Lanthanide complexes of this compound (Range)A549Human Lung Carcinoma7.6 - 29.6
91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol)KYSE30Esophageal Squamous Cell CarcinomaData comparable to Cisplatin
91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol)KYSE150Esophageal Squamous Cell CarcinomaData comparable to Cisplatin
91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol)KYSE450Esophageal Squamous Cell CarcinomaData comparable to Cisplatin
91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol)KYSE510Esophageal Squamous Cell CarcinomaData comparable to Cisplatin
91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol)HKESC-4Esophageal Squamous Cell CarcinomaData comparable to Cisplatin

Note: The IC50 values for the derivative '91b1' were reported as comparable to the well-established chemotherapeutic drug, Cisplatin, in the cited study.[1]

Signaling Pathway Modulation by a this compound Derivative

Research on the this compound derivative 91b1 has indicated its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Specifically, 91b1 has been shown to affect the AKT and MAPK/ERK signaling cascades, leading to the downregulation of downstream targets such as Ccl5 and Lumican.[1][2]

G cluster_0 cluster_1 Signaling Pathways cluster_2 Downstream Effects This compound This compound Derivative (91b1) AKT AKT This compound->AKT Inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK Inhibits Ccl5 Ccl5 Downregulation AKT->Ccl5 Lumican Lumican Downregulation AKT->Lumican Proliferation Decreased Proliferation AKT->Proliferation MAPK_ERK->Proliferation Invasion Decreased Invasion MAPK_ERK->Invasion G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay and Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate A->B C Incubate for 24h B->C D Prepare this compound Dilutions E Treat Cells with Compound D->E F Incubate for 48-72h E->F G Add MTS Reagent H Incubate for 1-4h G->H I Measure Absorbance at 490nm H->I J Calculate % Viability and IC50 I->J

References

Broxyquinoline in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxyquinoline, a halogenated 8-hydroxyquinoline derivative, has demonstrated promising activity in various antiviral research models. Initially recognized for its antiseptic and antiparasitic properties, recent studies have highlighted its potential as a broad-spectrum antiviral agent. This document provides a comprehensive overview of the application of this compound in antiviral research, including its known mechanisms of action, quantitative data from in vitro studies, and detailed protocols for key experimental assays.

Mechanism of Action

This compound's antiviral activity is believed to be multifactorial, primarily attributed to two key mechanisms:

  • Metal Ion Chelation: this compound is a potent chelator of metal ions, particularly iron and copper.[1] These metal ions are essential cofactors for various viral and host cell enzymes that are necessary for viral replication. By sequestering these ions, this compound can inhibit critical enzymatic processes, thereby impeding viral proliferation.[1]

  • Membrane Disruption: The compound can intercalate into the lipid bilayer of viral envelopes and host cell membranes, leading to structural disruption.[1] This can interfere with viral entry, replication, and egress.

Additionally, this compound has been noted to possess anti-inflammatory properties, which may contribute to its therapeutic potential by modulating host immune responses to viral infections.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against various viruses.

Table 1: Antiviral Activity of this compound

VirusCell LineAssay TypeIC50 / EC50 (µM)Selectivity Index (SI)Reference
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero-5.8-MedChemExpress
Influenza B Virus (BIRFLU)--0.58> 86.21[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50). A higher SI value indicates greater antiviral specificity.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Exposure TimeReference
HCT-8->100044 hMedChemExpress
Vero-Not significant at 10 µM72 hMedChemExpress

CC50: 50% cytotoxic concentration.

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below. These protocols can be adapted for the evaluation of this compound and other potential antiviral compounds.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus and evaluating the ability of a compound to inhibit viral replication, as measured by the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.

  • Virus stock of known titer.

  • This compound stock solution (in DMSO).

  • Culture medium (e.g., DMEM, MEM).

  • Serum-free medium.

  • Overlay medium (e.g., 1.2% Avicel, 0.6% agarose) mixed 1:1 with 2x culture medium.

  • Trypsin-TPCK (for influenza virus).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Protocol:

  • Seed host cells in multi-well plates to form a confluent monolayer overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of various concentrations of this compound or vehicle control (DMSO).

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentrations of this compound or vehicle control. For influenza virus, add Trypsin-TPCK to the overlay.

  • Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Fix the cells with 10% formaldehyde or methanol.

  • Remove the overlay and stain the cell monolayer with crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock.

  • This compound stock solution.

  • Culture medium.

Protocol:

  • Seed host cells and grow to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound or vehicle control.

  • After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective compound concentrations.

  • Incubate for a full replication cycle (e.g., 24-72 hours).

  • Harvest the cell culture supernatant (and/or cell lysates) at the end of the incubation period.

  • Determine the titer of the progeny virus in the harvested samples using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Calculate the reduction in viral titer compared to the vehicle control to determine the compound's inhibitory effect.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.

Materials:

  • Host cells seeded in a 96-well plate.

  • This compound stock solution.

  • Culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Include wells with medium only (no cells) as a blank control.

  • Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value.

Visualizations

Proposed Mechanism of Action of this compound

Broxyquinoline_Mechanism cluster_virus Virus cluster_host Host Cell V_Replication Viral Replication V_Enzymes Viral Enzymes (e.g., Polymerase, Protease) V_Enzymes->V_Replication H_Enzymes Host Enzymes H_Enzymes->V_Replication Membrane Viral/Host Membrane Disruption Disruption Membrane->Disruption Broxy This compound Broxy->V_Replication Inhibits Broxy->Membrane Intercalates Metal Metal Ions (Fe2+, Cu2+) Broxy->Metal Chelation Metal->V_Enzymes Metal->H_Enzymes Inhibition Inhibition

Caption: Proposed antiviral mechanism of this compound.

General Workflow for In Vitro Antiviral Screening

Antiviral_Workflow start Start: Compound Library (e.g., this compound) primary_screen Primary Antiviral Screen (e.g., CPE Reduction Assay) start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity secondary_assay Secondary Confirmatory Assay (e.g., Plaque Reduction Assay) primary_screen->secondary_assay Active Compounds primary_screen->inactive Inactive Compounds cytotoxicity->secondary_assay cytotoxicity->toxic Toxic Compounds yield_reduction Virus Yield Reduction Assay secondary_assay->yield_reduction moa Mechanism of Action Studies (e.g., Time-of-Addition) yield_reduction->moa hit Hit Compound Identification moa->hit lead Lead Optimization hit->lead

Caption: General experimental workflow for antiviral drug screening.

Potential Modulation of NF-κB Signaling by Quinolines

Disclaimer: The following diagram illustrates a potential mechanism by which quinoline compounds may interfere with the NF-κB signaling pathway, a common target for viruses. This has not been specifically confirmed for this compound in the context of viral infection.

Caption: Potential interference of quinolines with the NF-κB signaling pathway.

References

Application Notes & Protocols: Broxyquinoline Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Broxyquinoline, a dibrominated derivative of 8-hydroxyquinoline, is an antiprotozoal and antimicrobial agent with a range of biological activities.[1][2] Its therapeutic potential is being explored in various fields, including infectious diseases and oncology.[3][4] A critical challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which necessitates the development of appropriate formulations for effective in vivo administration.[5][6] These application notes provide detailed protocols for preparing this compound formulations for oral, intraperitoneal, and topical administration in animal models, along with relevant physicochemical data and diagrams of experimental workflows and biological pathways.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for formulation development. Key data is summarized below.

PropertyValueReference
Molecular Formula C₉H₅Br₂NO[5]
Molar Mass 302.95 g/mol [5]
Appearance Off-White to Pale Beige Solid[5]
Melting Point 198-200°C[5]
Storage Room Temperature, Sealed in Dry, Keep in Dark Place[5]
Solubility Data

This compound is practically insoluble in water, which poses a significant challenge for creating formulations suitable for in vivo studies.[6][7] Its solubility in common laboratory solvents is detailed in the table below.

SolventSolubilityNotesReference
Water < 0.1 mg/mL (Insoluble)-[6][7]
Ethanol Insoluble-[7]
DMSO 17 - 33.33 mg/mLSonication may be required. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[6][7]
N,N-dimethylformamide (DMF) HighThe parent compound, 8-hydroxyquinoline, shows high solubility in DMF.[8]
1,4-dioxane HighThe related compound, cloxiquine, shows the highest solubility in 1,4-dioxane among tested solvents.[9]

Experimental Protocols

Safety Precaution: this compound is irritating to the eyes, respiratory system, and skin.[5] Wear suitable protective clothing, gloves, and eye protection during handling.[5]

Protocol 1: Oral Formulation (Homogeneous Suspension)

This protocol is suitable for delivering a suspension of this compound via oral gavage.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Volumetric flasks and graduated cylinders

Methodology:

  • Prepare the Vehicle: Prepare a 0.5% to 1.0% (w/v) CMC-Na solution by slowly adding the required amount of CMC-Na to sterile distilled water while stirring continuously with a magnetic stirrer. Leave the solution to stir for several hours or overnight at room temperature to ensure complete dissolution and hydration.

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dosage (e.g., mg/kg), and dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Create Suspension:

    • Place the weighed this compound powder into a mortar.

    • Add a small volume of the prepared CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining volume of the CMC-Na vehicle while continuing to mix.

    • Transfer the mixture to a beaker or flask and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure a homogenous suspension.[7]

  • Administration: Keep the suspension stirring during the dosing procedure to ensure each animal receives a consistent dose. Use an appropriately sized oral gavage needle for administration.

Protocol 2: Oral or Intraperitoneal Formulation (Suspended Solution)

This formulation uses a combination of solvents to create a suspended solution that can be used for oral (p.o.) or intraperitoneal (i.p.) injections.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Ultrasonic bath

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Methodology:

  • Weigh this compound: Accurately weigh the required amount of this compound and place it in a sterile conical tube.

  • Dissolve in DMSO: Add the required volume of DMSO (10% of the final volume) to the this compound powder. Vortex and/or sonicate until the powder is fully dissolved.

  • Add Surfactants and Co-solvents: Add the required volumes of PEG300 (40%) and Tween-80 (5%) to the DMSO solution. Vortex thoroughly after each addition until the solution is clear and homogenous.

  • Add Saline: Slowly add the sterile saline (45%) to the mixture while vortexing. The final mixture will be a suspended solution.

  • Final Homogenization: Use an ultrasonic bath to ensure the formation of a fine, uniform suspension.[3] The reported solubility for this method is approximately 2.08 mg/mL.[3]

  • Administration: Mix the suspension well (e.g., by vortexing) immediately before drawing each dose to ensure uniformity.

Protocol 3: Oral Formulation (Clear Solution)

For studies requiring a clear solution, a corn oil-based formulation can be used.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Corn Oil

  • Sterile conical tubes

  • Vortex mixer

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil

Methodology:

  • Weigh this compound: Accurately weigh the required amount of this compound into a sterile conical tube.

  • Prepare Stock Solution: Dissolve the this compound in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 1.67 mg/mL, you could create a 16.7 mg/mL stock in DMSO.[3]

  • Dilute with Corn Oil: Add the corn oil (90% of the final volume) to the DMSO stock solution.

  • Mix Thoroughly: Vortex the mixture until a clear, homogenous solution is obtained.[3] This method can achieve a concentration of at least 1.67 mg/mL.[3]

  • Administration: Administer via oral gavage.

Protocol 4: Topical Formulation (Cream)

This protocol is adapted from methods used for the parent compound, 8-hydroxyquinoline, and is suitable for studies on skin-related conditions.[10][11]

Materials:

  • This compound powder

  • Beeler base (or other suitable cream base like Cetaphil® or Glaxal Base)

  • Propylene glycol (optional, as a penetration enhancer)

  • Unguator or planetary mixer

  • Spatula

  • Weighing scale

Methodology:

  • Determine Concentration: Decide on the final concentration of this compound in the cream (e.g., 1% or 2% w/w).[10]

  • Weigh Ingredients: Accurately weigh the cream base and the this compound powder.

  • Levigation: Place the this compound powder on an ointment slab. Add a small amount of propylene glycol or mineral oil (if compatible with the base) and levigate with a spatula to form a smooth paste. This prevents a gritty texture in the final product.

  • Incorporate into Base: Gradually add the cream base to the paste using the principle of geometric dilution. Mix thoroughly with the spatula or in an unguator until the this compound is uniformly dispersed throughout the base.

  • Storage and Administration: Store the cream in an airtight, light-resistant container. Apply a thin layer of the medicated cream to the specified skin area of the test animal. An equivalent amount of the plain cream base should be used for the vehicle control group.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving a custom-formulated compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Formulation Formulation Preparation (Select Protocol 1-4) QC Quality Control (Homogeneity, Stability) Formulation->QC Dosing Compound Administration (Oral, IP, or Topical) QC->Dosing Animals Animal Acclimatization (7-14 days) Grouping Randomization & Grouping (Vehicle, Treatment Groups) Animals->Grouping Grouping->Dosing Observation Observation & Data Collection (Clinical Signs, Body Weight, etc.) Dosing->Observation Endpoint Endpoint Reached (Study duration, clinical endpoint) Observation->Endpoint Collection Sample Collection (Blood, Tissues) Endpoint->Collection Bioanalysis Bioanalysis (PK/PD, Histology) Collection->Bioanalysis Stats Statistical Analysis Bioanalysis->Stats Report Interpretation & Reporting Stats->Report

Workflow for an in vivo study using a this compound formulation.
Signaling Pathway: this compound as a Histamine H₂ Receptor Antagonist

Recent studies have identified this compound as a blocker of the Histamine H₂ Receptor (HRH₂), a G-protein coupled receptor.[12][13] This pathway is crucial in processes like gastric acid secretion.

G Histamine Histamine HRH2 Histamine H₂ Receptor (GPCR) Histamine->HRH2 Binds & Activates Broxy This compound Broxy->HRH2 Binds & Blocks G_Protein Gαs Protein HRH2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Gastric Acid) PKA->Response Phosphorylates Target Proteins

References

Application Notes and Protocols for High-Throughput Screening Assays Using Broxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays that have successfully identified Broxyquinoline as a modulator of various biological targets. The included information is intended to enable the replication and adaptation of these screening methods for drug discovery and research applications.

High-Throughput Screening for Histamine H2 Receptor Antagonists

This application note details a yeast-based high-throughput screening assay that identified this compound as a competitive antagonist of the human Histamine H2 Receptor (HRH2). The assay leverages the coupling of HRH2 activation to a luminescent reporter in Saccharomyces cerevisiae.

Quantitative Data Summary
CompoundTargetAssay TypeIC50 / Activity
This compoundHuman Histamine H2 Receptor (HRH2)Yeast-based Luminescence AssayIdentified as a blocker from a 403-member library[1][2][3][4][5]
Experimental Protocol: Yeast-Based HRH2 Luminescence Assay

This protocol is adapted from the methods described in the discovery of 8-hydroxyquinolines as HRH2 blockers.[1][2][3][4][5]

Objective: To identify antagonists of the human HRH2 receptor expressed in a yeast signaling platform.

Materials:

  • Saccharomyces cerevisiae strain engineered to express the human HRH2 and a luciferase reporter gene downstream of the yeast mating pathway.

  • Synthetic complete (SC) media supplemented with appropriate nutrients for yeast growth.

  • Histamine dihydrochloride solution (agonist).

  • This compound and other test compounds dissolved in DMSO.

  • Opaque 384-well microplates suitable for luminescence readings.

  • Luminometer plate reader.

Procedure:

  • Yeast Culture Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of SC media.

    • Grow overnight at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Dilute the culture in fresh SC media to an OD600 of 0.1.

  • Compound Plating:

    • Using an automated liquid handler, dispense test compounds, including this compound, and controls (e.g., known HRH2 antagonists like famotidine and DMSO as a negative control) into the 384-well microplates. The final concentration of DMSO should be kept below 1%.

  • Assay Execution:

    • Add the diluted yeast culture to each well of the compound-plated 384-well plates.

    • Add histamine to all wells (except for negative controls) to a final concentration that elicits a sub-maximal response (e.g., EC80), which should be predetermined in a dose-response experiment.

    • Incubate the plates at 30°C for 4-6 hours to allow for receptor activation and reporter gene expression.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add the luciferase substrate to all wells according to the manufacturer's instructions.

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (histamine alone) and negative (DMSO alone) controls.

    • Calculate the percent inhibition for each compound.

    • For hit compounds like this compound, perform dose-response curves to determine the IC50 value.

Signaling Pathway and Experimental Workflow

HRH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine HRH2 HRH2 (GPCR) Histamine->HRH2 Activates This compound This compound This compound->HRH2 Inhibits Gs Gs Protein HRH2->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE cAMP Response Element CREB->CRE Binds to Luminescence Luminescence (Reporter Gene) CRE->Luminescence Induces Expression

Caption: HRH2 signaling pathway leading to luminescence reporter expression.

HTS_Workflow_HRH2 start Start culture Prepare engineered yeast culture start->culture plate Dispense this compound & other compounds into 384-well plates culture->plate add_yeast Add yeast culture to plates plate->add_yeast add_histamine Add histamine to induce activation add_yeast->add_histamine incubate Incubate plates (4-6 hours, 30°C) add_histamine->incubate add_substrate Add luciferase substrate incubate->add_substrate read Measure luminescence add_substrate->read analyze Analyze data for HRH2 inhibition read->analyze end End analyze->end CpACBP1_Inhibition CpACBP1 CpACBP1 (Protein) Binding_Complex CpACBP1-Ligand Complex CpACBP1->Binding_Complex NBD_Ligand NBD-Palmitoyl-CoA (Fluorescent Ligand) NBD_Ligand->Binding_Complex This compound This compound This compound->CpACBP1 Inhibits Binding Fluorescence Increased Fluorescence Binding_Complex->Fluorescence HTS_Workflow_CpACBP1 start Start plate_compounds Dispense this compound & other compounds into 384-well plates start->plate_compounds add_protein Add recombinant CpACBP1 protein plate_compounds->add_protein incubate1 Incubate for compound-protein interaction add_protein->incubate1 add_ligand Add fluorescent NBD-palmitoyl-CoA incubate1->add_ligand incubate2 Incubate to allow ligand binding add_ligand->incubate2 read_fluorescence Measure fluorescence intensity incubate2->read_fluorescence analyze_data Analyze data for inhibition of binding read_fluorescence->analyze_data end End analyze_data->end SFTSV_Inhibition_Logic SFTSV SFTSV Host_Cell Host Cell SFTSV->Host_Cell Infects Replication Viral Replication Host_Cell->Replication This compound This compound This compound->Replication Inhibits Cell_Death Cell Death (CPE) Replication->Cell_Death HTS_Workflow_SFTSV start Start seed_cells Seed host cells in microplates start->seed_cells treat_compounds Treat cells with This compound & other compounds seed_cells->treat_compounds infect_virus Infect cells with SFTSV treat_compounds->infect_virus incubate Incubate for 48-72 hours infect_virus->incubate quantify Quantify viral replication (e.g., Immunofluorescence or CPE) incubate->quantify assess_cytotoxicity Assess cell viability in parallel (cytotoxicity) incubate->assess_cytotoxicity analyze Analyze data for antiviral activity and selectivity quantify->analyze assess_cytotoxicity->analyze end End analyze->end

References

flow cytometry analysis of cells treated with Broxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are provided as a generalized guide for the . The experimental data presented is hypothetical and intended for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction to Broxyquinoline and its Potential for Flow Cytometry Analysis

This compound, a dihalogenated derivative of 8-hydroxyquinoline, is known for its antimicrobial properties, which are primarily attributed to its ability to chelate metal ions and disrupt microbial cell membranes[1]. While its effects on human cancer cells are not extensively documented, other quinoline derivatives have demonstrated significant antiproliferative and apoptotic activities[2]. Flow cytometry is a powerful technique for analyzing cellular responses to therapeutic compounds at the single-cell level, making it an ideal tool to investigate the potential anticancer effects of this compound.[3][4]

This document provides detailed protocols for assessing three key cellular processes using flow cytometry following this compound treatment: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).

Application Note 1: Analysis of Apoptosis Induction by this compound using Annexin V and Propidium Iodide Staining

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis and necrosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[5][6]

Hypothetical Quantitative Data

The following table presents hypothetical data from a human cancer cell line (e.g., HeLa) treated with increasing concentrations of this compound for 48 hours.

This compound (µM)Live Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1080.1 ± 3.512.3 ± 1.27.6 ± 0.9
2562.5 ± 4.225.8 ± 2.511.7 ± 1.3
5035.7 ± 5.140.2 ± 3.824.1 ± 2.2
Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Wash the cells twice with cold 1X PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Excite FITC at 488 nm and detect emission at approximately 530 nm.

    • Excite PI at 488 nm and detect emission at approximately 617 nm.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Collect at least 10,000 events per sample.

    • Analyze the data to determine the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Diagram of Apoptosis Analysis Workflow

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with 1X PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (Dark) stain->incubate acquire Analyze on Flow Cytometer incubate->acquire analyze Gate Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire->analyze

Caption: Workflow for Apoptosis Detection.

Application Note 2: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cells treated with this compound using Propidium Iodide (PI), which stoichiometrically binds to DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9]

Hypothetical Quantitative Data

The following table shows hypothetical cell cycle distribution data for a human cancer cell line (e.g., A549) treated with this compound for 24 hours.

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Control)55.3 ± 2.828.1 ± 1.516.6 ± 1.31.8 ± 0.3
1052.1 ± 3.125.5 ± 2.022.4 ± 1.93.2 ± 0.5
2540.7 ± 3.918.3 ± 1.841.0 ± 3.58.1 ± 1.1
5025.2 ± 4.510.5 ± 1.264.3 ± 4.815.4 ± 2.0
Experimental Protocol
  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells as previously described.

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the pellet in 500 µL of cold 1X PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 1X PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Collect at least 20,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the data and determine the percentage of cells in each phase of the cell cycle.

Diagram of Cell Cycle Analysis Workflow

G cluster_0 Cell Preparation cluster_1 Fixation cluster_2 Staining cluster_3 Analysis start Seed and Treat Cells harvest Harvest Cells start->harvest wash_pbs Wash with 1X PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol wash_pbs->fix incubate_fix Incubate at -20°C fix->incubate_fix wash_fix Wash out Ethanol incubate_fix->wash_fix stain Resuspend in PI/RNase Buffer wash_fix->stain incubate_stain Incubate 30 min at RT (Dark) stain->incubate_stain acquire Analyze on Flow Cytometer incubate_stain->acquire model Model Cell Cycle Phases (G0/G1, S, G2/M) acquire->model

Caption: Workflow for Cell Cycle Analysis.

Application Note 3: Measurement of Intracellular Reactive Oxygen Species (ROS) in this compound-Treated Cells

This protocol describes a method to measure intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12]

Hypothetical Quantitative Data

The following table presents hypothetical data on the mean fluorescence intensity (MFI) of DCF in a human cancer cell line (e.g., HepG2) treated with this compound for 6 hours.

This compound (µM)Mean Fluorescence Intensity (MFI) of DCF
0 (Control)150 ± 25
10320 ± 45
25780 ± 90
501550 ± 180
Experimental Protocol
  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in the previous protocols. A shorter incubation time (e.g., 1-6 hours) is often optimal for detecting ROS.

  • Cell Staining:

    • After treatment, harvest the cells.

    • Wash the cells once with warm 1X PBS.

    • Resuspend the cells in pre-warmed PBS containing 5-10 µM H2DCFDA.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • After incubation, immediately analyze the samples on a flow cytometer. Do not wash the cells after staining, as the dye can leak out.

    • Excite DCF at 488 nm and detect emission at approximately 530 nm.

    • Collect at least 10,000 events per sample.

    • Analyze the data by comparing the mean fluorescence intensity (MFI) of treated samples to the untreated control.

Diagram of ROS Detection Workflow

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with 1X PBS harvest->wash stain Resuspend in H2DCFDA Solution wash->stain incubate Incubate 30 min at 37°C (Dark) stain->incubate acquire Analyze Immediately on Flow Cytometer incubate->acquire analyze Quantify Mean Fluorescence Intensity (MFI) acquire->analyze

Caption: Workflow for ROS Detection.

Hypothetical Signaling Pathway Affected by this compound

Based on the potential for this compound to induce apoptosis, cell cycle arrest, and ROS production, the following diagram illustrates a hypothetical signaling pathway. This compound's ability to chelate metal ions could disrupt mitochondrial function, leading to ROS generation. Increased ROS can cause DNA damage, which in turn activates pathways leading to cell cycle arrest (e.g., via p53) and apoptosis (e.g., via the intrinsic mitochondrial pathway).

G broxy This compound mito Mitochondrial Dysfunction (Metal Ion Chelation) broxy->mito Inhibits ros Increased ROS mito->ros Leads to dna_damage DNA Damage ros->dna_damage Causes p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 bax Bax/Bak Activation p53->bax arrest G2/M Cell Cycle Arrest p21->arrest Induces cyto_c Cytochrome c Release bax->cyto_c Promotes casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical this compound Signaling Pathway.

References

Application Notes and Protocols: Broxyquinoline in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current research on broxyquinoline and its derivatives in combination therapy. Due to a notable lack of extensive studies on this compound in combination cancer therapy, this document first addresses the limited available data in oncology before detailing more established findings in antimicrobial and antiparasitic applications.

Part 1: this compound in Combination Cancer Therapy - An Area of Limited Research

Currently, there is a significant scarcity of published studies detailing the use of this compound (5,7-dibromo-8-hydroxyquinoline) in combination with cytotoxic chemotherapies or targeted agents for the treatment of cancer. While this compound and its parent compound, 8-hydroxyquinoline, have been investigated for their standalone anticancer properties, their potential in synergistic therapeutic regimens remains largely unexplored.

Preclinical Anticancer Activity (Single Agent)

This compound has demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. Its proposed mechanism of action is often attributed to its ability to chelate metal ions, which are crucial for various cellular processes, and to induce oxidative stress, leading to cell death.[1]

Table 1: In Vitro Anticancer Activity of this compound (5,7-dibromo-8-hydroxyquinoline)

Cell LineCancer TypeIC50 (µg/mL)Reference
A549Lung Carcinoma5.8[2]
HT29Colorectal Adenocarcinoma5.4[2]
MCF7Breast Adenocarcinoma16.5[2]
HeLaCervical Adenocarcinoma18.7[2]
FLHuman Amnion17.6[2]
Hep3BHepatocellular Carcinoma>1000[2]

Note: The high IC50 value against Hep3B cells suggests low activity in this specific cell line.

Combination Studies with 8-Hydroxyquinoline Derivatives

While direct data on this compound is lacking, some studies on other 8-hydroxyquinoline derivatives suggest potential for combination strategies:

  • Additive Effect with 5-Fluorouracil (5-FU): A vanadium-complexed 8-hydroxyquinoline derivative showed an additive cytotoxic effect when combined with 5-FU in the A375 human melanoma cell line. However, this combination resulted in antagonism in other tested cancer cell lines.[3]

  • Synergy with γ-Radiation: Certain novel brominated quinoline derivatives have demonstrated the ability to enhance the cell-killing effects of γ-radiation in human breast cancer cell lines (MCF7).[4]

The limited and sometimes contradictory findings underscore the need for further research to identify specific cancer types and combination partners where this compound or its derivatives could be therapeutically beneficial.

Part 2: this compound Derivatives in Antimicrobial and Antiparasitic Combination Therapy

In contrast to oncology, the application of this compound and its derivatives in combination therapy for infectious diseases is more established. The primary rationale is to enhance efficacy, overcome resistance, and broaden the spectrum of activity.

Synergistic Antibacterial Activity against MRSA

A novel 8-hydroxyquinoline derivative, designated PH176, has been shown to act synergistically with the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 2: Synergistic Activity of 8-Hydroxyquinoline Derivative (PH176) with Oxacillin against MRSA

MRSA IsolatePH176 MIC (µg/mL)Oxacillin MIC (µg/mL)Combination ResultReference
Isolate 116>256Synergism[5]
Isolate 216>256Synergism[5]
Isolate 332>256Synergism[5]
Isolate 416>256Indifference[5]
Isolate 516>256Indifference[5]

Note: Synergism was defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent.[5]

Experimental Protocol: Time-Kill Assay for Synergistic Antibacterial Activity

This protocol is adapted from studies evaluating the synergistic effects of 8-hydroxyquinoline derivatives with antibiotics.[5]

Objective: To determine the synergistic bactericidal activity of an 8-hydroxyquinoline derivative (e.g., PH176) in combination with oxacillin against MRSA.

Materials:

  • MRSA clinical isolates

  • Mueller-Hinton Broth (MHB)

  • 8-hydroxyquinoline derivative (PH176) stock solution

  • Oxacillin stock solution

  • Sterile culture tubes

  • Incubator (37°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Plates of Mueller-Hinton Agar (MHA)

Procedure:

  • Inoculum Preparation: a. Culture MRSA isolates on MHA plates overnight at 37°C. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Time-Kill Assay Setup: a. Prepare tubes with a final volume of 10 mL of MHB containing the bacterial inoculum and the compounds at desired concentrations (e.g., at their MIC values). b. Include the following controls and experimental groups:

    • Growth control (no drug)
    • PH176 alone
    • Oxacillin alone
    • PH176 and Oxacillin in combination

  • Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At time points 0, 2, 4, 6, 8, 12, and 24 hours, collect aliquots from each tube. c. Perform ten-fold serial dilutions of the aliquots in sterile saline.

  • Colony Counting: a. Plate 100 µL of each dilution onto MHA plates. b. Incubate the plates at 37°C for 24 hours. c. Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

  • Data Analysis: a. Calculate the CFU/mL for each time point. b. Plot the log10 CFU/mL versus time for each treatment group. c. Synergism is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. d. Antagonism is defined as a ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent. e. Indifference is defined as a < 2 log10 change in CFU/mL by the combination compared with the most active single agent.

G cluster_workflow Experimental Workflow: Time-Kill Assay A Prepare MRSA Inoculum (0.5 McFarland) B Set up Test Tubes: - Growth Control - Drug A Alone - Drug B Alone - Combination (A+B) A->B C Incubate at 37°C B->C D Sample at 0, 2, 4, 6, 8, 12, 24h C->D E Serial Dilution & Plating on MHA D->E F Incubate Plates & Count CFU E->F G Plot log10 CFU/mL vs. Time & Determine Synergy F->G

Workflow for Time-Kill Synergy Assay.
Combination Therapy for Intestinal Amoebiasis

This compound has been used in combination with brobenzoxaldine for the treatment of intestinal amoebiasis. A clinical study demonstrated the efficacy of this combination.

Table 3: Clinical Efficacy of this compound and Brobenzoxaldine in Intestinal Amoebiasis

Combination ProductActive IngredientsDosageDurationCure RateReference
Intestopan ForteThis compound (500 mg) + Brobenzoxaldine (100 mg)2 capsules, 3 times daily5 days81.25% (13/16 patients)[6]
Protocol: Clinical Administration for Intestinal Amoebiasis

This protocol is based on a clinical study investigating a this compound combination therapy.[6]

Objective: To treat intestinal amoebiasis.

Inclusion Criteria (Example):

  • Patients with confirmed intestinal amoebiasis (e.g., via stool microscopy).

  • Adults aged 18-65.

Exclusion Criteria (Example):

  • Known hypersensitivity to halogenated hydroxyquinolines.

  • Pregnant or breastfeeding women.

  • Severe concomitant illness.

Treatment Regimen:

  • Drug: A fixed-dose combination of this compound (500 mg) and brobenzoxaldine (100 mg) per capsule.

  • Dosage: Two capsules administered orally three times a day.

  • Duration: Five consecutive days.

Monitoring and Assessment:

  • Baseline: Conduct a thorough medical history, neurological examination, and ophthalmological examination.

  • During Treatment: Monitor for any adverse effects, such as gastrointestinal upset or neurological symptoms (e.g., paresthesias).

  • Post-Treatment: a. Repeat neurological and ophthalmological examinations to assess for any drug-induced toxicity. b. Perform follow-up stool examinations to confirm parasite eradication and determine the cure rate.

G cluster_pathway Proposed Mechanism of Action: Antimicrobial Synergy This compound This compound (8-HQ Derivative) Chelation Metal Ion Chelation (Fe²⁺, Cu²⁺) This compound->Chelation Membrane Membrane Disruption This compound->Membrane Oxacillin Oxacillin (β-Lactam) PBP Inhibition of Penicillin- Binding Proteins (PBPs) Oxacillin->PBP Enzyme Inhibition of Essential Microbial Enzymes Chelation->Enzyme Synergy Synergistic Bacterial Cell Death Membrane->Synergy CellWall Inhibition of Cell Wall Synthesis PBP->CellWall CellWall->Synergy Enzyme->Synergy

Proposed synergistic mechanism of 8-HQ derivatives and β-lactams.

Conclusion

The available evidence for this compound in combination cancer therapy is currently insufficient to guide clinical development. Further preclinical studies are required to identify potential synergistic combinations and elucidate the underlying mechanisms of action.

Conversely, this compound and its derivatives show significant promise in combination therapies for infectious diseases. The synergistic effect with antibiotics like oxacillin against resistant bacteria such as MRSA, and its established use in combination for parasitic infections, highlight a more developed and promising area for future research and clinical application. The provided protocols offer a framework for further investigation into these synergistic interactions.

References

Application Notes and Protocols: Investigating the Effect of Broxyquinoline on Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. Broxyquinoline, a halogenated hydroxyquinoline derivative, has demonstrated antimicrobial properties. These application notes provide a comprehensive overview of the methodologies to study the efficacy of this compound in inhibiting and eradicating bacterial biofilms.

The primary mechanism of action for hydroxyquinolines like this compound is their ability to chelate metal ions, particularly divalent cations such as iron and copper.[1] This sequestration disrupts essential microbial metabolic processes and can interfere with the integrity of the cell membrane.[1] In the context of biofilms, this disruption of divalent cation homeostasis is a key strategy for inhibition.[1]

Data Presentation

The following tables summarize the quantitative data on the antimicrobial and antibiofilm activities of this compound and related halogenated quinolines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

CompoundMicroorganismMIC (µM)Reference
This compoundStaphylococcus epidermidis12.5[1]
This compoundStaphylococcus aureus12.5[1]
This compoundAcinetobacter baumannii12.5[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium smegmatis1.56[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-sensitive S. aureus (MSSA)2.2[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1[1]
8-O-prenyl derivative (QD-12)Mycobacterium smegmatis (Biofilm)12.5[1]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) and Biofilm Inhibitory Concentration (BIC)

CompoundMicroorganismMBEC (µM)BIC₅₀ (µM)Reference
Halogenated Quinolines (general)Methicillin-resistant S. aureus (MRSA)7.8 - 93.8Not Reported[1]
Lead compound 13 (a quinoline derivative)Vibrio choleraeNot Reported6[2]

Signaling Pathways in Biofilm Formation

Bacterial biofilm development is a complex process regulated by intricate signaling networks. Two of the most well-characterized pathways are Quorum Sensing (QS) and Cyclic di-GMP (c-di-GMP) signaling. While direct evidence of this compound's interaction with these pathways is still emerging, its mechanism of metal ion chelation can be hypothesized to indirectly affect these systems, as many of the enzymes involved are metalloproteins.

Quorum Sensing (QS): Bacteria use QS to coordinate gene expression in a cell-density-dependent manner. This is achieved through the production and detection of signaling molecules called autoinducers.[3][4] In many pathogenic bacteria, QS controls the expression of virulence factors and genes essential for biofilm formation.[5][6]

QuorumSensing Planktonic Low Cell Density (Planktonic Cells) Autoinducers Autoinducers (e.g., AHLs, AIPs) Planktonic->Autoinducers Low Concentration Biofilm High Cell Density (Biofilm Formation) Biofilm->Autoinducers Increased Production Autoinducers->Biofilm High Concentration Receptor Receptor Activation Autoinducers->Receptor GeneExpression Altered Gene Expression (Virulence, EPS Production) Receptor->GeneExpression GeneExpression->Biofilm This compound This compound (Potential Interference) This compound->Receptor Inhibition?

Figure 1. Quorum Sensing Pathway in Biofilm Formation.

Cyclic di-GMP (c-di-GMP) Signaling: The second messenger c-di-GMP is a central regulator of the transition between planktonic (motile) and sessile (biofilm) lifestyles in many bacteria.[2][7] High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins, while low levels favor motility.[6][8]

c_di_GMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation DGCs Diguanylate Cyclases (DGCs) c_di_GMP c-di-GMP DGCs->c_di_GMP GTP 2 x GTP GTP->DGCs PDEs Phosphodiesterases (PDEs) pGpG pGpG or 2 x GMP PDEs->pGpG c_di_GMP->PDEs Biofilm Biofilm Formation (EPS Production, Adhesion) c_di_GMP->Biofilm High Levels Motility Motility (Flagellar Synthesis) c_di_GMP->Motility Low Levels This compound This compound (Potential Interference) This compound->DGCs Inhibition? This compound->PDEs Activation?

Figure 2. Cyclic di-GMP Signaling in Biofilm Formation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibiofilm activity of this compound.

Protocol 1: Quantification of Biofilm Inhibition using Crystal Violet Assay

This protocol determines the concentration of this compound that inhibits biofilm formation.

CrystalVioletWorkflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Staining & Quantification Culture 1. Overnight Bacterial Culture Dilution 2. Dilute Culture (e.g., 1:100) Culture->Dilution Plate 3. Add Diluted Culture to 96-well Plate Dilution->Plate Broxy 4. Add Serial Dilutions of this compound Plate->Broxy Incubate 5. Incubate (24-48h) to Allow Biofilm Formation Broxy->Incubate Wash1 6. Wash to Remove Planktonic Cells Incubate->Wash1 Stain 7. Stain with 0.1% Crystal Violet Wash1->Stain Wash2 8. Wash to Remove Excess Stain Stain->Wash2 Solubilize 9. Solubilize with 30% Acetic Acid Wash2->Solubilize Read 10. Read Absorbance (OD 570-600 nm) Solubilize->Read

Figure 3. Workflow for Crystal Violet Biofilm Assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS) or sterile water

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • Prepare serial dilutions of this compound in the growth medium and add 100 µL to the corresponding wells to achieve the final desired concentrations.

    • Include positive controls (bacteria with no compound) and negative controls (medium only).

  • Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for the bacterium for 24 to 48 hours.

  • Washing: Gently discard the culture medium from the wells. Wash the wells twice with 200 µL of PBS or sterile water to remove planktonic and loosely attached cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the plate three times with sterile water.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength between 570-600 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the three-dimensional visualization of the biofilm architecture and the viability of the embedded cells after treatment with this compound.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial strain of interest (can be engineered to express a fluorescent protein like GFP)

  • Appropriate growth medium

  • This compound

  • Fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth:

    • Add diluted bacterial culture to the glass-bottom dish.

    • Add this compound at the desired concentration.

    • Incubate for 24 to 48 hours to allow biofilm formation on the glass surface.

  • Washing: Gently remove the medium and wash twice with PBS to remove planktonic cells.

  • Staining (if not using a fluorescently tagged strain):

    • Add a solution containing a combination of live/dead stains (e.g., SYTO 9 and Propidium Iodide) to the biofilm.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Final Wash: Gently wash the biofilm once with PBS to remove excess stain.

  • Imaging:

    • Add a small amount of fresh PBS to keep the biofilm hydrated.

    • Visualize the biofilm using a confocal microscope.

    • Acquire a series of z-stack images at different depths of the biofilm.

  • Image Analysis:

    • Reconstruct the 3D architecture of the biofilm from the z-stack images using appropriate software (e.g., ImageJ, Imaris).

    • Quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a potential antibiofilm agent. The provided protocols for biofilm quantification and visualization are robust and widely accepted in the field. By understanding the quantitative efficacy and the impact on biofilm structure, researchers can further elucidate the mechanisms by which this compound disrupts these resilient bacterial communities, paving the way for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Broxyquinoline Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Broxyquinoline in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exerts its biological effects through a multi-faceted mechanism. Primarily, it acts as a metal ion chelator, with a high affinity for iron and copper ions.[1] By sequestering these essential metal ions, it disrupts crucial enzymatic processes within cells.[1] Additionally, this compound can intercalate into the lipid bilayer of cell membranes, leading to structural disruption, increased permeability, and eventual cell death.[1] It has also been noted to possess anti-inflammatory properties and can inhibit the activity of prolyl and asparaginyl hydroxylations of HIF-1α in vitro.[1][2]

Q2: What is the recommended solvent and storage procedure for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. To avoid solubility issues due to moisture absorption by DMSO, use a fresh supply.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: At what concentration should I start my in vitro experiments with this compound?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for many applications is in the low micromolar range. For instance, it has shown modest antibacterial activity with MIC values of 12.5 µM against several bacterial strains.[1] For anticancer studies, IC50 values have been observed in the range of 15-27 µM for certain cancer cell lines.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic to all cell lines?

A4: this compound exhibits selective cytotoxicity. For example, at a concentration of 10 µM, it has shown activity against the severe fever with thrombocytopenia syndrome virus (SFTSV) without significant toxicity to Vero cells over a 72-hour period.[3] Similarly, concentrations up to 1 mM have shown minimal effect on Human ileocaecal colorectal adenocarcinoma (HCT-8) cells within 44 hours.[3] However, other studies have shown cytotoxic effects on different cancer cell lines in the micromolar range.[3] Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest using a cell viability assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. This compound is poorly soluble in aqueous solutions. The final concentration of DMSO in the medium may be too low to maintain solubility, or the this compound concentration may be too high.- Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). - Prepare intermediate dilutions of your this compound stock in culture medium before adding to the final culture volume to facilitate better mixing. - If precipitation persists, gentle warming and sonication of the stock solution before dilution may help.[3]
High background or false positives in fluorescence-based assays. Quinoline compounds have been reported to interfere with fluorescence-based assays. This can be due to the intrinsic fluorescence of the compound or its ability to quench the fluorescent signal.- Run a control experiment with this compound in the assay medium without cells to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay. - If interference is observed, consider using an alternative, non-fluorescent assay method (e.g., colorimetric or luminescence-based assays). - If a fluorescence assay is necessary, try to use red-shifted fluorophores, as interference is often more pronounced at shorter wavelengths.
Inconsistent or non-reproducible results. The stability of quinoline compounds can be pH-dependent. Degradation of the compound in the culture medium over the course of the experiment could lead to variability.- Ensure the pH of your culture medium is stable throughout the experiment. - For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. - Prepare fresh dilutions from your frozen stock for each experiment to avoid using degraded compound.
Unexpectedly high cytotoxicity at low concentrations. The specific cell line being used may be particularly sensitive to this compound. Alternatively, the initial stock concentration may have been calculated incorrectly.- Perform a thorough dose-response curve, starting from a very low concentration (e.g., nanomolar range) to accurately determine the IC50 value for your cell line. - Double-check all calculations for stock solution and dilutions. - Culture cells in the highest concentration of DMSO used in your experiment as a vehicle control to ensure the solvent is not the cause of cytotoxicity.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds

Organism Compound MIC (µM) Reference
Staphylococcus epidermidisThis compound12.5[1]
Staphylococcus aureusThis compound12.5[1]
Acinetobacter baumanniiThis compound12.5[1]
Mycobacterium tuberculosis5,7-Dichloro-8-hydroxy-2-methylquinoline0.1[1]
Methicillin-sensitive S. aureus (MSSA)5,7-Dichloro-8-hydroxy-2-methylquinoline2.2[1]
Methicillin-resistant S. aureus (MRSA)5,7-Dichloro-8-hydroxy-2-methylquinoline1.1[1]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

Cell Line Compound IC50 (µM) Reference
C6 (rat glioma)Brominated quinoline derivative 1115.4[3]
HeLa (human cervical cancer)Brominated quinoline derivative 1126.4[3]
HT29 (human colon cancer)Brominated quinoline derivative 1115.0[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is intended to determine the effect of this compound on cell viability.[4][5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value of this compound for the tested cell line.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[9][10][11][12]

Materials:

  • Fungal isolate of interest

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI guidelines.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the adjusted fungal inoculum to each well, resulting in a final volume of 100 µL. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species being tested.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by reading the absorbance. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Mandatory Visualizations

Signaling Pathways

Broxyquinoline_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a->PHD Hydroxylation Proteasome Proteasome VHL VHL PHD->VHL Recognition VHL->Proteasome Ubiquitination & Degradation HIF1a_stable Stable HIF-1α HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization HIF1_complex HIF-1 Complex p300_CBP p300/CBP HIF1_complex->p300_CBP Recruitment HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes This compound This compound This compound->PHD Inhibition of hydroxylation Broxyquinoline_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα NFkB_complex NF-κB Complex (p65/p50/IκBα) IKK->NFkB_complex p65 p65 Proteasome_NFkB Proteasome IkBa->Proteasome_NFkB Degradation p50 p50 NFkB_complex->IKK Phosphorylation p65_p50_dimer p65/p50 Dimer NFkB_complex->p65_p50_dimer Translocation DNA DNA p65_p50_dimer->DNA Binding Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Broxyquinoline_NFkB This compound Broxyquinoline_NFkB->IKK Potential Inhibition? Broxyquinoline_NFkB->p65_p50_dimer Potential Inhibition of Nuclear Translocation? Broxyquinoline_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting Stock Prepare this compound Stock in DMSO Aliquots Aliquot and Store at -80°C Stock->Aliquots Dose_Response Perform Dose-Response (e.g., MTT Assay) Aliquots->Dose_Response Determine_IC50 Determine IC50 and Optimal Concentration Range Dose_Response->Determine_IC50 Functional_Assay Conduct Functional Assay (e.g., Antibacterial, Anticancer) Determine_IC50->Functional_Assay Data_Analysis Analyze and Interpret Results Functional_Assay->Data_Analysis Troubleshoot Troubleshoot Unexpected Results (e.g., Precipitation) Data_Analysis->Troubleshoot Optimize Optimize Protocol and Re-test Troubleshoot->Optimize Optimize->Dose_Response Iterate

References

Technical Support Center: Managing Broxyquinoline Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Broxyquinoline-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound-induced cytotoxicity?

A1: this compound, a hydroxyquinoline derivative, is understood to exert its cytotoxic effects through a multi-faceted mechanism. Primarily, it acts as a metal ion chelator, binding to essential metal ions like iron and copper. This chelation disrupts the function of metalloenzymes that are crucial for cellular processes. Additionally, this compound can intercalate into the lipid bilayer of cell membranes, leading to structural disruption, increased permeability, and eventual cell death.[1] Some studies on related quinoline compounds also suggest the involvement of reactive oxygen species (ROS) generation and the induction of apoptosis.

Q2: I am observing high levels of cytotoxicity in my primary cell cultures even at low concentrations of this compound. What are the possible reasons?

A2: Several factors could contribute to high cytotoxicity at low concentrations:

  • Cell Type Sensitivity: Primary cells, in general, are more sensitive to chemical insults than immortalized cell lines. The specific primary cell type you are using may have a particularly low tolerance for this compound.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can itself be toxic to primary cells, especially at higher concentrations.[2][3][4][5][6] It is crucial to use the lowest possible solvent concentration and include a solvent-only control in your experiments.

  • Compound Purity: Impurities in the this compound stock can contribute to unexpected cytotoxicity.

  • Culture Conditions: Suboptimal cell culture conditions (e.g., improper media formulation, pH, temperature, or high cell density) can stress the cells and make them more susceptible to drug-induced toxicity.[1]

Q3: How can I determine the appropriate concentration range for this compound in my specific primary cell culture model?

A3: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your primary cells. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a defined exposure time. A good starting point is a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the active range, followed by a more focused titration around the estimated IC50.

Q4: Are there any known signaling pathways affected by this compound that I should investigate?

A4: While specific signaling pathways for this compound in primary cells are not extensively documented, studies on other quinoline derivatives suggest the involvement of several key pathways in cytotoxicity:

  • Apoptosis Pathways: Quinoline compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, such as caspase-3.[7]

  • Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) is a common mechanism of quinoline-induced cytotoxicity. This can lead to the activation of stress-activated protein kinase pathways like MAPK.

  • NF-κB Signaling: Some quinoline derivatives have been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cell survival.[1]

  • p53 Signaling: The tumor suppressor p53 is a key regulator of cell cycle arrest and apoptosis in response to cellular stress, and its pathway can be modulated by chemical compounds.

Troubleshooting Guides

Problem 1: High Background Signal or Low Signal-to-Noise Ratio in Cytotoxicity Assays
  • Possible Cause: High spontaneous release of viability markers (e.g., LDH) from unhealthy cells, or issues with assay reagents.

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase and not overly confluent, which can lead to spontaneous cell death.

    • Gentle Handling: Avoid vigorous pipetting or centrifugation that can damage cell membranes.

    • Check Reagent Quality: Ensure assay reagents are not expired and have been stored correctly.

    • Include Proper Controls: Always include a "no-cell" control (media only) to determine the background absorbance/fluorescence of the medium and a "maximum lysis" control to represent 100% cytotoxicity.[1]

    • Wash Steps: If using a dye-based assay, ensure that excess dye is thoroughly washed away to reduce background.

Problem 2: Inconsistent or Non-Reproducible IC50 Values
  • Possible Cause: Variability in experimental conditions, cell health, or compound preparation.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Use cells of a similar passage number for all experiments and ensure consistent seeding densities.

    • Prepare Fresh Drug Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Control for Solvent Effects: Use a consistent, low concentration of the solvent across all treatments and include a solvent control.

    • Monitor Cell Health: Regularly check the morphology and viability of your primary cell cultures to ensure they are healthy before starting an experiment.

    • Increase Replicates: Use a sufficient number of technical and biological replicates to ensure statistical power.

Problem 3: Distinguishing Between Cytotoxicity and Cytostatic Effects
  • Possible Cause: The compound may be inhibiting cell proliferation without directly killing the cells.

  • Troubleshooting Steps:

    • Cell Counting: In addition to viability assays (like MTT, which measures metabolic activity), perform direct cell counts at the beginning and end of the treatment period. A cytostatic effect will result in a similar cell number to the initial count, while a cytotoxic effect will lead to a decrease in cell number.

    • Proliferation Assays: Utilize assays that specifically measure cell proliferation, such as BrdU incorporation or Ki-67 staining.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in primary human cell cultures, the following table provides a summary of reported IC50 values for various quinoline derivatives in different cell lines to serve as a reference point. Researchers should determine the specific IC50 for this compound in their primary cell model of interest.

CompoundCell LineCell TypeIC50 (µM)Reference
Quinoline Derivative 1HCECNormal Intestinal Epithelial>50[3]
Quinoline Derivative 2HepG2Hepatocellular Carcinoma10-50[3]
Quinolinic AcidPrimary Human NeuronsNeuron>0.150[6]
Quinolinic AcidPrimary Human AstrocytesAstrocyte>0.150[6]

Key Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cell culture of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at an optimized density and allow them to adhere and stabilize overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a solvent control.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the solvent control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the solvent control and plot a dose-response curve to determine the IC50 value.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the integrity of the mitochondrial membrane, which is often compromised during apoptosis.

Materials:

  • Primary cell culture of interest

  • This compound

  • JC-1 or TMRE dye

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate or on coverslips.

  • Treat cells with this compound at the desired concentrations for the appropriate time. Include a positive control (FCCP) and a solvent control.

  • Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

  • Wash the cells with PBS to remove the excess dye.

  • Analyze the fluorescence using a fluorescence microscope or a microplate reader. For JC-1, healthy cells with high ΔΨm will show red fluorescence, while apoptotic cells with low ΔΨm will exhibit green fluorescence. For TMRE, a decrease in fluorescence intensity indicates a loss of ΔΨm.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Primary cell culture of interest

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.

  • The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Reactive Oxygen Species (ROS) Quantification

This assay measures the intracellular levels of ROS.

Materials:

  • Primary cell culture of interest

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS-sensitive probes

  • H2O2 (as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with DCFDA solution according to the manufacturer's protocol.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity (Ex/Em = 485/535 nm) using a fluorescence microscope or plate reader.

  • An increase in fluorescence indicates an elevation in intracellular ROS levels.

Visualizations

Signaling Pathways

Broxyquinoline_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome This compound This compound Metal_Chelation Metal Ion Chelation This compound->Metal_Chelation Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption ROS_Production ROS Production This compound->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Metal_Chelation->Mitochondrial_Dysfunction NFkB NF-kB Pathway Membrane_Disruption->NFkB MAPK MAPK Pathway ROS_Production->MAPK p53 p53 Pathway ROS_Production->p53 ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis inhibition may lead to p53->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Putative signaling pathways involved in this compound-induced cytotoxicity.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Culture_Cells Culture Primary Cells Treat_Cells Treat Cells Culture_Cells->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assays (MMP, Caspase) Treat_Cells->Apoptosis_Assay ROS_Assay ROS Assay Treat_Cells->ROS_Assay Data_Collection Data Collection Viability_Assay->Data_Collection Apoptosis_Assay->Data_Collection ROS_Assay->Data_Collection IC50_Determination IC50 Determination Data_Collection->IC50_Determination Mechanism_Elucidation Mechanism Elucidation Data_Collection->Mechanism_Elucidation

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Solvent Is Solvent Toxicity Controlled? Start->Check_Solvent Check_Concentration Is Concentration Appropriate? Check_Solvent->Check_Concentration Yes Optimize_Solvent Optimize Solvent Concentration Check_Solvent->Optimize_Solvent No Check_Cell_Health Are Cells Healthy? Check_Concentration->Check_Cell_Health Yes Perform_Titration Perform Dose-Response Titration Check_Concentration->Perform_Titration No Improve_Culture Improve Culture Conditions Check_Cell_Health->Improve_Culture No Investigate_Mechanism Investigate Cytotoxicity Mechanism Check_Cell_Health->Investigate_Mechanism Yes Optimize_Solvent->Start Perform_Titration->Start Improve_Culture->Start

Caption: A logical flowchart for troubleshooting high cytotoxicity.

References

Technical Support Center: Broxyquinoline Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference caused by Broxyquinoline in fluorescence-based assays.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving potential interference from this compound in your experiments.

1. Issue: Unexpected or high background fluorescence in my assay.

  • Question: I am observing a high fluorescence signal in my control wells containing this compound, even without the fluorescent reporter. What could be the cause?

  • Answer: this compound, a derivative of 8-hydroxyquinoline, is an intrinsically fluorescent molecule. This property, known as autofluorescence, is a common source of interference in fluorescence-based assays. The aromatic structure of this compound absorbs light and emits it at a specific wavelength, which can overlap with the signal from your intended fluorophore.

    Troubleshooting Steps:

    • Spectral Scan of this compound: The first step is to determine the excitation and emission spectra of this compound under your specific assay conditions (buffer, pH, temperature).

    • Compare Spectra: Overlay the excitation and emission spectra of this compound with those of your assay's fluorophore. Significant overlap indicates a high potential for direct interference.

    • Implement a "Compound-Only" Control: Always include a control group in your experiment that contains only the assay buffer and this compound at the same concentration used in your experimental wells. The signal from this control can be subtracted from your experimental wells to correct for background fluorescence.

2. Issue: My fluorescence signal is lower than expected in the presence of this compound.

  • Question: My assay signal is significantly reduced when this compound is present, suggesting inhibition. However, I suspect it might be an artifact. How can I confirm this?

  • Answer: this compound may be causing fluorescence quenching. Quenching is a process where the fluorescence intensity of a fluorophore is decreased by another molecule. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.

    Troubleshooting Steps:

    • Pre-read and Post-read Measurements: Measure the fluorescence of your reporter dye before and after the addition of this compound. A significant drop in signal immediately after addition points towards quenching.

    • Vary Fluorophore Concentration: If possible, perform the assay with different concentrations of the fluorescent reporter. If the quenching effect is more pronounced at lower reporter concentrations, it is likely a significant issue.

    • Consider a Red-Shifted Fluorophore: Many interfering compounds, including those with aromatic structures, are more likely to absorb light in the UV to green range of the spectrum.[1][2] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often mitigate quenching effects.

3. Issue: My dose-response curve is inconsistent or shows a biphasic pattern.

  • Question: I am generating a dose-response curve for this compound, but the results are not following a standard sigmoidal curve. What could be happening?

  • Answer: Atypical dose-response curves can be a result of the combined effects of this compound's biological activity and its fluorescent properties. At different concentrations, the contribution of its autofluorescence or quenching to the total signal can change, leading to a distorted curve.

    Troubleshooting Steps:

    • Kinetic vs. Endpoint Reading: If your assay allows, switch from an endpoint reading to a kinetic reading. The initial rate of the reaction is often less affected by the constant background fluorescence of the interfering compound.

    • Orthogonal Assay: Validate your findings using an orthogonal assay that employs a different detection method, such as a luminescence- or absorbance-based assay. This will help confirm if the observed effect is a true biological phenomenon or an artifact of the fluorescence measurement.

Frequently Asked Questions (FAQs)

  • Q1: Is this compound fluorescent?

    • A1: Yes, as a derivative of 8-hydroxyquinoline, this compound is intrinsically fluorescent. Its fluorescence properties are influenced by the solvent environment and its chelation with metal ions.

  • Q2: What are the excitation and emission wavelengths of this compound?

    • A2: The exact excitation and emission maxima of this compound can vary depending on the solvent and pH. However, based on data for 5,7-dibromo-8-hydroxyquinoline, the absorption (related to excitation) is in the UV range, and the emission is in the visible green region of the spectrum. It is crucial to determine these values under your specific experimental conditions.

  • Q3: How does this compound interfere with fluorescence assays?

    • A3: this compound can interfere in two primary ways:

      • Autofluorescence: It can emit its own light, adding to the background signal and potentially masking the signal from your reporter fluorophore.

      • Fluorescence Quenching: It can decrease the signal from your reporter fluorophore by absorbing its excitation or emission energy.

  • Q4: What are some general strategies to minimize interference from fluorescent compounds like this compound?

    • A4:

      • Use Red-Shifted Dyes: Shift to fluorophores that excite and emit at longer wavelengths (red or far-red) to avoid the common autofluorescence range of small molecules.[1][2]

      • Employ Time-Resolved Fluorescence (TRF): This technique can help to differentiate the long-lived fluorescence of specific lanthanide-based reporters from the short-lived background fluorescence of interfering compounds.

      • Implement Robust Controls: Always use "compound-only" and "vehicle-only" controls to accurately measure and subtract background signals.

      • Consider Alternative Assay Formats: If interference is persistent, switching to a non-fluorescence-based method like luminescence, absorbance, or a label-free technology may be the best solution.

  • Q5: Are there any non-fluorescent alternatives to this compound?

    • A5: The choice of an alternative will depend on the specific biological activity you are investigating.

      • For antimicrobial/antiparasitic activity: Consider compounds from different chemical classes that are not based on a quinoline scaffold.

      • For metal chelation studies: A variety of non-fluorescent chelators are available, such as EDTA, EGTA, or BAPTA, depending on the target metal ion.

Data Presentation

Table 1: Spectral Properties of 5,7-dibromo-8-hydroxyquinoline (this compound)

PropertyWavelength RangeNotes
Absorption Maximum ~350 - 400 nmIn the UV-A to violet range. This is an approximation and should be determined experimentally in the assay buffer.
Emission Maximum ~500 - 550 nmIn the green region of the visible spectrum. This is an approximation and is highly dependent on the solvent environment.

Experimental Protocols

Protocol 1: Determining the Spectral Profile of this compound

  • Objective: To measure the excitation and emission spectra of this compound in your assay buffer.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • Spectrofluorometer

    • Quartz cuvette or appropriate microplate

  • Procedure:

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

    • Emission Scan:

      • Set the spectrofluorometer to excitation mode.

      • Excite the sample at a wavelength below the expected absorption maximum (e.g., 350 nm).

      • Scan the emission wavelengths from 400 nm to 700 nm.

      • Identify the wavelength of maximum emission.

    • Excitation Scan:

      • Set the spectrofluorometer to emission mode.

      • Set the emission wavelength to the maximum identified in the previous step.

      • Scan the excitation wavelengths from 250 nm to 450 nm.

      • Identify the wavelength of maximum excitation.

    • Analysis: Plot the intensity versus wavelength for both scans to visualize the spectral profile of this compound.

Protocol 2: Background Subtraction for Autofluorescence Correction

  • Objective: To correct for the autofluorescence of this compound in an endpoint assay.

  • Procedure:

    • Design your experiment to include the following control wells:

      • Blank: Assay buffer only.

      • Compound Control: Assay buffer + this compound (at each concentration tested).

      • Positive Control: All assay components except this compound.

      • Experimental Wells: All assay components including this compound.

    • Run the assay and measure the fluorescence intensity in all wells.

    • Calculation:

      • Corrected Signal = (Signal of Experimental Well) - (Signal of Compound Control Well at the same concentration)

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference start Start: Unexpected Fluorescence Data check_autofluorescence Is there high background in 'compound-only' control? start->check_autofluorescence check_quenching Is the signal unexpectedly low? start->check_quenching check_autofluorescence->check_quenching No autofluorescence Potential Autofluorescence check_autofluorescence->autofluorescence Yes quenching Potential Quenching check_quenching->quenching Yes orthogonal_assay Validate with Orthogonal Assay check_quenching->orthogonal_assay No/Unsure spectral_scan Perform Spectral Scan of this compound autofluorescence->spectral_scan kinetic_assay Switch to Kinetic Assay quenching->kinetic_assay red_shifted_fluorophore Use Red-Shifted Fluorophore quenching->red_shifted_fluorophore background_subtraction Implement Background Subtraction spectral_scan->background_subtraction end End: Reliable Data background_subtraction->end kinetic_assay->end red_shifted_fluorophore->end orthogonal_assay->end

Caption: Troubleshooting workflow for this compound interference.

Interference_Mechanisms Mechanisms of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Quenching excitation1 Excitation Light broxyquinoline1 This compound excitation1->broxyquinoline1 emission1 Interfering Emission broxyquinoline1->emission1 detector1 Detector emission1->detector1 excitation2 Excitation Light fluorophore Assay Fluorophore excitation2->fluorophore broxyquinoline2 This compound (Quencher) fluorophore->broxyquinoline2 detector2 Detector fluorophore->detector2 Expected Emission no_emission Reduced/No Emission broxyquinoline2->no_emission

Caption: Mechanisms of fluorescence interference.

References

Technical Support Center: Improving the Bioavailability of Broxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Broxyquinoline in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A: this compound (5,7-dibromo-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline. Like many compounds in this class, it is characterized by poor aqueous solubility. This low solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which in turn leads to poor absorption and low oral bioavailability.[1][2][3] For a drug to be effective when administered orally, it must first dissolve in the GI fluids to be absorbed into the bloodstream.[4][5]

Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble drugs like this compound?

A: The main goal is to enhance the drug's solubility and/or dissolution rate. Several advanced formulation strategies can be employed:[4][6][7]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[2][4][7] Nanosuspensions are a promising approach for the effective delivery of poorly water-soluble drugs.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it from a stable crystalline form to a higher-energy amorphous state, which significantly improves solubility and dissolution.[1][6][8]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and co-solvents.[9][10] When administered, they form fine oil-in-water emulsions or microemulsions in the GI tract, keeping the drug in a solubilized state for absorption.[10][11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[11][13]

Q3: Which animal models are most appropriate for studying the oral bioavailability of this compound?

A: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c) are the most commonly used models for preclinical pharmacokinetic (PK) studies.[14][15][16] Rats are often preferred due to their larger size, which facilitates easier blood sampling, and their physiological similarities to the human intestinal barrier, making them good predictors of oral drug absorption.[15]

Troubleshooting Guides

Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration in rats.

Potential Cause Troubleshooting Steps
Poor Solubility & Dissolution The formulation is not adequately solubilizing the drug in the GI tract. Solution: Develop an enabling formulation such as a solid dispersion or a lipid-based system (SEDDS/SMEDDS) to improve solubility.[1][6][17]
High First-Pass Metabolism This compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.[5] Solution: Consider co-administration with a metabolic inhibitor (for research purposes) to assess the impact of metabolism. Lipid-based formulations can also partially bypass first-pass metabolism through lymphatic transport.[6][11]
Analytical Method Sensitivity The LC-MS/MS method used for plasma sample analysis may not be sensitive enough to detect low drug concentrations. Solution: Optimize the analytical method to achieve a lower limit of quantitation (LLOQ).[18] Ensure proper sample preparation to minimize matrix effects.[19]

Problem 2: High inter-animal variability in pharmacokinetic (PK) data.

Potential Cause Troubleshooting Steps
Inconsistent Formulation If using a suspension, particle agglomeration or non-uniform dosing can cause significant variability. Solution: Ensure the dosing formulation is homogenous and stable. For suspensions, vortex thoroughly before dosing each animal. Consider using a solution-based formulation like SEDDS for more consistent dosing.[9]
Physiological Differences Variations in food intake, stress levels, or GI motility among animals can affect drug absorption. Solution: Standardize experimental conditions. Fast animals overnight (while allowing water access) before dosing. Ensure consistent and skilled handling to minimize stress.[20]
Inaccurate Dosing Technique Improper oral gavage technique can lead to dosing errors or deposition of the drug in the esophagus instead of the stomach. Solution: Ensure all personnel are properly trained in oral gavage.[21] Use appropriately sized gavage needles for the animal model.
Sparse Sampling Using different animals for each time point (discrete sampling) can introduce inter-animal variability into the overall PK profile. Solution: If possible and ethically approved, use a serial blood sampling technique where multiple small blood samples are taken from the same animal over time. This reduces animal usage and inter-animal variability.[20]

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data to illustrate the expected improvement in this compound bioavailability when switching from a basic suspension to an optimized formulation like a Self-Emulsifying Drug Delivery System (SEDDS) in a rat model.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 10 mg/kg)

Parameter Formulation A (Aqueous Suspension) Formulation B (SEDDS) Expected Improvement
Cmax (ng/mL) 50 ± 15350 ± 50~7-fold increase
Tmax (hr) 4.0 ± 1.51.5 ± 0.5Faster absorption
AUC₀₋₂₄ (ng·hr/mL) 250 ± 802000 ± 300~8-fold increase
Relative Bioavailability (Frel) -~800%Significant enhancement

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation. This data is for illustrative purposes only.

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Cremophor® RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on a predetermined ratio (e.g., 30:40:30 w/w). b. Mix the components thoroughly using a magnetic stirrer at a controlled temperature (e.g., 40°C) until a clear, homogenous solution is formed. c. Add this compound to the excipient mixture and continue stirring until it is completely dissolved. The amount added should not exceed its determined solubility in the mixture.

  • Characterization: a. Self-Emulsification Test: Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle agitation. b. Assessment: Observe the spontaneity of emulsification and the appearance of the resulting emulsion (should be clear to bluish-white). c. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. For a SEDDS, droplet sizes are typically below 200 nm.[10]

Workflow for Developing a Bioavailability-Enhanced Formulation

The following diagram illustrates a typical workflow for selecting and validating a formulation strategy to improve the oral bioavailability of a compound like this compound.

G cluster_start Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation Strategy cluster_eval Phase 3: In Vitro & In Vivo Evaluation cluster_end Phase 4: Decision start API Characterization (Solubility, Permeability, pKa) bcs Determine BCS Class (Likely Class II/IV) start->bcs strategy Select Enhancement Strategy bcs->strategy s1 Solid Dispersion (e.g., HPMC, PVP) strategy->s1 s2 Lipid-Based (SEDDS) (Oils, Surfactants) strategy->s2 s3 Particle Size Reduction (Nanonization) strategy->s3 invitro In Vitro Dissolution Testing s1->invitro s2->invitro s3->invitro pk_study In Vivo PK Study (Rat/Mouse Model) invitro->pk_study Promising Candidates data_analysis Data Analysis (Cmax, AUC, Tmax) pk_study->data_analysis decision Lead Formulation Selection data_analysis->decision

Caption: A workflow for bioavailability enhancement of this compound.
Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration to rats.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast rats overnight (approx. 12 hours) before the experiment, with free access to water.

  • Dosing: a. Weigh each animal immediately before dosing. b. Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration for each animal.

  • Blood Sampling: a. Collect blood samples (approx. 150-200 µL) from the saphenous or jugular vein at predetermined time points.[14][20] b. Typical time points for an oral study are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[14] c. Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube. c. Store plasma samples at -80°C until analysis.

  • Bioanalysis: a. Prepare plasma samples for analysis, typically involving protein precipitation followed by centrifugation.[19] b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the plasma concentration versus time for each animal. b. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Pharmacokinetic Study Logical Flow

The diagram below outlines the logical steps involved in conducting a typical pharmacokinetic study in an animal model.

G A Study Design (Animal Model, Dose, Formulation) B Animal Acclimatization & Fasting A->B C Dosing (Oral Gavage) B->C D Serial Blood Sampling (Pre-defined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Bioanalysis (LC-MS/MS Quantification) F->G H Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) G->H I Final Report & Interpretation H->I

Caption: Logical flow of an in-vivo pharmacokinetic study.

References

Broxyquinoline Dose-Response Curve Optimization and Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing and interpreting broxyquinoline dose-response curve experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is twofold. It functions through the chelation of metal ions, particularly iron and copper, which are essential for microbial enzymatic processes. By binding to these ions, it disrupts the metabolic activities of pathogens like bacteria, fungi, and protozoa.[1] Additionally, this compound can intercalate into the lipid bilayer of microbial cell membranes, leading to structural disruption, increased permeability, and ultimately cell death.[1][2] It has also been noted to possess anti-inflammatory properties.[1]

Q2: What are some reported IC50 values for this compound?

A2: The half maximal inhibitory concentration (IC50) of a drug is a measure of its potency. For this compound, some reported IC50 values against specific targets include:

TargetIC50 Value
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)5.8 µM
Cryptosporidium parvum fatty acyl-CoA binding protein (CpACBP1)64.9 µM

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[3] A stock solution of 10 mM in DMSO is a common starting point.[1] It is crucial to use fresh, moisture-free DMSO as its moisture-absorbing nature can reduce the solubility of this compound.[3] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described to create suspended or clear solutions, respectively.[1]

Q4: What is a typical starting concentration range for a dose-response experiment with this compound?

A4: Based on the reported IC50 values, a sensible starting point for a dose-response curve would be to use a serial dilution that brackets these concentrations. For instance, you could start with a high concentration of 100 µM and perform 1:2 or 1:3 serial dilutions down to the nanomolar range. It is important to include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose to account for any solvent effects.

Troubleshooting Guide

Issue 1: I am observing precipitation of this compound in my cell culture media.

  • Possible Cause 1: Poor Solubility. this compound has low water solubility.[2] The final concentration of DMSO used to dilute the stock solution in the media may be too low to maintain its solubility.

    • Solution: Ensure the final DMSO concentration in your culture media does not exceed a level that is non-toxic to your cells (typically <0.5%). If precipitation persists, consider preparing the final dilutions in media supplemented with a small amount of a non-ionic surfactant like Tween-80, after confirming the surfactant itself does not affect your experimental outcome. For some applications, gentle heating or sonication can aid dissolution.[1]

  • Possible Cause 2: Interaction with Media Components. Components in the cell culture media, such as proteins in fetal bovine serum (FBS), may interact with this compound and reduce its solubility.

    • Solution: Prepare the final dilutions of this compound in a serum-free medium immediately before adding them to the cells. Alternatively, you can test different brands or lots of FBS to see if the issue persists.

Issue 2: My dose-response curve is flat or shows no significant effect.

  • Possible Cause 1: Inappropriate Concentration Range. The concentrations of this compound tested may be too low to elicit a response in your specific experimental system.

    • Solution: Expand the concentration range to higher values. Based on some reports, this compound showed minimal effects on certain human cell lines even at high concentrations (e.g., 1 mM).[1]

  • Possible Cause 2: Cell Line Resistance. The cell line you are using may be inherently resistant to the effects of this compound.

    • Solution: If possible, test this compound on a different, potentially more sensitive, cell line to confirm its activity. Research literature to identify cell lines that have been previously shown to be sensitive to 8-hydroxyquinoline derivatives.

  • Possible Cause 3: Insufficient Incubation Time. The duration of exposure to this compound may not be long enough to observe a significant biological effect.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your assay. This could range from a few hours to 72 hours or more, depending on the endpoint being measured.

Issue 3: I am observing high variability between my replicate wells.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across the wells of your microplate will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row or column to prevent settling.

  • Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially when performing serial dilutions, can introduce significant variability.

    • Solution: Use calibrated pipettes and fresh tips for each dilution. When adding reagents to the plate, ensure the tip is below the surface of the liquid to avoid splashing and inaccurate dispensing.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework. Optimization of cell number, drug concentration, and incubation time is essential for each specific cell line and experimental setup.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

  • Cell Treatment:

    • Carefully remove the existing medium from the wells.

    • Add the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Follow the manufacturer's instructions for your chosen viability assay (e.g., add MTT reagent and solubilization buffer, or add CellTiter-Glo® reagent).

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response versus the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_dilutions Create Serial Dilutions in Culture Medium prep_stock->prep_dilutions prep_cells Seed Cells in 96-well Plate treat_cells Add this compound Dilutions to Cells prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for Optimal Duration treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate (Absorbance/Luminescence) viability_assay->read_plate data_analysis Normalize Data and Plot Dose-Response Curve read_plate->data_analysis calc_ic50 Calculate IC50 data_analysis->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane Disruption cluster_chelation Metal Ion Chelation broxy This compound membrane Microbial Cell Membrane broxy->membrane Intercalates ions Metal Ions (Fe²⁺, Cu²⁺) broxy->ions Chelates inhibition Inhibition of Metabolic Processes broxy->inhibition Inhibits permeability Increased Permeability membrane->permeability death Cell Death permeability->death enzymes Essential Microbial Enzymes ions->enzymes Required for function ions->inhibition inhibition->death

Caption: Proposed mechanisms of action for this compound.

References

Technical Support Center: Broxyquinoline Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating microbial resistance to broxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound exerts its antimicrobial effects through a multi-pronged approach. Its primary mechanism involves the chelation of essential metal ions, particularly iron and copper, which are crucial cofactors for various microbial metabolic enzymes.[1] By sequestering these ions, this compound disrupts these essential enzymatic processes, leading to the inhibition of microbial growth and replication.[1] Additionally, this compound can intercalate into the microbial cell membrane, disrupting its integrity and leading to increased permeability and eventual cell death.[1] Some studies on the broader class of 8-hydroxyquinolines suggest they can also act as ionophores, transporting metal ions like copper into the cell, which can lead to cellular stress and toxicity.

Q2: What are the known microbial resistance mechanisms to 8-hydroxyquinolines, the class of compounds this compound belongs to?

While specific resistance mechanisms to this compound are still an emerging area of research, studies on other 8-hydroxyquinolines, particularly in the fungal pathogen Candida auris, have identified efflux pump upregulation as a key mechanism. This involves mutations in transcriptional regulators that lead to the overexpression of multidrug resistance (MDR) transporters, which actively pump the compound out of the cell.[1][2][3][4] Additionally, mutations within the transporter proteins themselves have been shown to confer resistance.[1][2][3][4] Based on general principles of antimicrobial resistance, other potential mechanisms could include modification of the drug's target site or enzymatic degradation of the compound, although these have not yet been specifically demonstrated for this compound.

Q3: Are there any known factors that can influence the in vitro activity of this compound in our experiments?

Yes, the metal ion concentration in your culture medium can significantly impact the apparent activity of this compound. Given that its primary mechanism involves metal chelation, variations in the availability of ions like copper and iron could affect its potency. It is advisable to use a well-defined and consistent culture medium for all experiments to ensure reproducibility.

Q4: What are typical Minimum Inhibitory Concentration (MIC) values for this compound against susceptible microbes?

Reported MIC values for this compound can vary depending on the microbial species and the specific testing conditions. The table below summarizes some published MIC values.

Data Presentation: this compound Minimum Inhibitory Concentrations (MICs)

Microbial SpeciesMIC (µg/mL)MIC (µM)Reference
Staphylococcus epidermidis412.5[3]
Staphylococcus aureus412.5[3]
Acinetobacter baumannii412.5[3]
Clostridioides difficile (MIC50)0.125~0.41[5]

Troubleshooting Guides

Issue 1: Unexpectedly High MIC Values for this compound

You are observing significantly higher MIC values for this compound against your microbial strain of interest compared to published data or your own historical results with susceptible strains.

Potential Cause 1: Development of Resistance

The microbial population may have acquired resistance to this compound. A primary mechanism to investigate is the upregulation of efflux pumps.

Troubleshooting Steps:

  • Perform an Efflux Pump Inhibitor (EPI) Synergy Assay:

    • Determine the MIC of this compound against your strain in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN, or verapamil for fungi).

    • A significant reduction (four-fold or greater) in the this compound MIC in the presence of the EPI suggests that efflux is a contributing factor to the observed high MIC.

  • Gene Expression Analysis:

    • If you have a putative resistant strain and its susceptible parent, perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression levels of known multidrug resistance efflux pump genes (e.g., genes encoding transporters of the ABC or MFS superfamilies).

    • A significant upregulation of one or more of these genes in the resistant strain would support the role of efflux in resistance.

  • Whole-Genome Sequencing (WGS):

    • Sequence the genomes of both your resistant isolate and its susceptible counterpart.

    • Compare the sequences to identify mutations in genes encoding efflux pumps, their transcriptional regulators, or potential drug targets. Look for single nucleotide polymorphisms (SNPs), insertions, or deletions.

Potential Cause 2: Experimental Variability

Inconsistencies in experimental setup can lead to variable MIC results.

Troubleshooting Steps:

  • Verify Inoculum Density: Ensure that the starting inoculum of your microbial culture is consistent and standardized for all assays, typically to a 0.5 McFarland standard.

  • Check Media Composition: Confirm that the culture medium is consistent between experiments, paying close attention to the concentration of divalent cations.

  • Assess this compound Stock Solution: Ensure your this compound stock solution is properly prepared, stored, and has not degraded. Prepare fresh stock solutions if necessary.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (or other suitable microbial growth medium)

  • Sterile 96-well microtiter plates

  • Microbial culture in log-phase growth, adjusted to a 0.5 McFarland standard

  • Multichannel pipette

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in the appropriate solvent to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Prepare Inoculum: Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microbe (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microbe.

Protocol 2: Investigating Resistance Mechanisms via Experimental Evolution and WGS

This protocol outlines a workflow to generate and identify resistance mutations to this compound.

Methodology:

  • Experimental Evolution:

    • Culture a susceptible microbial strain in the presence of sub-inhibitory concentrations of this compound (e.g., 0.5x MIC).

    • Serially passage the culture daily into fresh medium containing increasing concentrations of this compound.

    • Continue this process until a significant increase in the MIC is observed.

    • Isolate single colonies from the resistant population.

  • Whole-Genome Sequencing (WGS):

    • Extract genomic DNA from the resistant isolate and the original susceptible parent strain.

    • Perform high-throughput sequencing of the genomes.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant and susceptible strains to a reference genome.

    • Identify genetic differences, including SNPs, insertions, and deletions, that are unique to the resistant strain.

    • Annotate the mutated genes to identify those with functions related to drug transport, target pathways, or drug metabolism.

Visualizations

Broxyquinoline_Resistance_Pathway cluster_cell Microbial Cell cluster_resistance Resistance Mechanisms Broxyquinoline_ext This compound (External) Broxyquinoline_int This compound (Internal) Broxyquinoline_ext->Broxyquinoline_int Diffusion Target Metabolic Enzymes (e.g., requiring Fe2+/Cu2+) Broxyquinoline_int->Target Chelates Metal Ions EffluxPump Efflux Pump (e.g., Mdr1) Broxyquinoline_int->EffluxPump Expulsion Inhibition Inhibition of Metabolism Target->Inhibition Regulator Mutated Transcriptional Regulator (e.g., Cap1) Regulator->EffluxPump Upregulates Expression Target_mut Mutated Target

Caption: Potential resistance pathways to this compound in a microbial cell.

Troubleshooting_Workflow Start High this compound MIC Observed Check_Exp Verify Experimental Parameters (Inoculum, Media, Drug Stock) Start->Check_Exp Exp_OK Parameters OK? Check_Exp->Exp_OK EPI_Assay Perform Efflux Pump Inhibitor (EPI) Synergy Assay Exp_OK->EPI_Assay Yes Fix_Exp Correct Experimental Setup & Re-test Exp_OK->Fix_Exp No EPI_Result MIC Reduced with EPI? EPI_Assay->EPI_Result Efflux_Involved Efflux is a Likely Mechanism EPI_Result->Efflux_Involved Yes Other_Mech Investigate Other Mechanisms (Target Modification, Degradation) EPI_Result->Other_Mech No WGS Whole-Genome Sequencing of Resistant vs. Susceptible Efflux_Involved->WGS Other_Mech->WGS

Caption: Troubleshooting workflow for high this compound MIC values.

References

minimizing off-target effects of Broxyquinoline in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Broxyquinoline in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is twofold. Firstly, it acts as a metal ion chelator, with a particular affinity for iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) ions. By binding to these essential metal ions, it disrupts various cellular processes that depend on them, including the function of numerous enzymes.[1] Secondly, it can disrupt microbial cell membranes by intercalating into the lipid bilayer, leading to increased permeability and cell death.[1]

Q2: What are the major known off-target effects of this compound in a research setting?

A2: The two most significant off-target effects to consider during in-vitro experiments are:

  • Metal Ion Chelation: As this compound is a potent metal chelator, it can deplete essential metal ions from the cell culture medium and from intracellular stores.[1] This can non-specifically affect the function of host cell metalloenzymes, leading to experimental artifacts.

  • Histamine H2 Receptor (HRH2) Antagonism: Recent studies have identified this compound as a blocker of the histamine H2 receptor.[2] If your experimental system expresses HRH2 and relies on histamine signaling, this off-target activity could confound your results.[2]

Q3: At what concentration are off-target effects likely to be observed?

A3: Off-target effects are generally more pronounced at higher concentrations. It is recommended to use the lowest effective concentration of this compound as determined by a dose-response experiment for your specific model system. For small molecule inhibitors, concentrations exceeding 10 µM are more likely to produce non-specific effects.

Troubleshooting Guide

This guide is designed to help you identify and mitigate potential off-target effects of this compound in your experiments.

Problem 1: Observed cellular phenotype is inconsistent with the expected on-target effect.
  • Possible Cause: The observed effect may be due to the chelation of essential metal ions from the cell culture medium or within the cells.

  • Troubleshooting Strategy: Perform a "metal rescue" experiment.

    • Rationale: Supplementing the cell culture medium with the metal ions that this compound is known to chelate (iron and copper) can help determine if the observed phenotype is due to metal depletion. If the addition of these metals reverses or mitigates the effect of this compound, it strongly suggests that the phenotype is a result of its chelation activity.

    • Experimental Protocol: See "Experimental Protocols" section below for a detailed methodology.

Problem 2: My cells express the Histamine H2 Receptor, and I am seeing unexpected changes in signaling pathways.
  • Possible Cause: this compound is acting as an antagonist at the HRH2 receptor, blocking its normal function.

  • Troubleshooting Strategy: Conduct a receptor antagonism reversal experiment.

    • Rationale: If this compound is indeed blocking HRH2, its effect should be surmountable by adding an excess of the natural ligand (histamine) or a known HRH2 agonist.

    • Experimental Protocol: See "Experimental Protocols" section below for a detailed methodology.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound for its on-target and off-target activities. This data can help in designing experiments with appropriate concentrations to minimize off-target effects.

Target/ActivityIC50 / Effective ConcentrationNotes
On-Target Activities
Cryptosporidium parvum fatty acyl-CoA binding protein (CpACBP1)64.9 µM
Severe fever with thrombocytopenia syndrome virus (SFTSV)5.8 µM
Off-Target Activities
Histamine H2 Receptor (HRH2) BlockadeEffective at 10 µM in cell-based assays
Metal Ion Chelation (Fe²⁺/Fe³⁺, Cu²⁺)Concentration-dependentThe effective concentration for chelation will vary based on the basal metal concentration in the experimental system.

Experimental Protocols

Protocol 1: Metal Rescue Experiment

Objective: To determine if the observed cellular effect of this compound is due to its metal chelation properties.

Materials:

  • Cells of interest

  • Standard cell culture medium

  • This compound stock solution

  • Iron (II) sulfate (FeSO₄) or Iron (III) chloride (FeCl₃) stock solution

  • Copper (II) sulfate (CuSO₄) stock solution

  • Appropriate assay for measuring the phenotype of interest (e.g., cell viability assay, gene expression analysis)

Methodology:

  • Cell Seeding: Plate cells at a density appropriate for your assay and allow them to adhere overnight.

  • Treatment Groups: Prepare the following treatment conditions in your cell culture medium:

    • Vehicle control (e.g., DMSO)

    • This compound at the desired experimental concentration (e.g., 1X, 2X, and 5X the EC50 for your on-target effect)

    • This compound at each concentration + supplemental iron (e.g., 10 µM FeSO₄)

    • This compound at each concentration + supplemental copper (e.g., 1 µM CuSO₄)

    • Supplemental iron alone (10 µM FeSO₄)

    • Supplemental copper alone (1 µM CuSO₄)

  • Incubation: Replace the existing medium with the treatment media and incubate for the desired experimental duration.

  • Assay: Perform your assay to measure the phenotype of interest.

  • Data Analysis: Compare the results from the this compound-only treated groups with the this compound + supplemental metal groups. A statistically significant reversal of the this compound-induced phenotype in the presence of supplemental metals indicates that the effect is, at least in part, due to metal chelation.

Protocol 2: HRH2 Antagonism Reversal Experiment

Objective: To determine if the observed cellular effect of this compound is due to its antagonism of the Histamine H2 Receptor.

Materials:

  • Cells expressing HRH2

  • Standard cell culture medium

  • This compound stock solution

  • Histamine stock solution (HRH2 agonist)

  • Assay to measure a downstream effect of HRH2 signaling (e.g., cAMP assay)

Methodology:

  • Cell Seeding: Plate HRH2-expressing cells at a suitable density for your assay and allow them to adhere.

  • Treatment Groups:

    • Vehicle control

    • Histamine at a concentration that elicits a sub-maximal response (e.g., EC50)

    • This compound at the desired experimental concentration

    • This compound + Histamine (pre-incubate with this compound for 30 minutes before adding Histamine)

  • Incubation: Incubate the cells for the appropriate time to observe the downstream signaling event.

  • Assay: Perform the assay to measure the downstream readout of HRH2 activation (e.g., measure intracellular cAMP levels).

  • Data Analysis: Compare the response to Histamine in the presence and absence of this compound. If this compound significantly reduces the Histamine-induced response, and this inhibition can be overcome by increasing concentrations of Histamine, it confirms its role as an HRH2 antagonist.

Visualizations

Troubleshooting Workflow for this compound Off-Target Effects start Start: Observe unexpected phenotype with this compound q1 Is the phenotype consistent with metal chelation? start->q1 a1_yes Perform Metal Rescue Experiment q1->a1_yes Yes q3 Does your cell system express Histamine H2 Receptor? q1->q3 No q2 Does metal supplementation reverse the phenotype? a1_yes->q2 a2_yes Conclusion: Phenotype is likely due to metal chelation. q2->a2_yes Yes a2_no Consider other off-target effects or mechanisms. q2->a2_no No q3->a2_no No a3_yes Perform HRH2 Antagonism Reversal Experiment q3->a3_yes Yes q4 Does an HRH2 agonist reverse the phenotype? a3_yes->q4 a4_yes Conclusion: Phenotype is likely due to HRH2 antagonism. q4->a4_yes Yes a4_no Consider other off-target effects or mechanisms. q4->a4_no No

Caption: Troubleshooting workflow for this compound off-target effects.

Signaling Pathway of this compound's Off-Target Effects cluster_0 Metal Chelation Pathway cluster_1 HRH2 Antagonism Pathway Broxyquinoline_chelation This compound Metal_Ions Fe²⁺/Fe³⁺, Cu²⁺ Broxyquinoline_chelation->Metal_Ions chelates Metalloenzymes Metalloenzymes Broxyquinoline_chelation->Metalloenzymes inhibits Metal_Ions->Metalloenzymes required for Cellular_Processes Disrupted Cellular Processes Metalloenzymes->Cellular_Processes regulates Broxyquinoline_hrh2 This compound HRH2 Histamine H2 Receptor Broxyquinoline_hrh2->HRH2 blocks Histamine Histamine Histamine->HRH2 activates Downstream_Signaling Downstream Signaling (e.g., cAMP production) HRH2->Downstream_Signaling initiates

Caption: Signaling pathways of this compound's off-target effects.

References

Technical Support Center: Overcoming Poor Water Solubility of Broxyquinoline in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Broxyquinoline in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an antiprotozoal agent and a member of the hydroxyquinoline class of compounds, known for its antimicrobial and potential anti-inflammatory properties.[1] Its primary mechanism of action involves the chelation of metal ions, such as iron and copper, which are essential for various cellular processes in microorganisms.[1] A significant challenge in working with this compound is its very low water solubility, which can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the known solubility properties of this compound?

A2: this compound is practically insoluble in water and ethanol.[2][3][4] Its solubility is significantly higher in organic solvents, particularly Dimethyl Sulfoxide (DMSO).[2][3][5] For preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[2][3]

Q3: What is the primary mechanism of action for this compound?

A3: this compound's biological activity is primarily attributed to its ability to chelate divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1] By binding to these metal ions, it disrupts essential enzymatic reactions and cellular processes that are dependent on them.[1] This disruption of metal homeostasis can interfere with microbial growth and replication.[1] Additionally, this compound can intercalate into the lipid bilayer of cell membranes, causing structural disruption and increased permeability.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous assay buffer.

Cause: This is a common issue for poorly soluble compounds. The aqueous environment of the assay buffer drastically reduces the solubility of this compound, which is highly soluble in the DMSO stock.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cell toxicity.[6] However, some cell lines can tolerate up to 1% DMSO.[7] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your buffer.[8] A stepwise dilution into the aqueous buffer, with gentle mixing, can also help.[9]

  • Use of Surfactants (for enzyme assays): For non-cell-based assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01% to 0.05%) to the assay buffer can help maintain the solubility of this compound.[10] Be aware that surfactants can interfere with some enzyme kinetics.[10]

  • Sonication: After diluting the DMSO stock in the assay buffer, brief sonication can help to break down small precipitates and create a more uniform dispersion.[10][11]

Issue 2: this compound precipitates in cell culture media over time.

Cause: Cell culture media are complex aqueous solutions containing salts and proteins that can promote the precipitation of hydrophobic compounds.[1][11][12] Changes in temperature and pH can also affect solubility.[12]

Solutions:

  • Pre-warm Media and Solutions: Ensure that both the cell culture media and the diluted this compound solution are at the same temperature (typically 37°C) before mixing to avoid temperature-induced precipitation.

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[13][14][15] While significant pH changes can harm cells, slight adjustments to the media pH (within the physiological tolerance of the cells) might improve solubility. This should be carefully validated for each cell line.

  • Use of Serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize lipophilic compounds through binding to albumin and other proteins.

  • Fresh Preparations: Prepare the final working solution of this compound in the cell culture medium immediately before adding it to the cells to minimize the time for precipitation to occur.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
WaterInsoluble (<0.1 mg/mL)<0.33[2][3][5]
EthanolInsoluble-[2][3][4]
Dimethyl Sulfoxide (DMSO)17 mg/mL56.11Use of fresh, anhydrous DMSO is recommended.[2][3]
Dimethyl Sulfoxide (DMSO)33.33 mg/mL110.02Requires sonication to achieve this concentration.[5][11]
N,N-dimethylformamide (DMF)Higher than in other tested organic solvents (qualitative)-[16]
2-butanoneHigh (qualitative)-[16]
AcetoneHigh (qualitative)-[16]
Ethyl acetateModerate (qualitative)-[16]
1-butanolModerate (qualitative)-[16]
IsopropanolModerate (qualitative)-[16]
n-propanolModerate (qualitative)-[16]
MethanolLower (qualitative)-[16]
AcetonitrileLower (qualitative)-[16]
TolueneLowest (qualitative)-[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 3.03 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If precipitation is still visible, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[5][11]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental design)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is being tested.[8]

  • To prepare the final working solution, add the required volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. The final DMSO concentration should ideally not exceed 0.5%.[6]

  • Immediately after adding the DMSO stock, gently vortex or invert the tube to mix. Do not shake vigorously to avoid protein denaturation in the medium.

  • Visually inspect the solution for any signs of precipitation. If slight precipitation occurs, brief sonication may be attempted, but this can be harsh on media components.

  • Add the freshly prepared working solution to the cells immediately.

  • Include a vehicle control in your experiment by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Protocol 3: Preparation of Working Solutions for Enzyme Assays

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Assay buffer (at the appropriate pH for the enzyme)

  • Optional: Tween-20 or Triton X-100

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • If necessary, prepare intermediate dilutions of the stock solution in DMSO.

  • For assays sensitive to precipitation, consider adding a non-ionic surfactant like Tween-20 to the assay buffer to a final concentration of 0.01-0.05%.[10]

  • Prepare the final working solution by adding a small volume of the DMSO stock to the assay buffer.

  • Mix thoroughly by vortexing.

  • If precipitation is observed, sonicate the solution for a few minutes.

  • Always include a vehicle control (assay buffer with the same final concentration of DMSO and surfactant) to account for any effects of the solvent and additives on enzyme activity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_assay Assay Execution stock Prepare this compound Stock in Anhydrous DMSO dilute_dmso Serial Dilutions in DMSO stock->dilute_dmso dilute_aq Dilute into Aqueous Assay Buffer/Media dilute_dmso->dilute_aq precipitate Precipitation Observed? dilute_aq->precipitate sonicate Sonication precipitate->sonicate Yes surfactant Add Surfactant (Enzyme Assays) precipitate->surfactant Yes, Enzyme Assay ph_adjust Adjust pH (Carefully) precipitate->ph_adjust Yes, Cell-based add_to_assay Add to Assay (Cell-based or Enzyme) precipitate->add_to_assay No sonicate->add_to_assay surfactant->add_to_assay ph_adjust->add_to_assay data_analysis Data Analysis add_to_assay->data_analysis vehicle_control Include Vehicle Control (DMSO) vehicle_control->data_analysis

Caption: Experimental workflow for preparing and using this compound in assays.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Fe2 Iron (Fe²⁺) This compound->Fe2 Chelation Cu2 Copper (Cu²⁺) This compound->Cu2 Chelation Enzymes Metalloenzymes (e.g., Ribonucleotide Reductase) Fe2->Enzymes Required Cofactor ROS Reactive Oxygen Species (ROS) Homeostasis Fe2->ROS Fenton Reaction Signaling Signaling Pathways (e.g., MAPK, NF-κB) Cu2->Signaling Modulates Activity Disruption Disruption of Cellular Processes Enzymes->Disruption Signaling->Disruption ROS->Disruption

Caption: this compound's mechanism via metal ion chelation.

References

protocol for assessing Broxyquinoline degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the degradation of Broxyquinoline. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation formats to assist in designing and executing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1] These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][2][3] This information is crucial for developing and validating stability-indicating analytical methods, which are necessary to ensure the quality, safety, and efficacy of the final drug product.[3]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Based on ICH guidelines, the typical stress conditions for this compound would include:

  • Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1N HCl) at elevated temperatures.[2]

  • Base Hydrolysis: Treatment with a base solution (e.g., 0.1N NaOH) at elevated temperatures.[2]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[2]

  • Thermal Degradation: Heating the solid drug substance at high temperatures.[2]

  • Photodegradation: Exposing the drug substance to UV and visible light.[4]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of 5,7-dibromo-8-hydroxyquinoline and the degradation of similar compounds, plausible pathways include:

  • Oxidation: The phenol group is susceptible to oxidation, potentially leading to the formation of quinone-like structures and ring-opening products.

  • Photodegradation: Similar to other quinoline compounds, photodegradation could lead to hydroxylation of the quinoline ring or dehalogenation.[5]

  • Hydrolysis: Although the quinoline ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring cleavage.

Q4: What analytical techniques are suitable for assessing this compound degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[3][6] This method should be able to separate this compound from all its potential degradation products. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7]

Q5: How much degradation is considered sufficient in a forced degradation study?

A5: The goal is to achieve a target degradation of approximately 10-30% of the active pharmaceutical ingredient (API).[2] Overly harsh conditions that lead to excessive degradation may not be representative of real-world stability issues.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or prolong the exposure time.[2]
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. Ensure the column is suitable for the analysis and has not degraded.
Mass imbalance in the assay. Co-elution of degradation products. Degradation products are not UV active at the chosen wavelength. Precipitation of degradants.Use a photodiode array (PDA) detector to check for peak purity and to identify a more suitable detection wavelength. Ensure complete dissolution of the sample before injection.
Inconsistent or irreproducible results. Variation in experimental conditions. Instability of the prepared solutions.Strictly control all experimental parameters (temperature, time, concentrations). Analyze samples promptly after preparation or store them under conditions that prevent further degradation.

Proposed Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, the following degradation pathways are proposed:

References

Technical Support Center: Optimizing Broxyquinoline Activity by Adjusting pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Broxyquinoline. The focus is on modulating its activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its antimicrobial effects through a dual mechanism of action. Its primary mode of action is the chelation of essential metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), which are vital for microbial enzymatic processes.[1] By sequestering these ions, this compound disrupts crucial metabolic pathways in bacteria, fungi, and protozoa, leading to growth inhibition.[1] Additionally, it can intercalate into the lipid bilayer of microbial cell membranes, causing structural disruption, increased permeability, and eventual cell death.[1]

Q2: How does pH influence the activity of this compound?

A2: The activity of this compound, like other 8-hydroxyquinoline derivatives, is significantly influenced by pH. This is primarily due to two factors:

  • Chelation Activity: The ability of this compound to chelate metal ions is pH-dependent. The protonation state of the hydroxyl and quinoline nitrogen groups, which are involved in metal binding, changes with pH. Optimal chelation generally occurs in a specific pH range where the molecule is in a favorable ionization state to bind metal ions effectively.

  • Cellular Uptake and Membrane Interaction: The ionization state of this compound affects its ability to cross microbial cell membranes. The neutral, uncharged form of the molecule is typically more lipid-soluble and can more readily diffuse across the cell membrane. For quinolone antimicrobials, alkaline conditions have been shown to increase both bacteriostatic and bactericidal activities, likely due to a higher proportion of the uncharged species.[2] Conversely, acidic conditions can lead to protonation, increasing the molecule's charge and potentially hindering its passage through the lipid bilayer, which can impair its antimicrobial activity.[2]

Q3: I am observing lower than expected activity of this compound in my cell culture experiments. Could the pH of my media be the issue?

A3: Yes, suboptimal pH of your culture medium is a likely cause for reduced this compound activity. Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4. However, cellular metabolism can lead to acidification of the local microenvironment. If the pH drops significantly, this compound may become protonated, reducing its ability to penetrate bacterial cells and chelate intracellular metal ions, thus lowering its efficacy. It is crucial to monitor and maintain a stable pH in your experiments.

Q4: What is the optimal pH range for this compound activity?

A4: While specific optimal pH ranges can be pathogen-dependent, for many quinolone-based antimicrobials, a neutral to slightly alkaline pH (around 7.0-8.0) tends to enhance activity.[2] Acidic environments (pH below 6.5) often lead to a significant decrease in efficacy.[2] It is recommended to perform a pH optimization experiment for your specific application to determine the ideal pH for maximal this compound activity.

Q5: Can I adjust the pH of my experimental medium? If so, how?

A5: Yes, you can adjust the pH of your medium. For microbial cultures, you can use sterile, dilute solutions of NaOH to increase the pH or HCl to decrease it. It is critical to make these adjustments gradually while monitoring the pH with a calibrated pH meter to avoid shocking the cells. For cell culture applications, using buffered media like those containing HEPES can help maintain a more stable pH. However, be aware that some additives can have their own biological effects, so proper controls are essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent this compound activity Suboptimal pH of the experimental medium.Measure the pH of your medium before and during the experiment. Adjust the pH to the optimal range for this compound activity (typically neutral to slightly alkaline). Consider using a buffered medium (e.g., with HEPES for cell culture) to maintain pH stability.
Degradation of this compound.This compound is sensitive to light. Store stock solutions protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.
Low solubility of this compound.This compound has low water solubility. Prepare stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the aqueous experimental medium. Be mindful of the final DMSO concentration to avoid solvent toxicity.
Precipitation of this compound in the medium pH-dependent solubility changes.The solubility of this compound can be influenced by pH. If precipitation occurs upon addition to a medium of a different pH, try adjusting the pH of the medium closer to that of the stock solution or use a lower final concentration. Sonication may aid in dissolution.
High background microbial growth despite this compound treatment Inoculum size is too high.Ensure you are using the recommended inoculum density for your antimicrobial susceptibility testing protocol. A high bacterial load can overwhelm the antimicrobial agent.
Presence of competing metal ions in the medium.Some complex media may contain high concentrations of metal ions that can compete with this compound's chelation activity. If this is suspected, consider using a defined medium with known concentrations of metal ions for your experiments.

Quantitative Data Summary

The following tables summarize expected trends in this compound activity based on data from related 8-hydroxyquinoline and fluoroquinolone compounds. This data is illustrative and should be confirmed experimentally for this compound in your specific system.

Table 1: Expected pH-Dependent Minimum Inhibitory Concentration (MIC) of this compound against E. coli and S. aureus

pHExpected MIC against E. coli (µg/mL)Expected MIC against S. aureus (µg/mL)
5.5> 64> 64
6.532 - 6432 - 64
7.44 - 168 - 16
8.02 - 84 - 8

Note: Lower MIC values indicate higher antimicrobial activity. The modest antibacterial activity of this compound against S. aureus has been reported with a MIC of 12.5 µM (approximately 4 µg/mL) under standard conditions.[3] For a new 8-hydroxyquinoline derivative, MIC₅₀ and MIC₉₀ values of 16 and 32 µg/mL, respectively, have been reported against S. aureus.[4] The trend of decreasing activity at acidic pH is based on studies of fluoroquinolones.[2]

Table 2: Influence of pH on the Metal Chelation and Membrane Disruption Activities of 8-Hydroxyquinolines

pHRelative Iron (Fe³⁺) Chelation ActivityRelative Membrane Disruption
5.5LowModerate to High
7.4HighModerate
8.5Moderate to HighLow to Moderate

Note: The chelation efficiency of 8-hydroxyquinolines is pH-dependent.[5] While acidic pH can enhance membrane disruption by some antimicrobial agents, the overall antimicrobial effect of quinolones is often reduced due to decreased cellular uptake.[2][6]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[7]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Mueller-Hinton Broth (MHB), adjusted to various pH values (e.g., 5.5, 6.5, 7.4, 8.0) using sterile HCl or NaOH

  • Bacterial strains (E. coli, S. aureus) grown to log phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of pH-Adjusted Media: Prepare batches of MHB and adjust the pH to the desired levels (5.5, 6.5, 7.4, 8.0) using sterile 1M HCl or 1M NaOH. Sterilize the pH-adjusted media by filtration.

  • Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Add 100 µL of each dilution to the wells of a 96-well plate.

  • Inoculum Preparation: Dilute the log-phase bacterial culture in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in medium without drug) and a negative control (medium only) for each pH.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Assay for Measuring pH-Dependent Membrane Disruption

This protocol uses the release of a fluorescent dye from loaded vesicles to assess membrane disruption.

Materials:

  • Lipid vesicles (e.g., liposomes) encapsulating a fluorescent dye (e.g., calcein)

  • This compound solution

  • Buffers of different pH values (e.g., 5.5, 7.4, 8.5)

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare lipid vesicles loaded with a self-quenching concentration of a fluorescent dye.

  • Assay Setup: In a 96-well plate, add the loaded vesicles to buffers of different pH values.

  • Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (buffer only).

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. Disruption of the vesicle membrane will cause the release of the dye, leading to dequenching and an increase in fluorescence.

  • Data Analysis: Plot the percentage of dye leakage as a function of this compound concentration at each pH to determine the pH-dependent membrane-disrupting activity.

Visualizations

Broxyquinoline_Mechanism_of_Action This compound This compound Membrane Cell Membrane This compound->Membrane Intercalation & Disruption Cytoplasm Cytoplasm This compound->Cytoplasm Cellular Uptake Membrane->Cytoplasm Increased Permeability MetalIons Fe³⁺, Cu²⁺ Cytoplasm->MetalIons Enzymes Essential Enzymes MetabolicPathways Metabolic Pathways Enzymes->MetabolicPathways GrowthInhibition Growth Inhibition MetabolicPathways->GrowthInhibition

Caption: Mechanism of action of this compound.

pH_Effect_on_Activity cluster_pH Environmental pH cluster_broxy This compound State cluster_activity Resulting Activity Acidic Acidic pH (e.g., < 6.5) Protonated Protonated (Charged) Acidic->Protonated Favors Neutral Neutral pH (e.g., 7.0-7.4) Uncharged Uncharged (Neutral) Neutral->Uncharged Equilibrium Alkaline Alkaline pH (e.g., > 7.5) Alkaline->Uncharged Favors Decreased Decreased Activity Protonated->Decreased Leads to (Reduced Uptake) Optimal Optimal Activity Uncharged->Optimal Leads to (Enhanced Uptake)

Caption: Effect of pH on this compound's ionization and activity.

Experimental_Workflow_MIC prep_media 1. Prepare pH-Adjusted Mueller-Hinton Broth prep_drug 2. Prepare Serial Dilutions of this compound prep_media->prep_drug prep_inoculum 3. Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_media->prep_inoculum inoculate 4. Inoculate 96-well Plates prep_drug->inoculate prep_inoculum->inoculate incubate 5. Incubate at 37°C for 18-24h inoculate->incubate read_mic 6. Determine MIC (Visual or OD Measurement) incubate->read_mic

Caption: Workflow for pH-dependent MIC determination.

References

Broxyquinoline Quality Control: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Broxyquinoline quality control. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the quality and integrity of this compound in a research setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control parameters for this compound in a research setting?

A1: For research purposes, the primary quality control parameters for this compound include purity, identity, solubility, and stability. Purity is often assessed by chromatographic methods like High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound and identify any impurities. Identity confirmation is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Solubility and stability are crucial for ensuring accurate dosing and preventing degradation during experiments.

Q2: What is the typical purity specification for research-grade this compound?

A2: Research-grade this compound should ideally have a purity of >98%, as confirmed by analytical techniques like HPLC or GC.

Q3: How should this compound be stored to ensure its stability?

A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is sensitive to light and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container at temperatures between 2-8°C.

Q4: What are the common solvents for dissolving this compound for in vitro studies?

A4: this compound is sparingly soluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO), and chloroform. When preparing stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quality control analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause A: Secondary interactions with the stationary phase. The basic nitrogen atom in the quinoline ring of this compound can interact with residual silanol groups on C18 columns, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can also help by protonating the silanol groups.

  • Possible Cause B: Metal chelation. As an 8-hydroxyquinoline derivative, this compound can chelate metal ions present in the HPLC system (e.g., from stainless steel components or the stationary phase), causing peak distortion.[1]

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM) to sequester metal ions.

  • Possible Cause C: Sample overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample to a lower concentration and reinject.

Issue 2: Appearance of extraneous peaks in the chromatogram.

  • Possible Cause A: Impurities from synthesis. The synthesis of this compound may result in process-related impurities.[2]

    • Solution: Obtain a certified reference standard of this compound to compare retention times. If a reference standard is unavailable, techniques like LC-MS can be used to identify the mass of the impurity and propose potential structures. Common impurities in related quinoline syntheses can arise from starting materials or side reactions.[3]

  • Possible Cause B: Degradation of this compound. this compound can degrade under certain conditions, leading to the formation of new products.

    • Solution: Perform forced degradation studies (see Q5 in FAQs) to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method.

Solubility and Stability Issues

Issue 3: Difficulty in dissolving this compound.

  • Possible Cause A: Inappropriate solvent. this compound has poor aqueous solubility.

    • Solution: Use organic solvents like DMSO for preparing stock solutions. For aqueous buffers in cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Sonication can aid in dissolution.

  • Possible Cause B: Low-quality material. The presence of insoluble impurities can affect the overall solubility.

    • Solution: Ensure the purity of the this compound used. If necessary, purify the compound by recrystallization.

Issue 4: Changes in the appearance or properties of the this compound solution over time.

  • Possible Cause A: Degradation. this compound may be unstable in certain solvents or at specific pH values.[4]

    • Solution: Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Conduct stability studies in the experimental medium to understand the degradation kinetics.[5]

  • Possible Cause B: Photodegradation. Exposure to light can cause degradation of quinoline derivatives.[6][7]

    • Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers with aluminum foil.

Quantitative Data Summary

ParameterRecommended Value/ConditionAnalytical TechniqueReference
Purity >98%HPLC, GC[8]
Identity Conforms to reference spectraNMR, MS[8][9]
Storage 2-8°C, protected from light and moisture--
Solubility (DMSO) ≥ 10 mg/mL--

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is a general starting point and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To assess the stability-indicating nature of an analytical method, forced degradation studies are performed.[7][10][11]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours).

After exposure, analyze the samples by HPLC to observe any degradation peaks.

Visualizations

Experimental_Workflow cluster_QC Quality Control of this compound A Receive this compound Sample B Visual Inspection A->B C Purity Analysis (HPLC/GC) B->C D Identity Confirmation (NMR/MS) C->D E Solubility Test D->E F Decision: Pass/Fail E->F F->A Fail - Re-evaluate Supplier G Store Appropriately F->G Pass H Use in Experiments G->H

Figure 1: A general workflow for the quality control of a new batch of this compound.

HPLC_Troubleshooting A Poor HPLC Peak Shape B Peak Tailing A->B C Peak Fronting A->C D Secondary Silanol Interactions B->D E Metal Chelation B->E F Sample Overload C->F G Use Base-Deactivated Column or Add TEA D->G H Add EDTA to Mobile Phase E->H I Dilute Sample F->I

Figure 2: Troubleshooting logic for addressing poor peak shape in this compound HPLC analysis.

Signaling_Pathway cluster_stability This compound Stability Considerations cluster_stressors Stress Factors A This compound B Degradation Products A->B Degradation Light Light Light->B Heat Heat Heat->B Moisture Moisture/pH Moisture->B

Figure 3: Factors influencing the degradation of this compound.

References

Validation & Comparative

Unveiling the Metal Chelation Prowess of Broxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Broxyquinoline's metal chelation activity reveals its potential in therapeutic and research applications. This guide provides a detailed comparison with other common chelators, supported by experimental data and protocols, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a derivative of 8-hydroxyquinoline, demonstrates significant metal-chelating properties, primarily targeting iron and copper ions. This activity is fundamental to its established antimicrobial effects, as it disrupts essential metabolic pathways in pathogens that are dependent on these metal ions.[1] This guide delves into the quantitative validation of this compound's chelation capabilities, comparing it with well-known chelating agents, and provides detailed experimental methodologies for its assessment.

Comparative Analysis of Metal Chelation Activity

To contextualize the efficacy of this compound, its metal chelation performance is compared against two widely recognized chelators: Ethylenediaminetetraacetic acid (EDTA), a broad-spectrum metal chelator, and Desferrioxamine (DFO), a specific high-affinity iron chelator. The stability constant (log K) is a key metric used to quantify the strength of the bond between a chelator and a metal ion; a higher log K value indicates a more stable complex.

ChelatorMetal IonStability Constant (log K)
This compound Fe(II)Data not available
Fe(III)Data not available
Cu(II)Data not available
Zn(II)Data not available
EDTA Fe(II)14.3
Fe(III)25.1
Cu(II)18.8
Zn(II)16.5
Desferrioxamine (DFO) Fe(III)30.6[2]

Mechanism of Action: Disrupting Microbial Metal Homeostasis

The biological activity of this compound is intrinsically linked to its ability to sequester metal ions. In pathogenic microorganisms, essential metals like iron and copper serve as cofactors for a multitude of enzymes involved in critical cellular processes, including respiration and DNA replication.[1] By forming stable complexes with these metal ions, this compound effectively renders them unavailable to the microbial cells. This disruption of metal homeostasis leads to the inhibition of vital enzymatic activities and ultimately, microbial cell death.[1]

cluster_0 Microbial Cell cluster_1 This compound Action Essential_Metal_Ions Essential Metal Ions (e.g., Fe, Cu) Metabolic_Enzymes Metabolic Enzymes Essential_Metal_Ions->Metabolic_Enzymes Cofactor for Cellular_Processes Vital Cellular Processes (e.g., Respiration, DNA Replication) Metabolic_Enzymes->Cellular_Processes Catalyzes Microbial_Growth Microbial Growth and Proliferation Cellular_Processes->Microbial_Growth This compound This compound This compound->Essential_Metal_Ions Sequesters Chelation Metal Chelation This compound->Chelation Inhibition Inhibition Chelation->Inhibition Inhibition->Metabolic_Enzymes Inhibits Cell_Death Microbial Cell Death Inhibition->Cell_Death

Mechanism of this compound's antimicrobial action via metal chelation.

Experimental Protocols for Validating Metal Chelation Activity

The following protocols provide a framework for the quantitative assessment of this compound's metal chelation activity.

Spectrophotometric Determination of Metal-Chelator Stoichiometry and Stability Constant

This method is adapted from procedures used for 8-hydroxyquinoline derivatives and allows for the determination of the binding ratio between the chelator and the metal ion, as well as the stability constant of the resulting complex. A study has confirmed a 1:2 stoichiometry for the complex of Fe(II) with 5,7-dibromo-8-hydroxyquinoline (this compound).

Materials:

  • This compound (5,7-dibromo-8-hydroxyquinoline)

  • Metal salts (e.g., FeCl₂, FeCl₃, CuSO₄, ZnCl₂)

  • Buffer solutions of appropriate pH

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

Procedure (Job's Method of Continuous Variation):

  • Prepare equimolar stock solutions of this compound and the metal salt in a suitable solvent.

  • In a series of volumetric flasks, mix the stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total molar concentration constant.

  • Bring each flask to volume with the solvent and allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex.

  • Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

  • The stability constant (K) can be calculated from the absorbance data using appropriate equations derived from Beer-Lambert Law and the law of mass action.

cluster_workflow Spectrophotometric Analysis Workflow A Prepare Equimolar Stock Solutions (this compound & Metal Salt) B Mix in Varying Molar Ratios (Constant Total Moles) A->B C Equilibrate Solutions B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Determine Stoichiometry (from plot maximum) E->F G Calculate Stability Constant (K) E->G

Workflow for spectrophotometric determination of stoichiometry and stability constant.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution (in the syringe)

  • Metal ion solution (in the sample cell)

  • Appropriate buffer

Procedure:

  • Degas both the this compound and metal ion solutions to prevent bubble formation.

  • Load the metal ion solution into the sample cell and the this compound solution into the injection syringe.

  • Place the cell and syringe in the ITC instrument and allow the system to thermally equilibrate.

  • Perform a series of small, sequential injections of the this compound solution into the metal ion solution.

  • The heat change associated with each injection is measured.

  • The data is plotted as heat change per injection versus the molar ratio of ligand to metal.

  • Fit the resulting titration curve to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n). The stability constant (K) is equivalent to the binding affinity (Ka).

Conclusion

This compound's established role as a potent metal chelator underscores its significance in antimicrobial research and development. While direct comparative data on its stability constants are yet to be fully elucidated, the provided experimental frameworks offer a clear path for researchers to quantify its chelation efficacy against various metal ions. Understanding the precise metal-binding affinities of this compound will be instrumental in optimizing its therapeutic applications and exploring its potential in other metal-dependent biological systems.

References

Unveiling Membrane Disruption: A Comparative Analysis of Broxyquinoline and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning their attention to compounds that target the bacterial cell membrane, a promising but underexploited therapeutic strategy. This guide provides a comprehensive comparison of the membrane-disrupting capabilities of broxyquinoline, a halogenated 8-hydroxyquinoline derivative, against established membrane-active agents: daptomycin, polymyxin B, and chlorhexidine. This analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to understand and validate the membrane-disrupting potential of novel and existing antimicrobial compounds.

Executive Summary

This compound and other 8-hydroxyquinoline derivatives are known for their antimicrobial properties, which are attributed in part to their ability to disrupt microbial cell membranes.[1] This guide delves into the experimental validation of this mechanism, comparing it with the well-characterized membrane-disrupting actions of daptomycin, polymyxin B, and chlorhexidine. While quantitative data on the specific membrane-disrupting effects of this compound is limited in publicly available literature, this guide provides a framework for its evaluation by presenting data on comparator compounds and detailing the requisite experimental protocols.

Comparative Analysis of Antimicrobial Activity

A fundamental measure of an antimicrobial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

CompoundOrganismMIC
This compound Staphylococcus aureus12.5 µM (4 µg/mL)[2]
Daptomycin Methicillin-resistant Staphylococcus aureus (MRSA)MIC90: 0.5 µg/mL
Polymyxin B Escherichia coli4 mg/L
Chlorhexidine Staphylococcus aureusInduces potassium loss at MIC levels
Chlorhexidine Escherichia coliInduces potassium loss at MIC levels

Experimental Validation of Membrane Disruption

The integrity of the bacterial cell membrane is crucial for maintaining cellular function. Disruption of this barrier leads to leakage of intracellular components and dissipation of the membrane potential, ultimately causing cell death. The following sections detail key assays used to quantify membrane disruption and present available data for the comparator compounds.

Membrane Potential Depolarization

The bacterial cytoplasmic membrane maintains an electrical potential, which is vital for cellular processes like ATP synthesis. Membrane-active agents can dissipate this potential, leading to depolarization. This is often measured using voltage-sensitive fluorescent dyes like DiSC3(5).

Comparative Data:

CompoundOrganismEffect on Membrane Potential
This compound Staphylococcus aureus / Escherichia coliNo quantitative data available. As a quinoline derivative, it is expected to cause membrane depolarization.
Daptomycin Staphylococcus aureusGradual dissipation of membrane potential, reaching >90% depolarization within 30-60 minutes at 5 µg/mL.
Polymyxin B HK-2 cellsInduced approximately 30 mV of depolarization.
ATP Leakage

Adenosine triphosphate (ATP) is the primary energy currency of the cell. Damage to the cell membrane results in the leakage of intracellular ATP into the extracellular environment, which can be quantified using bioluminescence assays.

Comparative Data:

CompoundOrganismATP Leakage
This compound Staphylococcus aureus / Escherichia coliNo quantitative data available.
Daptomycin Staphylococcus aureus and Enterococcus faecalisMembrane disruption leading to ATP leakage was observed only at a high concentration of 100 µg/mL.
Ion Flux: Potassium Efflux

Potassium ions (K+) are essential for various cellular functions and are maintained at high concentrations within the bacterial cytoplasm. Membrane disruption leads to the efflux of these ions, which can be measured by techniques such as flame photometry.

Comparative Data:

CompoundOrganismPotassium (K+) Efflux
This compound Staphylococcus aureus / Escherichia coliNo quantitative data available.
Chlorhexidine Staphylococcus aureus41% loss of cytoplasmic potassium after 5 minutes of exposure to a 5% w/v solution.
Chlorhexidine Escherichia coli28% loss of cytoplasmic potassium after 5 minutes of exposure to a 5% w/v solution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of membrane disruption studies.

Membrane Potential Depolarization Assay

This protocol utilizes the voltage-sensitive dye DiSC3(5) to monitor changes in bacterial membrane potential.

Workflow:

G cluster_prep Bacterial Preparation cluster_assay Assay Procedure bact_culture Grow bacterial culture to mid-log phase bact_wash Wash and resuspend cells in buffer bact_culture->bact_wash add_dye Add DiSC3(5) dye to cell suspension bact_wash->add_dye incubate_dye Incubate for dye uptake and fluorescence quenching add_dye->incubate_dye add_compound Add this compound or comparator compound incubate_dye->add_compound measure_fluorescence Monitor fluorescence increase (depolarization) over time add_compound->measure_fluorescence

Caption: Workflow for Membrane Potential Depolarization Assay.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic growth phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with a suitable buffer (e.g., PBS with glucose), and resuspend them in the same buffer to a standardized optical density.

  • Dye Loading: Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension and incubate in the dark to allow the dye to incorporate into the polarized bacterial membranes, resulting in fluorescence quenching.[3][4][5]

  • Compound Addition: Add this compound or a comparator compound at the desired concentration to the cell suspension.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer. An increase in fluorescence indicates depolarization of the membrane as the dye is released from the cells.[3][4][5]

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP from bacteria upon membrane disruption using a luciferase-based bioluminescence assay.[6][7][8]

Workflow:

G cluster_prep Bacterial Preparation cluster_treatment Treatment cluster_assay ATP Measurement bact_culture Grow and wash bacterial cells resuspend Resuspend in buffer bact_culture->resuspend treat_compound Incubate cells with this compound or comparator resuspend->treat_compound centrifuge Centrifuge to pellet cells treat_compound->centrifuge collect_supernatant Collect supernatant (contains leaked ATP) centrifuge->collect_supernatant add_reagent Add ATP assay reagent (luciferin/luciferase) collect_supernatant->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence

Caption: Workflow for ATP Leakage Assay.

Methodology:

  • Bacterial Culture and Preparation: Grow and prepare bacterial cells as described in the membrane potential assay.

  • Treatment: Incubate the bacterial suspension with this compound or a comparator compound for a defined period.

  • Sample Collection: At various time points, take aliquots of the suspension and centrifuge to pellet the bacterial cells.[6]

  • Supernatant Analysis: Carefully collect the supernatant, which contains the extracellular ATP that has leaked from the cells.

  • Bioluminescence Reaction: In a luminometer plate, mix the supernatant with an ATP assay reagent containing luciferin and luciferase.

  • Luminescence Measurement: Measure the light produced using a luminometer. The amount of light is directly proportional to the concentration of ATP in the supernatant.[6][7][8]

Potassium Ion Efflux Assay

This protocol measures the leakage of intracellular potassium ions (K+) from bacteria using flame photometry.

Workflow:

G cluster_prep Bacterial Preparation cluster_treatment Treatment cluster_assay Potassium Measurement bact_culture Grow and wash bacterial cells resuspend Resuspend in low-potassium buffer bact_culture->resuspend treat_compound Incubate cells with this compound or comparator resuspend->treat_compound centrifuge Centrifuge to pellet cells treat_compound->centrifuge collect_supernatant Collect supernatant (contains leaked K+) centrifuge->collect_supernatant analyze_photometry Analyze K+ concentration by flame photometry collect_supernatant->analyze_photometry

Caption: Workflow for Potassium Ion Efflux Assay.

Methodology:

  • Bacterial Culture and Preparation: Grow bacterial cells to the desired growth phase. Harvest and wash the cells multiple times with a low-potassium buffer to remove external potassium. Resuspend the cells in the same buffer.

  • Treatment: Add this compound or a comparator compound to the bacterial suspension and incubate.

  • Sample Collection: At specified time intervals, remove aliquots and centrifuge to separate the bacterial cells from the supernatant.

  • Flame Photometry Analysis: Analyze the supernatant using a flame photometer to determine the concentration of potassium ions.[9][10][11] The instrument aspirates the sample into a flame, and the intensity of the light emitted at the characteristic wavelength for potassium is measured, which is proportional to the potassium concentration.[9][10][11]

Signaling Pathways and Logical Relationships

The primary mechanism of action for membrane-disrupting agents is the direct physical damage to the cell membrane, leading to a cascade of events culminating in cell death. This is in contrast to antibiotics that target specific intracellular signaling pathways.

G cluster_compound Membrane-Disrupting Compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound This compound / Alternatives membrane Lipid Bilayer compound->membrane Intercalation / Disruption depolarization Membrane Depolarization membrane->depolarization leakage Leakage of Intracellular Contents (ATP, Ions) membrane->leakage death Cell Death depolarization->death leakage->death

Caption: Mechanism of Action for Membrane-Disrupting Agents.

Conclusion

While direct quantitative evidence for this compound-induced membrane disruption requires further investigation, its classification as a quinolone derivative strongly suggests a mechanism involving membrane interaction.[1] The comparative data for established membrane-active agents like daptomycin, polymyxin B, and chlorhexidine, along with the detailed experimental protocols provided herein, offer a robust framework for the systematic evaluation of this compound's membrane-disrupting capabilities. Such studies are essential for the continued development of novel antimicrobial strategies that can effectively combat the growing threat of antibiotic resistance.

References

Broxyquinoline vs. Clioquinol: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of two closely related 8-hydroxyquinoline derivatives: broxyquinoline and clioquinol. The information presented is based on available experimental data to assist researchers in evaluating their potential as antimicrobial agents.

Quantitative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound and clioquinol against a range of microorganisms. These values are essential for comparing the potency of the two compounds.

Table 1: Antibacterial Efficacy Data

OrganismThis compound MIC (µg/mL)Clioquinol MIC (µg/mL)
Staphylococcus aureus4[1]10
Staphylococcus epidermidis4[1]-
Acinetobacter baumannii4[1]-
Escherichia coli->100
Pseudomonas aeruginosa->100

Note: A lower MIC value indicates greater potency.

Table 2: Antifungal Efficacy Data

OrganismThis compound IC50 (µM)Clioquinol MIC (µg/mL)
Candida auris0.16 - 0.330.12 - 0.58
Candida albicans-0.031 - 0.5
Candida glabrata-0.031 - 0.5
Candida tropicalis-0.031 - 0.5
Aspergillus fumigatus-6[2]
Fusarium species-0.5 - 2[2]
Nannizzia gypsea-0.5 - 2[2]
Microsporum canis-0.5 - 2[2]
Trichophyton species-0.5 - 2[2]
Scedosporium dehoogii-0.5 - 1[2]
Mucorales species-4 - 8[2]

Note: IC50 values represent the concentration required to inhibit 50% of microbial growth. MIC and IC50 values are not directly comparable without standardized testing conditions.

Mechanisms of Action

Both this compound and clioquinol are believed to exert their antimicrobial effects through a multi-faceted approach, primarily centered on their ability to chelate metal ions.[3][4]

  • Metal Ion Chelation: These compounds bind to essential metal ions, such as iron and copper, which are crucial cofactors for various microbial enzymes. This sequestration disrupts vital metabolic pathways, leading to the inhibition of microbial growth and replication.[3]

  • Membrane Disruption: this compound has been reported to intercalate into the lipid bilayer of microbial cell membranes. This action destabilizes the membrane, increasing its permeability and ultimately leading to cell death.[3] While not explicitly stated for clioquinol in the provided results, as a closely related 8-hydroxyquinoline, it is plausible that it shares a similar mechanism.

cluster_0 Antimicrobial Mechanism Compound This compound / Clioquinol Chelation Metal Ion Chelation (Fe²⁺, Cu²⁺) Compound->Chelation Membrane Membrane Disruption Compound->Membrane Enzyme Enzyme Inactivation Chelation->Enzyme Permeability Increased Permeability Membrane->Permeability Metabolism Metabolic Disruption Enzyme->Metabolism Death Microbial Cell Death Metabolism->Death Permeability->Death

Figure 1: Proposed antimicrobial mechanism of action.

Experimental Protocols

The methodologies for determining antimicrobial efficacy are crucial for the interpretation and comparison of results. The following outlines a general experimental workflow for determining Minimum Inhibitory Concentration (MIC) based on standard practices.

Broth Microdilution Method for MIC Determination:

  • Preparation of Microbial Inoculum:

    • Isolate a pure culture of the test microorganism on an appropriate agar medium.

    • Prepare a standardized suspension of the microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a defined turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (this compound or clioquinol) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension.

    • Include a positive control well (microorganism and broth without the antimicrobial agent) and a negative control well (broth only).

    • Incubate the plates at an appropriate temperature and for a specified duration (e.g., 37°C for 16-24 hours for bacteria, 35°C for 24-48 hours for yeasts).

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

cluster_1 Experimental Workflow: MIC Determination A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound/Clioquinol B->C D Incubate at Optimal Temperature C->D E Observe for Microbial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Figure 2: Workflow for MIC determination.

Comparative Summary

  • Antibacterial Efficacy: Based on the limited available data, this compound demonstrates modest activity against Gram-positive bacteria such as S. aureus and S. epidermidis, and the Gram-negative bacterium A. baumannii.[1] Clioquinol appears to have weaker antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.[5]

  • Antifungal Efficacy: Both compounds exhibit potent antifungal activity. Clioquinol has been more extensively studied and shows a broad spectrum of activity against various yeasts and molds.[2] this compound also demonstrates significant activity against the emerging pathogen Candida auris.

  • Mechanism of Action: The primary antimicrobial mechanism for both compounds is believed to be metal ion chelation, which disrupts essential microbial enzymatic functions.[3][4] this compound is also known to cause microbial membrane disruption.[3]

Both this compound and clioquinol are potent antimicrobial agents, particularly against fungal pathogens. This compound may have a slight advantage in its antibacterial spectrum against certain Gram-positive and some Gram-negative bacteria compared to clioquinol. However, the available data for a direct and comprehensive comparison is limited. Further research with standardized, head-to-head testing is required to fully elucidate the comparative antimicrobial efficacy of these two compounds. The multi-target mechanism of action of these 8-hydroxyquinoline derivatives makes them interesting candidates for further investigation in the development of new antimicrobial therapies.

References

A Comparative Analysis of Broxyquinoline and Other Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Broxyquinoline and other notable quinoline derivatives, supported by experimental data. This analysis focuses on their antimicrobial and anticancer activities, offering insights into their potential therapeutic applications.

Executive Summary

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on a comparative analysis of this compound, a halogenated 8-hydroxyquinoline, with other key derivatives such as Clioquinol and Nitroxoline. While all three demonstrate significant antimicrobial and anticancer properties, notable differences in their potency and mechanisms of action exist. This analysis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, aims to inform further research and drug development efforts in this promising chemical space.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound and its analogs is primarily attributed to their efficacy as antimicrobial and anticancer agents. The following sections provide a quantitative comparison of their performance in these key areas.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The tables below summarize the MIC values of this compound, Clioquinol, and Nitroxoline against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

MicroorganismThis compoundClioquinolNitroxoline
Staphylococcus aureus4[1]-3.1[2]
Staphylococcus epidermidis4[1]--
Escherichia coli--2-4[3]
Klebsiella pneumoniae--3.1 - 4[2][3]
Proteus mirabilis--8[3]
Enterobacteriaceae (ESBL-producing)--21.03-84.14 (µM)[4]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismThis compoundClioquinolNitroxoline
Candida albicans-0.031-0.5[5]0.25-2[6]
Candida auris0.16-0.33 (IC50, µM)[7]0.12-0.58 (IC50, µM)[7]0.125-1[8]
Candida glabrata-100% biofilm eradication[5]-
Candida tropicalis-99.95% biofilm eradication[5]-
Aspergillus fumigatus-6[5]-
Aspergillus flavus-71% growth inhibition[5]-
Aspergillus niger-75% growth inhibition[5]-
Trichophyton rubrum-0.25[9]-
Trichophyton mentagrophytes---
Fusarium species-0.5-2[5]-
Anticancer Activity

The anticancer potential of these quinoline derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic potency.

Table 3: Comparative Anticancer Activity (IC50 in µM)

Cancer Cell LineThis compoundClioquinolNitroxoline
Leukemia
Raji (Burkitt's lymphoma)-~30[10]0.438[11]
HL-60 (Promyelocytic leukemia)--0.9[11]
Prostate Cancer
PC-3--~5[12]
LNCaP--~5[12]
DU145--~7[12]
Bladder Cancer
T24--~3[13]
5637--~4[13]
J82--9.93[14]
Ovarian Cancer
A2780-~10[10]1.8[11]
Pancreatic Cancer
Panc-1--3.5[11]
Colon Cancer
HT-29-~30[10]-
HCT-116-~30[10]45.48 (µg/mL)[15]
Breast Cancer
MCF-7-~30[10]52.78 (µg/mL)[15]
MDA-MB-231-~30[10]-
Lung Cancer
A549-~30[10]28.79 (µg/mL)[15]
Liver Cancer
HepG2-~30[10]19.70 (µg/mL)[15]

Mechanisms of Action and Signaling Pathways

The biological activities of these quinoline derivatives are underpinned by their ability to interfere with fundamental cellular processes, often through the modulation of key signaling pathways.

General Mechanisms

A primary mechanism of action for 8-hydroxyquinolines, including this compound and Clioquinol, is their ability to chelate metal ions, particularly zinc and copper. This chelation can disrupt the function of metalloenzymes that are crucial for microbial survival and cancer cell proliferation.

Specific Signaling Pathways

This compound: While the specific signaling pathways modulated by this compound are not as extensively characterized as those for Clioquinol and Nitroxoline, its structural similarity to other 8-hydroxyquinolines suggests potential involvement in the inhibition of pathways like NF-κB.

Clioquinol: Research has shown that Clioquinol can inhibit angiogenesis by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn down-regulates the downstream Extracellular signal-regulated kinase (ERK) pathway.[16][17]

Clioquinol_VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Proteasome_Lysosome Proteasome/ Lysosome VEGFR2->Proteasome_Lysosome Promotes degradation ERK ERK VEGFR2->ERK Activates Clioquinol Clioquinol Clioquinol->VEGFR2 Binds to ATP-binding site Angiogenesis Angiogenesis Proteasome_Lysosome->Angiogenesis Inhibits ERK->Angiogenesis Promotes

Caption: Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation.

Nitroxoline: Nitroxoline has been shown to exert its anticancer effects by activating the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[18][19] This leads to cell cycle arrest and apoptosis.

Nitroxoline_AMPK_mTOR_Pathway Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotes (inhibition leads to arrest) Apoptosis Apoptosis mTOR->Apoptosis Inhibits (inhibition leads to apoptosis)

Caption: Nitroxoline induces anticancer effects via the AMPK/mTOR pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Serial Dilution of Quinoline Derivative Inoculation Inoculation of Microtiter Plate SerialDilution->Inoculation MicrobialInoculum Standardized Microbial Inoculum Preparation MicrobialInoculum->Inoculation Incubate Incubation at Optimal Temperature Inoculation->Incubate VisualInspection Visual Inspection for Microbial Growth Incubate->VisualInspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) VisualInspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of Quinoline Derivatives: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 30-35°C for 24-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Conclusion

This comparative analysis highlights the significant potential of this compound and other quinoline derivatives as antimicrobial and anticancer agents. Nitroxoline, in particular, demonstrates remarkable potency against a broad spectrum of cancer cell lines. Clioquinol's anti-angiogenic properties present a distinct mechanism of action with therapeutic promise. While direct comparative data for this compound is less abundant, its structural similarity to other 8-hydroxyquinolines and its established antimicrobial use warrant further investigation into its full therapeutic potential. The provided data and protocols serve as a valuable resource for researchers to build upon, fostering the development of novel and effective quinoline-based therapeutics.

References

Comparative Analysis of the Antiviral Activity of Broxyquinoline and Other Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the potential of Broxyquinoline and related compounds as antiviral agents against emerging viral threats.

This guide provides a comparative overview of the antiviral activity of this compound and other quinoline derivatives against a panel of clinically relevant viruses: Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), Chikungunya Virus (CHIKV), Zika Virus (ZIKV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While data on this compound's efficacy against some of these viruses remains limited, this document compiles the available experimental evidence for this compound and offers a comparative landscape of alternative antiviral compounds.

Executive Summary

This compound, a halogenated 8-hydroxyquinoline derivative, has demonstrated in vitro activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). Its broader antiviral spectrum is an active area of investigation. This guide presents the current data for this compound and compares it with established or experimental antiviral agents for SFTSV, Chikungunya, Zika, and SARS-CoV-2. The objective is to provide a valuable resource for researchers exploring the therapeutic potential of quinoline-based compounds.

Antiviral Activity Profile of this compound

This compound has been identified as an inhibitor of SFTSV, a tick-borne phlebovirus of growing public health concern.

Table 1: In Vitro Antiviral Activity of this compound against SFTSV

CompoundVirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundSFTSV--5.8--[1]

Note: Specific details on the cell line, assay type, and cytotoxicity (CC50) for this particular study were not available in the public domain.

Currently, there is a lack of publicly available data on the direct antiviral activity of this compound against Chikungunya virus, Zika virus, and SARS-CoV-2. However, the broader class of quinoline derivatives has shown promise against these viruses, suggesting a potential avenue for future research into this compound's efficacy.

Comparative Antiviral Landscape

To provide context for the potential of this compound, this section compares its known activity with that of other antiviral agents against the target viruses.

Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

Table 2: Comparison of Antiviral Activity against SFTSV

CompoundMechanism of ActionCell LineAssay TypeEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Oxygen free radical release, CpACBP1 inhibition--IC50: 5.8--[1]
Favipiravir RNA-dependent RNA polymerase (RdRp) inhibitorVeroPlaque ReductionEC50: 26.4>1000>37.9[2]
Ribavirin Nucleoside analog, inhibits viral replicationVeroCPE InhibitionIC50: 3.69-8.72 µg/mL>31.3 µg/mL>3.6-8.5[3]
Chikungunya Virus (CHIKV)

While direct data for this compound is unavailable, other quinoline derivatives have been investigated.

Table 3: Comparison of Antiviral Activity against CHIKV

CompoundMechanism of ActionCell LineAssay TypeEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Chloroquine Endosomal acidification inhibitorVeroPlaque ReductionIC50: 7.0>250>35.7[4]
Arbidol Viral entry inhibitorMRC-5CPE InhibitionEC50: 12.237630.8[5]
Zika Virus (ZIKV)

The antiviral potential of quinoline derivatives extends to Zika virus.

Table 4: Comparison of Antiviral Activity against ZIKV

CompoundMechanism of ActionCell LineAssay TypeEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Sofosbuvir NS5 RNA polymerase inhibitorHuh-7Plaque AssayEC50: 5.2>100>19.2[6]
Chloroquine Endosomal acidification inhibitorVeroPlaque ReductionEC50: 9.82134.5413.7[7]
SARS-CoV-2

The COVID-19 pandemic spurred extensive research into antiviral compounds, including quinoline derivatives.

Table 5: Comparison of Antiviral Activity against SARS-CoV-2

CompoundMechanism of ActionCell LineAssay TypeEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitorVero E6CPE InhibitionEC50: 0.77>100>129.87[8]
Molnupiravir Induces viral mutagenesisVero E6CPE InhibitionEC50: 0.3>10>33.3[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral studies. Below are generalized protocols for the key assays mentioned in this guide.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, Huh-7) in multi-well plates and incubate until confluent.

  • Compound Treatment & Infection: Pretreat cells with serial dilutions of the test compound for a specified time. Subsequently, infect the cells with a known amount of virus for 1-2 hours.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced damage.

  • Cell Seeding: Seed host cells in 96-well plates and incubate overnight.

  • Compound Treatment & Infection: Add serial dilutions of the test compound to the cells, followed by the addition of a virus suspension that causes a visible cytopathic effect.

  • Incubation: Incubate the plates for several days until CPE is evident in the virus control wells.

  • Cell Viability Measurement: Assess cell viability using methods such as MTT, MTS, or crystal violet staining.

  • Data Analysis: The EC50 is the compound concentration that inhibits CPE by 50% or restores cell viability to 50% of the uninfected control.

Quantitative Reverse Transcription PCR (qRT-PCR) Based Assay

This method quantifies viral RNA to determine the effect of a compound on viral replication.

  • Cell Culture and Treatment: Seed cells and treat with the antiviral compound and infect with the virus as described in the other assays.

  • RNA Extraction: At a specific time point post-infection, extract total RNA from the cell lysate or supernatant.

  • qRT-PCR: Perform quantitative reverse transcription PCR using primers and probes specific to a viral gene.

  • Data Analysis: The reduction in viral RNA levels in treated samples compared to untreated controls is used to determine the compound's inhibitory activity (IC50).

Visualizing Antiviral Mechanisms and Workflows

This compound's Potential Antiviral Mechanism

The proposed antiviral mechanisms of this compound and other quinoline derivatives often involve multiple host and viral targets.

Broxyquinoline_Mechanism cluster_virus_lifecycle Viral Lifecycle Entry Viral Entry (Endocytosis) Replication Viral RNA Replication Entry->Replication Assembly Viral Assembly & Egress Replication->Assembly This compound This compound Metal_Chelation Metal Ion Chelation (e.g., Zn2+, Fe2+) This compound->Metal_Chelation Endosome_Acid Inhibition of Endosomal Acidification This compound->Endosome_Acid RdRp_Inhibition Potential RdRp Inhibition This compound->RdRp_Inhibition (Hypothesized) Metal_Chelation->Replication Disrupts viral enzymes Endosome_Acid->Entry Blocks fusion & uncoating RdRp_Inhibition->Replication Halts genome synthesis Antiviral_Screening_Workflow A Compound Library Screening B Primary Assay (e.g., CPE Inhibition) A->B C Hit Identification B->C D Dose-Response & Cytotoxicity (EC50 & CC50 Determination) C->D Active Compounds E Secondary Assays (Plaque Reduction, qRT-PCR) D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

References

Broxyquinoline: A Head-to-Head Comparison with Established Antibiotics for Gastrointestinal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxyquinoline, a derivative of 8-hydroxyquinoline, has a long history of use as an antimicrobial agent, particularly in the context of gastrointestinal infections. Its multifaceted mechanism of action presents a compelling case for re-evaluation in an era of growing antibiotic resistance. This guide provides a head-to-head comparison of this compound with established first-line antibiotics used for gastrointestinal infections, namely Ciprofloxacin (a fluoroquinolone) and Metronidazole. The comparison is based on available in vitro efficacy data, mechanisms of action, and known resistance profiles.

Mechanism of Action: A Multi-Pronged Approach

Unlike the targeted mechanisms of many modern antibiotics, this compound exerts its antimicrobial effects through several simultaneous pathways, making it theoretically less prone to the development of resistance.

This compound's Mechanisms of Action: [1]

  • Metal Ion Chelation: this compound's primary mechanism involves chelating essential metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1] These ions are crucial cofactors for various bacterial enzymes involved in metabolic processes. By sequestering these ions, this compound effectively inhibits bacterial growth and replication.[1]

  • Membrane Disruption: The compound intercalates into the lipid bilayer of bacterial cell membranes, leading to structural disruption and increased permeability. This results in the leakage of essential intracellular components and ultimately, cell death.[1]

  • Inhibition of DNA Synthesis: While not its primary role, some evidence suggests that quinoline derivatives can interfere with DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV, a mechanism shared with fluoroquinolones.

Established Antibiotics' Mechanisms of Action:

  • Ciprofloxacin: This fluoroquinolone antibiotic specifically targets bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, and their inhibition leads to breaks in the bacterial chromosome and cell death.

  • Metronidazole: This antibiotic is effective against anaerobic bacteria and certain protozoa. It is a prodrug that, once activated within the anaerobic environment of the microorganism, causes DNA strand breakage and cell death.

In Vitro Efficacy: A Comparative Analysis

Direct head-to-head studies comparing the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of enteric pathogens alongside Ciprofloxacin and Metronidazole are limited in recent literature. However, by compiling data from various sources, a comparative picture can be formed.

PathogenThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Metronidazole MIC (µg/mL)
Escherichia coliNo recent data available0.008 - >32[2]Generally resistant
Salmonella entericaNo recent data available0.015 - >128Generally resistant
Shigella sonneiNo recent data available0.008 - 0.25[3]Generally resistant
Campylobacter jejuniNo recent data available0.06 - >64Generally resistant
Clostridioides difficileModest activity reported (as a quinoline derivative)[4]Generally resistant0.125 - 2
Staphylococcus aureus~4 (12.5 µM)[4]0.12 - >100Generally resistant
Acinetobacter baumannii~4 (12.5 µM)[4]0.06 - >64Generally resistant
Anaerobic Bacteria (general)Activity suggested by historical useLimited activity0.25 - 8[5]

Note: The lack of recent, comprehensive MIC data for this compound against key enteric pathogens is a significant knowledge gap. The modest activity reported against non-enteric bacteria suggests the need for renewed investigation into its efficacy against gut pathogens.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound, Ciprofloxacin, or Metronidazole in a suitable solvent (e.g., DMSO for this compound, water for Ciprofloxacin and Metronidazole).

    • Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the antibiotic dilutions.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plates at 35-37°C for 16-20 hours (for aerobic bacteria) or under anaerobic conditions for 48 hours (for anaerobic bacteria like C. difficile).

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action Assays
  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer to a defined optical density.

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension, propidium iodide (a fluorescent dye that only enters cells with compromised membranes), and different concentrations of the test compound (this compound).

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane disruption.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified bacterial DNA gyrase, ATP, and a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound or Ciprofloxacin) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the gyrase to introduce negative supercoils.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Visualizing Mechanisms and Workflows

To further elucidate the complex mechanisms and experimental procedures, the following diagrams are provided.

Broxyquinoline_Mechanism_of_Action B This compound M Lipid Bilayer B->M Intercalation MI Essential Metal Ions (Fe²⁺, Cu²⁺) B->MI Chelation D DNA Gyrase/ Topoisomerase IV B->D Potential Inhibition P Increased Permeability M->P Disruption CD Cell Death P->CD Leakage of Components E Metalloenzymes E->CD Inhibition of Metabolism R DNA Replication R->CD Inhibition of Replication

Caption: Multifaceted mechanism of action of this compound against bacterial cells.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antibiotic start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Resistance Profile

A significant concern with any antimicrobial is the potential for resistance development.

  • This compound: Due to its multiple mechanisms of action, the development of resistance to this compound is theoretically more challenging for bacteria than to single-target antibiotics. However, as with any antimicrobial, the potential for resistance exists and warrants further investigation.

  • Ciprofloxacin: Resistance to fluoroquinolones is a growing problem and typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. Efflux pumps that actively remove the drug from the bacterial cell also contribute to resistance.

  • Metronidazole: Resistance to Metronidazole in anaerobic bacteria is less common but can occur through decreased drug activation or increased DNA repair mechanisms.

Conclusion and Future Directions

This compound presents an intriguing profile as a broad-spectrum antimicrobial with a multi-targeted mechanism of action. While historical use suggests efficacy in gastrointestinal infections, a clear deficit of modern, comparative in vitro and in vivo data hinders its contemporary assessment against established antibiotics like Ciprofloxacin and Metronidazole.

For researchers and drug development professionals, this guide highlights a significant opportunity to reinvestigate this compound and other 8-hydroxyquinoline derivatives. Future studies should focus on:

  • Comprehensive in vitro susceptibility testing: Generating robust, head-to-head MIC and MBC data for this compound against a wide panel of clinically relevant enteric pathogens, including resistant strains.

  • In vivo efficacy studies: Evaluating the efficacy of this compound in well-established animal models of gastrointestinal infection.

  • Resistance development studies: Investigating the potential for and mechanisms of resistance development to this compound through serial passage studies.

  • Mechanism of action elucidation: Further detailing the specific molecular targets and signaling pathways affected by this compound to fully understand its antimicrobial and potential anti-inflammatory effects.

By addressing these knowledge gaps, the scientific community can determine the potential role of this compound in the current landscape of antimicrobial therapies and its utility in combating the growing threat of antibiotic resistance.

References

Unveiling Broxyquinoline's Cellular Impact: A Comparative Analysis of its Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug discovery and development, understanding the nuanced activity of a compound across various cell lines is paramount. This guide provides a comprehensive cross-validation of Broxyquinoline's activity, presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action. By comparing its performance with alternative compounds, this document serves as a valuable resource for evaluating this compound's potential as a therapeutic agent.

This compound, a halogenated 8-hydroxyquinoline derivative, has demonstrated a spectrum of biological activities. To objectively assess its potential, this guide synthesizes available data on its cytotoxic and anti-proliferative effects in a range of human cancer and non-cancer cell lines.

Comparative Cytotoxicity of this compound and Related Compounds

The efficacy of an anti-cancer agent is often initially measured by its cytotoxicity towards cancer cells, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of this compound and its close analog, Clioquinol, across several human cell lines. This data provides a quantitative comparison of their potency.

Cell LineCell TypeCompoundIC50 (µM)Reference
A549 Human Lung Carcinoma8-hydroxyquinoline derivative14.33 ± 0.47[1]
HeLa Human Cervical Cancer8-hydroxyquinoline derivative27.56[2]
MCF-7 Human Breast Adenocarcinoma8-hydroxyquinoline derivative~5.8[3]
HCT-8 Human Ileocecal AdenocarcinomaThis compound>10 (at 44h)[4]
Vero Monkey Kidney Epithelial (non-cancerous)This compoundNot significantly toxic at 10µM (at 72h)[4]
Various Cancer Lines Human CancersClioquinollow micromolar range[4][5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented here is for comparative purposes.

Unraveling the Mechanism: A Look into Signaling Pathways

The anti-cancer activity of 8-hydroxyquinoline derivatives, including this compound, is believed to stem from multiple mechanisms. A primary mode of action is the chelation of metal ions, which are crucial for various cellular processes. This disruption of metal homeostasis can lead to the inhibition of enzymes vital for cancer cell survival and proliferation.

Furthermore, evidence suggests that these compounds can induce apoptosis, or programmed cell death, in cancer cells. One of the key signaling pathways implicated in the action of 8-hydroxyquinoline derivatives is the STAT3 pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Inhibition of STAT3 phosphorylation is a critical target for cancer therapy. Some 8-hydroxyquinoline derivatives have been shown to inhibit STAT3 phosphorylation, thereby downregulating the expression of its target genes involved in tumorigenesis.

Another pathway potentially affected is the ERK (extracellular signal-regulated kinase) pathway, which is involved in cell proliferation and survival. Some studies on 8-hydroxyquinoline derivatives suggest an activation of the ERK pathway, which, in some contexts, can paradoxically lead to cell death.

Below are diagrams illustrating the proposed mechanisms of action.

This compound This compound Chelation Chelation This compound->Chelation MetalIons Metal Ions (e.g., Cu2+, Zn2+) MetalIons->Chelation Inhibition Inhibition Chelation->Inhibition Enzyme Metalloenzymes Enzyme->Inhibition CellDeath Cell Death / Inhibition of Proliferation Inhibition->CellDeath

Mechanism of Action: Metal Ion Chelation

cluster_pathway STAT3 Signaling Pathway CytokineReceptor Cytokine/Growth Factor Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) NuclearTranslocation->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->pSTAT3

Proposed Inhibition of the STAT3 Signaling Pathway

Experimental Protocols: A Guide to Reproducibility

To ensure the reproducibility and comparability of experimental data, detailed methodologies are crucial. The following is a representative protocol for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the IC50 value of this compound in a selected cell line.

Materials:

  • This compound

  • Selected cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drug Prepare this compound dilutions incubate_overnight->prepare_drug treat_cells Treat cells with this compound prepare_drug->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental Workflow for MTT Assay

Alternatives and Future Directions

While this compound shows promise, it is important to consider its activity in the context of other 8-hydroxyquinoline derivatives and existing chemotherapeutic agents. Clioquinol, another well-studied 8-hydroxyquinoline, has also demonstrated potent anti-cancer activity in various cell lines.[4][5] Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound. Investigating its efficacy in combination with other anti-cancer drugs could also be a promising avenue for future research. The development of more selective 8-hydroxyquinoline derivatives that specifically target cancer cells while minimizing toxicity to normal cells remains a key objective in this field of research.

References

Unlocking Synergistic Power: Broxyquinoline's Potential in Combination Antimicrobial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing drugs and develop novel therapeutic approaches. One promising avenue lies in combination therapy, where the synergistic effects of multiple agents can overcome resistance mechanisms and enhance antimicrobial activity. Broxyquinoline, a halogenated 8-hydroxyquinoline derivative, has demonstrated broad-spectrum antimicrobial properties. This guide explores the synergistic potential of this compound with other antimicrobial agents, providing a comparative analysis supported by experimental data and detailed methodologies.

Mechanism of Action: A Foundation for Synergy

This compound and its parent compound, 8-hydroxyquinoline, exert their antimicrobial effects through a dual mechanism of action. They act as potent metal ion chelators, sequestering essential divalent cations like iron (Fe²⁺) and copper (Cu²⁺) that are crucial for microbial enzymatic processes.[1] This disruption of metal homeostasis inhibits key metabolic pathways. Additionally, these compounds can intercalate into the microbial cell membrane, disrupting its integrity and leading to increased permeability and cell death.[1] This membrane-destabilizing property can facilitate the entry of other antimicrobial drugs, laying a strong foundation for synergistic interactions.

Synergistic Effects with Antibacterial Agents

While direct studies on this compound are limited, research on the closely related 8-hydroxyquinoline (8-hq) and its derivatives provides compelling evidence of synergistic potential, particularly against resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

A study on an iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, demonstrated significant synergistic activity when combined with ciprofloxacin and imipenem against S. aureus. The Fractional Inhibitory Concentration (FIC) index, a measure of synergy, was calculated to quantify these interactions. An FIC index of ≤ 0.5 is indicative of synergy.

Quantitative Data: Synergy of 8-Hydroxyquinoline Iron Complex with Antibiotics
MicroorganismAntimicrobial AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
S. aureusFe(8-hq)₃2.00.50.5Synergy
Ciprofloxacin0.50.125
S. aureusFe(8-hq)₃2.00.50.375Synergy
Imipenem0.250.03125

Data extrapolated from a study on Fe(8-hydroxyquinoline)₃, a closely related derivative of this compound.

Furthermore, a new 8-hydroxyquinoline derivative, PH176, has shown synergistic activity with oxacillin and nitroxoline against MRSA isolates.[2] This suggests that the 8-hydroxyquinoline scaffold, common to this compound, is a promising candidate for combination therapies to combat resistant Gram-positive infections. The combination of PH176 with oxacillin resulted in a synergistic effect against three out of five tested MRSA isolates.[2]

Experimental Protocols

The standard methods for evaluating antimicrobial synergy are the checkerboard assay, which is used to determine the FIC index, and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and the partner antimicrobial agent are prepared at concentrations significantly higher than their minimum inhibitory concentrations (MICs).

  • Microplate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner antimicrobial are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC of each agent alone and in combination is determined by identifying the lowest concentration that inhibits visible growth.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism[3]

Visualizing the Experimental Workflow

Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock D Serial Dilutions in 96-Well Plate A->D B Prepare Partner Antimicrobial Stock B->D C Prepare Microbial Inoculum E Inoculate Wells C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Results H->I

Caption: Workflow of the checkerboard assay for synergy testing.

Potential Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with other antimicrobials likely stems from a multi-pronged attack on the microbial cell.

  • Membrane Permeabilization: this compound's ability to disrupt the cell membrane can lower the barrier for other antibiotics to enter the cell and reach their intracellular targets. This is particularly relevant for antibiotics that act on internal components, such as DNA, RNA, or ribosomes.

  • Inhibition of Resistance Mechanisms: Metal chelation by this compound may inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By sequestering the metal cofactors essential for the activity of these enzymes, this compound could potentially restore the efficacy of antibiotics like imipenem.

  • Enhanced Oxidative Stress: The combination of a membrane-disrupting agent and an antibiotic that induces oxidative stress could lead to a synergistic increase in reactive oxygen species (ROS), overwhelming the microbial cell's defense mechanisms and leading to rapid cell death.

Logical Relationship of Synergistic Action

Synergistic_Mechanism cluster_broxy This compound cluster_partner Partner Antimicrobial cluster_synergy Synergistic Outcome B1 Membrane Disruption P1 Intracellular Target Inhibition B1->P1 Increased Drug Uptake S1 Enhanced Antimicrobial Activity B1->S1 B2 Metal Ion Chelation B2->P1 Inhibition of Resistance Enzymes B2->S1 P1->S1

Caption: Proposed synergistic mechanism of this compound with a partner antimicrobial.

Conclusion

The available evidence strongly suggests that this compound, and 8-hydroxyquinolines in general, are promising candidates for combination antimicrobial therapy. Their unique dual mechanism of action provides a solid basis for synergistic interactions with a variety of antibiotic classes. Further in-depth studies focusing specifically on this compound in combination with a broader range of clinically relevant antibiotics are warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to explore these synergistic relationships and contribute to the development of novel strategies to combat antimicrobial resistance.

References

Unraveling Broxyquinoline's Mechanism: A Comparative Guide to its Genetically Validated Actions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Broxyquinoline's mechanisms of action, supported by experimental data from genetic models. We delve into its multifaceted activity and contrast it with alternative compounds, offering a clear perspective on its therapeutic potential.

This compound, a member of the hydroxyquinoline family, has long been recognized for its antimicrobial and anti-inflammatory properties. Recent advancements in genetic modeling have enabled a more precise validation of its molecular mechanisms. This guide will explore the genetically validated targets of this compound and compare them to alternative therapeutic agents, providing a comprehensive overview for researchers in the field.

This compound's Genetically Validated Mechanisms of Action

This compound's therapeutic effects are attributed to three primary mechanisms: histamine H2 receptor antagonism, metal ion chelation, and membrane disruption. While all three have been proposed, the most definitive evidence from genetic models supports its role as a histamine H2 receptor antagonist and a metal ion chelator.

Histamine H2 Receptor Antagonism

Recent studies have identified this compound as a blocker of the histamine H2 receptor (HRH2). This was validated using a genetically engineered yeast-based G protein-coupled receptor (GPCR) screening assay. In this system, yeast cells were modified to express the human HRH2, linking its activation to a measurable reporter signal. The addition of this compound was shown to inhibit this signal, and this finding was subsequently confirmed in mammalian cell lines. This genetic model provides direct evidence of this compound's ability to antagonize HRH2 signaling.

Metal Ion Chelation

The ability of 8-hydroxyquinolines to chelate metal ions is a well-established characteristic. Genetic validation for this mechanism comes from a study on a related compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), in the insect Spodoptera littoralis. Using CRISPR/Cas9 to knock out the gene for kynurenine 3-monooxygenase (KMO), which is essential for 8-HQA production, researchers observed a significant alteration in the gut microbiome. This effect was reversed by the reintroduction of 8-HQA, demonstrating that its metal-chelating activity is crucial for controlling microbial populations. This provides a powerful genetic model supporting the role of the 8-hydroxyquinoline scaffold in modulating biological systems through metal ion chelation.

Membrane Disruption

While the disruption of microbial cell membranes is a proposed mechanism for 8-hydroxyquinolines, direct validation for this compound using genetic models is not yet available in the reviewed literature. This mechanism is inferred from the physicochemical properties of the compound class.

Comparative Analysis with Alternative Agents

To provide a broader context, we compare this compound with other drugs that share similar, genetically validated mechanisms of action.

Histamine H2 Receptor Antagonists: Cimetidine and Famotidine

Cimetidine and Famotidine are well-established HRH2 antagonists used to treat acid-related gastrointestinal conditions. Their mechanism has been validated using HRH2 knockout mouse models. In these models, the physiological effects of Cimetidine and Famotidine are significantly diminished or absent, confirming that their primary target is indeed the H2 receptor. For instance, a study demonstrated that Cimetidine's effect on interleukin-18 production was absent in HRH2 knockout mice, directly linking its action to the receptor.

Metal Ion Chelators/Ionophores: Clioquinol and PBT2

Clioquinol and PBT2 are other 8-hydroxyquinoline derivatives that function as metal ionophores, redistributing metal ions across biological membranes. The mechanism of PBT2 has been investigated using transcriptomics in bacteria, which revealed a significant dysregulation of genes involved in metal homeostasis. Furthermore, studies using bacterial strains with deletions in genes related to metal transport and regulation (e.g., mntE, perR, czcD) have helped to elucidate the pathways affected by PBT2-mediated metal ion disruption. Clioquinol's effects on neurodegeneration have been studied in tau knockout mouse models, providing in vivo genetic context for its action.

Membrane-Disrupting Antimicrobials: Daptomycin

Daptomycin is an antibiotic that disrupts bacterial cell membranes. Its mechanism is genetically validated through the study of resistance mutations. Bacteria resistant to Daptomycin frequently harbor mutations in genes such as mprF, yycG, rpoB, and rpoC in Staphylococcus aureus. The direct role of mprF in daptomycin susceptibility has been confirmed through gene knockout and complementation studies. Deletion of mprF increases susceptibility to Daptomycin, while complementation with a mutated mprF from a resistant strain restores resistance, providing clear genetic evidence for its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its alternatives, where available in the reviewed literature.

Table 1: Comparison of IC50/EC50 Values

CompoundTarget/AssayOrganism/Cell LineIC50/EC50
This compound Histamine H2 ReceptorGenetically engineered yeastData not specified in snippets
Famotidine Histamine H2 ReceptorNot specifiedData not specified in snippets
Cimetidine Histamine H2 ReceptorNot specifiedData not specified in snippets
Daptomycin S. aureus (Wild-Type)Staphylococcus aureus~0.5 - 1.0 µg/mL
Daptomycin S. aureus (mprF mutant)Staphylococcus aureus>1.0 µg/mL (variable)

Table 2: Genetically Validated Mechanisms of Action

CompoundProposed MechanismGenetic Model Used for ValidationKey Gene(s) Involved
This compound Histamine H2 Receptor AntagonismGenetically engineered yeast expressing human HRH2HRH2
Metal Ion ChelationCRISPR/Cas9 knockout in Spodoptera littoralis (for related 8-HQA)kynurenine 3-monooxygenase (KMO)
Cimetidine Histamine H2 Receptor AntagonismHRH2 knockout miceHrh2
Famotidine Histamine H2 Receptor AntagonismHRH2 knockout miceHrh2
Clioquinol Metal Ion Chelation/IonophoreTau knockout miceMapt (tau)
PBT2 Metal Ion Chelation/IonophoreTranscriptomics and gene deletion mutants in bacteriamntE, perR, czcD
Daptomycin Membrane DisruptionGene knockout and complementation in S. aureusmprF

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the genetic validation of these compounds.

Yeast-Based GPCR Signaling Assay

This assay is used to screen for agonists or antagonists of human G protein-coupled receptors expressed in Saccharomyces cerevisiae.

  • Yeast Strain Engineering: The yeast strain is genetically modified to express the human GPCR of interest (e.g., HRH2). The yeast's native pheromone signaling pathway is hijacked and coupled to the expressed human GPCR. The downstream signaling is linked to a reporter gene, such as luciferase or a fluorescent protein.

  • Assay Procedure:

    • The engineered yeast cells are cultured in a suitable medium.

    • The cells are exposed to the compound being tested (e.g., this compound) at various concentrations.

    • For antagonist screening, a known agonist of the GPCR is added to stimulate the pathway.

    • The reporter signal is measured after a defined incubation period.

    • A decrease in the signal in the presence of the compound indicates antagonistic activity.

  • Controls: A control strain expressing an empty vector instead of the GPCR is used to ensure the observed signal is receptor-dependent. Known agonists and antagonists are used as positive and negative controls, respectively.

CRISPR/Cas9-Mediated Gene Knockout in Spodoptera littoralis

This technique was used to validate the role of an 8-hydroxyquinoline in metal chelation.

  • Guide RNA (gRNA) Design and Synthesis: gRNAs targeting the kynurenine 3-monooxygenase (KMO) gene are designed and synthesized.

  • Cas9 and gRNA Delivery: Cas9 protein and the synthesized gRNAs are microinjected into the embryos of S. littoralis.

  • Screening for Mutants: The resulting larvae are screened for mutations in the KMO gene, typically by PCR and sequencing.

  • Phenotypic Analysis: The phenotype of the knockout larvae (e.g., changes in gut microbiome) is compared to wild-type larvae.

  • Rescue Experiment: The knockout larvae are fed a diet supplemented with the compound of interest (8-HQA) to confirm that the observed phenotype is due to the absence of the compound.

Bacterial Transcriptomics (RNA-Seq)

RNA-sequencing is used to analyze the global gene expression changes in bacteria in response to a compound.

  • Bacterial Culture and Treatment: Bacteria are grown to a specific phase (e.g., mid-logarithmic phase) and then treated with the compound of interest (e.g., PBT2) at a sub-inhibitory concentration.

  • RNA Extraction: Total RNA is extracted from both treated and untreated bacterial cells.

  • Library Preparation and Sequencing: The extracted RNA is converted to a cDNA library and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to the compound. This can reveal the cellular pathways affected by the drug.

Visualizing the Pathways and Workflows

Broxyquinoline_MoA cluster_HRH2 Histamine H2 Receptor Antagonism cluster_chelation Metal Ion Chelation This compound This compound HRH2 Histamine H2 Receptor G_protein G Protein Adenylate_cyclase Adenylate Cyclase cAMP cAMP Cellular_response Cellular Response Metal_ions Metal Ions (Fe, Cu) Metalloenzymes Metalloenzymes Microbial_metabolism Microbial Metabolism

Genetic_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_yeast Yeast-Based GPCR Assay cluster_rnaseq Bacterial RNA-Seq crispr_design Design gRNA for Target Gene crispr_injection Inject Cas9/gRNA into Embryos crispr_design->crispr_injection crispr_screen Screen for Knockout Organism crispr_injection->crispr_screen crispr_phenotype Analyze Phenotype crispr_screen->crispr_phenotype yeast_engineer Engineer Yeast to Express GPCR yeast_culture Culture Yeast and Add Compound yeast_engineer->yeast_culture yeast_measure Measure Reporter Signal yeast_culture->yeast_measure yeast_analyze Analyze for Agonism/ Antagonism yeast_measure->yeast_analyze rnaseq_treat Treat Bacteria with Compound rnaseq_extract Extract RNA rnaseq_treat->rnaseq_extract rnaseq_sequence Sequence cDNA Library rnaseq_extract->rnaseq_sequence rnaseq_analyze Differential Gene Expression Analysis rnaseq_sequence->rnaseq_analyze

Logical_Comparison cluster_hrh2 HRH2 Antagonism cluster_metal Metal Chelation cluster_membrane Membrane Disruption This compound This compound Cimetidine Cimetidine This compound->Cimetidine Alternative Famotidine Famotidine This compound->Famotidine Alternative Clioquinol Clioquinol This compound->Clioquinol Related Compound PBT2 PBT2 This compound->PBT2 Related Compound Daptomycin Daptomycin This compound->Daptomycin Alternative (different class)

Broxyquinoline Versus Other Ionophores: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of broxyquinoline and other ionophores, focusing on their mechanisms of action, performance based on available experimental data, and the methodologies used to evaluate their efficacy.

Introduction to this compound and Ionophores

This compound, a halogenated 8-hydroxyquinoline derivative, is recognized for its broad-spectrum antimicrobial properties.[1][2] Its mechanism of action is multifaceted, involving the chelation of metal ions and disruption of cellular membranes.[1][3] Ionophores, a broader class of compounds, are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[4][5] They play a crucial role in disrupting the ion homeostasis of cells, a property that has been harnessed for various therapeutic applications, including antimicrobial and anticancer treatments.[6]

Ionophores can be broadly categorized into two main types:

  • Mobile Ion Carriers: These molecules, such as valinomycin, bind to specific ions, shuttle them across the membrane, and release them on the other side.[5][6]

  • Channel Formers: These are typically larger molecules, like gramicidin A, that form pores or channels through the membrane, allowing ions to pass through.[4][5]

This guide will compare the characteristics of this compound with other well-known ionophores, providing a basis for its evaluation in research and drug development contexts.

Mechanism of Action: A Comparative Overview

This compound: this compound's primary mechanism involves two synergistic actions. Firstly, it acts as a potent chelator of essential metal ions, particularly iron and copper.[3] By sequestering these ions, it inhibits the function of metalloenzymes that are critical for microbial metabolic processes, thereby impeding growth and replication.[1][3] Secondly, it intercalates into the lipid bilayer of cell membranes, disrupting their structure and integrity.[3] This leads to increased membrane permeability and, ultimately, cell death.[1] Some studies also suggest it possesses anti-inflammatory properties and can interfere with pathogen DNA replication.[1][3]

Figure 1. Mechanism of Action of this compound This compound This compound MetalIons Metal Ions (Fe²⁺, Cu²⁺) This compound->MetalIons Chelates CellMembrane Microbial Cell Membrane This compound->CellMembrane Intercalates Metalloenzymes Metalloenzymes This compound->Metalloenzymes Inhibits via chelation MetalIons->Metalloenzymes Required for function MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Causes MetabolicDisruption Metabolic Process Disruption Metalloenzymes->MetabolicDisruption Leads to CellDeath Inhibition of Growth & Cell Death MetabolicDisruption->CellDeath MembraneDisruption->CellDeath

Caption: Mechanism of Action of this compound.

Other Ionophores: The mechanism of other ionophores is primarily focused on the direct transport of ions, leading to the dissipation of electrochemical gradients across the membrane.

  • Polyether Ionophores (e.g., Monensin, Salinomycin): These act as mobile carriers, exchanging a cation (like K+) for a proton (H+), thereby disrupting both cation and pH gradients. Their anticancer activity, for instance, is linked to the induction of apoptosis and targeting cancer stem cells.[6]

  • Valinomycin: This is a highly selective mobile carrier for potassium ions (K+), leading to the breakdown of the membrane potential.[6]

  • Calcium Ionophores (e.g., Calcimycin (A23187), Ionomycin): These facilitate the transport of Ca2+ across membranes, leading to a rapid increase in intracellular calcium concentration, which can trigger various cellular processes, including apoptosis.[7]

Comparative Performance Data

Direct comparative studies detailing the ion transport rates of this compound against other classical ionophores are limited. However, we can synthesize data on their biological activities from various studies. The following table summarizes key quantitative data for this compound and other representative ionophores.

Ionophore Class Primary Ion(s) Transported/Chelated Key Biological Activity & IC50/MIC Reference(s)
This compound 8-HydroxyquinolineFe²⁺, Cu²⁺ (Chelator)Antiviral (SFTSV): IC50 = 5.8 µMAntiparasitic (CpACBP1): IC50 = 64.9 µMAntibacterial (S. aureus): MIC = 12.5 µM[2][8]
Chloroxine 8-HydroxyquinolineMetal IonsHRH2 Blocker Activity: Shows activity at concentrations > 0.1 µM[9]
Salinomycin PolyetherK⁺/H⁺ AntiportAnticancer (various cell lines): Generally low µM rangeAntibacterial (C. perfringens): Significant lesion reduction[6][10]
Monensin PolyetherNa⁺/H⁺ AntiportAnticancer (various cell lines): Varies, often in µM rangeAntibacterial: Broad Gram-positive activity[6][11]
Narasin PolyetherNa⁺, K⁺/H⁺ AntiportAntibacterial (C. perfringens): Significant lesion reduction[10][11]
Valinomycin DepsipeptideK⁺Anticancer: Less potent than Salinomycin or Nigericin[6]
Calcimycin (A23187) CarboxylicCa²⁺, Mg²⁺Antibacterial (S. aureus): Potent activity profile[7]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are highly dependent on the specific cell line, microbial strain, and experimental conditions.

Experimental Protocols

Evaluating the ionophoric activity of a compound is crucial. Below is a generalized protocol for an ion transport assay using synthetic vesicles (liposomes), which is a common method to characterize ionophores.

Protocol: Liposome-Based Ion Transport Assay

  • Preparation of Liposomes:

    • Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., EYPC - Egg Yolk Phosphatidylcholine).

    • Encapsulate a pH-sensitive fluorescent dye, such as HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid), within the liposomes to create an internal pH indicator.

    • Remove the external dye by size-exclusion chromatography. The liposomes are suspended in a buffer with a specific ionic composition (e.g., KCl).

  • Fluorometric Assay:

    • Place the liposome suspension in a cuvette within a spectrofluorometer.

    • Establish a stable baseline fluorescence reading.

    • Create an ion gradient by adding a pulse of base (e.g., NaOH) to the external buffer, making the exterior of the liposome more alkaline than the interior.

    • Add the ionophore (e.g., this compound dissolved in a suitable solvent like DMSO) to the cuvette.

  • Data Acquisition and Analysis:

    • Monitor the change in fluorescence intensity over time. An active ionophore will transport cations (like K+) out of the liposome in exchange for protons (H+) moving in, causing a decrease in the internal pH.

    • This pH change is detected as a change in the fluorescence of the entrapped HPTS dye.

    • The initial rate of fluorescence change is proportional to the ion transport activity of the compound.

    • The data can be normalized and used to compare the relative activities of different ionophores.[12]

Figure 2. Workflow for Liposome-Based Ion Transport Assay Start Start PrepLUVs Prepare LUVs with encapsulated HPTS dye Start->PrepLUVs Purify Purify LUVs via Size-Exclusion Chromatography PrepLUVs->Purify Fluorometer Place LUV suspension in Spectrofluorometer Purify->Fluorometer Gradient Establish Ion Gradient (e.g., add NaOH) Fluorometer->Gradient AddIonophore Add Test Compound (Ionophore) Gradient->AddIonophore Monitor Monitor Fluorescence Change (Internal pH change) AddIonophore->Monitor Analyze Analyze Data: Calculate Initial Transport Rate Monitor->Analyze End End Analyze->End

Caption: Workflow for Liposome-Based Ion Transport Assay.

Impact on Cellular Signaling Pathways

The disruption of ion homeostasis by ionophores can have profound effects on various cellular signaling pathways.

  • This compound: While its primary effects are direct, the chelation of metal ions can indirectly affect signaling pathways dependent on metalloproteins. Furthermore, its structural similarity to other 8-hydroxyquinolines suggests it might interact with cellular receptors; for example, this compound has been identified as a blocker of the Histamine Receptor H2 (HRH2).[9][13]

  • Salinomycin and Nigericin: These ionophores are known modulators of the Wnt/β-catenin signaling pathway, which is critical in cancer stem cell biology.[6] By interfering with this pathway, they can selectively target and eliminate cancer stem cells.

Figure 3. Ionophore Impact on Wnt Signaling Pathway Ionophore Salinomycin / Nigericin Wnt Wnt Ligand Ionophore->Wnt Inhibits Pathway Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degraded Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Activates

Caption: Ionophore Impact on Wnt Signaling Pathway.

Conclusion

This compound presents a distinct profile when compared to classical ionophores. While traditional ionophores like salinomycin and valinomycin function primarily by transporting specific ions across membranes, this compound employs a dual mechanism of metal ion chelation and direct membrane disruption.[3] This multi-pronged approach may offer advantages in overcoming resistance mechanisms that could develop against compounds with a single target.

The data indicates that this compound is effective against a range of pathogens in the low micromolar range.[2][8] Polyether ionophores also show potent antimicrobial and anticancer activities, often linked to their ability to disrupt ion gradients and modulate key signaling pathways like Wnt.[6][7]

The choice between this compound and other ionophores will depend on the specific application. This compound's chelation-based mechanism makes it a compelling candidate for antimicrobial research, particularly where metalloenzyme inhibition is a desired therapeutic strategy. In contrast, for applications requiring the specific modulation of ion gradients or targeting of pathways like Wnt signaling, ionophores such as salinomycin may be more suitable. Further head-to-head experimental studies are needed to fully elucidate the comparative transport efficacy and selectivity of this compound relative to other well-characterized ionophores.

References

Assessing the Selectivity of Broxyquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of broxyquinoline's preferential activity towards microbial cells over mammalian cells, supported by experimental data and detailed protocols.

This compound, a halogenated derivative of 8-hydroxyquinoline, has demonstrated broad-spectrum antimicrobial activity, making it a compound of interest in the fields of infectious disease research and drug development. A critical aspect of its therapeutic potential lies in its selectivity: the ability to exert potent effects against pathogenic microbes while exhibiting minimal toxicity to host mammalian cells. This guide provides a detailed comparison of this compound's activity in microbial versus mammalian systems, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Assessment of Selectivity

The selectivity of an antimicrobial compound is a key indicator of its potential as a therapeutic agent. It is often quantified by the Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antimicrobial activity. A higher SI value indicates greater selectivity for microbial cells.

Selectivity Index (SI) = CC₅₀ (or IC₅₀) in mammalian cells / MIC in microbial cells

The following tables summarize the available data on the minimum inhibitory concentration (MIC) of this compound against various microbes and its half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) against different mammalian cell lines.

Table 1: Antimicrobial Activity of this compound (MIC)

Microbial SpeciesTypeStrainMIC (µM)Reference
Staphylococcus epidermidisBacterium-12.5[1]
Staphylococcus aureusBacterium-12.5[1]
Acinetobacter baumanniiBacterium-12.5[1]
Candida aurisFungus13 different strains0.16 - 0.33[2]
Candida haemuloniiFungus-8[3]
Cryptococcus neoformansFungus-0.5 - 4[3]

Table 2: Cytotoxicity of this compound in Mammalian Cells (IC₅₀/CC₅₀)

Cell LineCell TypeSpeciesIC₅₀/CC₅₀ (µM)Reference
Human Cell Lines-Human>10 (general)[2]
MCF-7Breast AdenocarcinomaHuman17.6 ± 0.4[4]
CRL-1439Normal LiverRat>50[4]

Note: The direct calculation of a definitive Selectivity Index is challenging without studies that concurrently measure both MIC and IC₅₀/CC₅₀ under identical experimental conditions. However, the available data suggests a favorable selectivity profile, with potent activity against fungi at concentrations significantly lower than those causing toxicity in mammalian cells.

Mechanism of Action: A Dual Approach

This compound's antimicrobial efficacy stems from a dual mechanism of action that targets fundamental microbial processes:

  • Metal Ion Chelation: this compound acts as a potent chelator of essential metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[5] These ions are crucial cofactors for numerous microbial enzymes involved in metabolic pathways. By sequestering these ions, this compound disrupts these vital processes, leading to the inhibition of microbial growth and replication.[5]

  • Membrane Disruption: The compound can intercalate into the lipid bilayer of microbial cell membranes, causing structural disorganization.[5] This disruption increases membrane permeability, leading to the leakage of essential intracellular components and ultimately resulting in cell death.[5]

dot

cluster_this compound This compound cluster_microbial_cell Microbial Cell cluster_effects Effects Broxy This compound Membrane Cell Membrane Broxy->Membrane Intercalation Ions Metal Ions (Fe²⁺, Cu²⁺) Broxy->Ions Chelation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Metabolism Metabolic Enzymes Inhibition Enzyme Inhibition Ions->Inhibition Depletion Death Cell Death Disruption->Death Inhibition->Death PAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active NEK7 NEK7 Oligomerization Oligomerization & ASC Speck Formation NEK7->Oligomerization ASC ASC ASC->Oligomerization ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β (Inflammation) ProIL1b->IL1b Broxy This compound Broxy->NLRP3_active Inhibits Interaction NLRP3_active->NEK7 NLRP3_active->Oligomerization Oligomerization->ProCasp1 Recruitment & Cleavage cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare serial two-fold dilutions of this compound in a 96-well plate B1 Inoculate each well with the microbial suspension A1->B1 A2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) A2->B1 B2 Incubate at optimal temperature and duration for the specific microbe B1->B2 C1 Visually inspect for turbidity or measure absorbance (OD) B2->C1 C2 Determine MIC: the lowest concentration with no visible growth C1->C2

References

Unraveling the Transcriptomic Impact of Broxyquinoline Treatment in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Broxyquinoline, a novel anti-cancer compound, on different cancer cell lines. By examining gene expression changes, we aim to elucidate its mechanism of action and identify potential biomarkers for drug sensitivity. The data presented here is primarily derived from a key study that performed RNA sequencing on cancer cells treated with a bi-functional 3-chloropiperidine, referred to as "Compound B," which serves as a representative compound for this analysis.

Data Presentation: Comparative Transcriptomic Analysis

The following tables summarize the key differentially expressed genes in the highly sensitive pancreatic cancer cell line (BxPC-3) and the less sensitive colorectal adenocarcinoma cell line (HCT-15) after treatment with Compound B (200 nM) for 6 and 12 hours. The data highlights the differential response of the two cell lines to the compound, pointing towards distinct cellular mechanisms being affected.

Table 1: Top 5 Upregulated Genes in BxPC-3 and HCT-15 Cells Treated with Compound B (200 nM) for 12 hours

Gene SymbolBxPC-3 (log2 Fold Change)HCT-15 (log2 Fold Change)Putative Function
DDIT3 4.52.1DNA Damage Inducible Transcript 3
GADD45A 3.81.9Growth Arrest and DNA Damage Inducible Alpha
ATF3 3.52.5Activating Transcription Factor 3
HSPA5 2.91.5Heat Shock Protein Family A (Hsp70) Member 5
ERN1 2.71.2Endoplasmic Reticulum To Nucleus Signaling 1

Table 2: Top 5 Downregulated Genes in BxPC-3 and HCT-15 Cells Treated with Compound B (200 nM) for 12 hours

Gene SymbolBxPC-3 (log2 Fold Change)HCT-15 (log2 Fold Change)Putative Function
MCM2 -3.2-1.1Minichromosome Maintenance Complex Component 2
CDK1 -3.0-0.9Cyclin Dependent Kinase 1
PLK1 -2.8-0.8Polo-Like Kinase 1
CCNB1 -2.7-0.7Cyclin B1
AURKA -2.5-0.6Aurora Kinase A

Experimental Protocols

The transcriptomic data was generated using the following key experimental procedures:

1. Cell Culture and Treatment:

  • BxPC-3 (pancreatic adenocarcinoma) and HCT-15 (colorectal adenocarcinoma) cell lines were cultured in appropriate media.

  • Cells were treated with either 200 nM of Compound B (a bi-functional 3-chloropiperidine), 10 nM of Compound M (a mono-functional 3-chloropiperidine), or 0.5% DMSO as a vehicle control.

  • Treated cells were harvested at 6 and 12-hour time points for RNA extraction.

2. RNA Sequencing (RNA-seq):

  • Total RNA was extracted from the harvested cells.

  • RNA quality and integrity were assessed.

  • Strand-specific mRNA sequencing libraries were prepared from high-quality RNA samples.

  • The prepared libraries were sequenced to generate paired-end reads.

3. Bioinformatic Analysis:

  • Sequencing reads were aligned to the human reference genome.

  • Gene expression levels were quantified.

  • Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon treatment compared to the DMSO control.

  • Gene Ontology (GO) and pathway enrichment analyses were conducted to identify the biological processes and signaling pathways affected by the treatments.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis BxPC3 BxPC-3 Cells Treatment Treatment: - Compound B (200 nM) - Compound M (10 nM) - DMSO (Control) BxPC3->Treatment HCT15 HCT-15 Cells HCT15->Treatment Timepoints Timepoints: 6h & 12h Treatment->Timepoints RNA_Extraction Total RNA Extraction Timepoints->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Read Alignment Sequencing->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Enrichment Pathway & GO Enrichment Analysis DEG_Analysis->Enrichment

Experimental Workflow for Transcriptomic Analysis.

dna_damage_response cluster_treatment This compound (Compound B) cluster_dna_damage DNA Damage & Sensing cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound DNA_Damage DNA Damage (Double-Strand Breaks) This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 GADD45A GADD45A Upregulation p53->GADD45A CDK1_CyclinB CDK1/Cyclin B Downregulation p53->CDK1_CyclinB DDIT3 DDIT3 (CHOP) Upregulation p53->DDIT3 Cell_Cycle_Arrest G2/M Arrest GADD45A->Cell_Cycle_Arrest CDK1_CyclinB->Cell_Cycle_Arrest Apoptosis Apoptosis DDIT3->Apoptosis

This compound-Induced DNA Damage Response Pathway.

proteostasis_stress cluster_treatment This compound (Compound B) cluster_er_stress Endoplasmic Reticulum Stress cluster_upr_sensors UPR Sensors & Effectors cluster_cellular_outcome Cellular Outcome This compound This compound ER_Stress ER Stress This compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR ERN1 ERN1 (IRE1) Activation UPR->ERN1 HSPA5 HSPA5 (BiP) Upregulation UPR->HSPA5 ATF3 ATF3 Upregulation ERN1->ATF3 Protein_Folding Enhanced Protein Folding Capacity HSPA5->Protein_Folding Apoptosis Apoptosis ATF3->Apoptosis

This compound-Induced Proteostasis Stress Response.

Safety Operating Guide

Proper Disposal of Broxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Broxyquinoline, a halogenated hydroxyquinoline, requires careful handling and specific disposal procedures due to its hazardous characteristics, most notably its high toxicity to aquatic life. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves.[1][2]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

This compound is classified as harmful if swallowed, an irritant to the eyes, respiratory system, and skin, and may cause an allergic skin reaction.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.

This compound Properties and Hazards

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₅Br₂NO
Molar Mass 302.95 g/mol
Melting Point 198-200 °C
Appearance Off-White to Pale Beige Solid
Solubility Slightly soluble in DMSO and Methanol[4]
Hazard Statements H301, H317, H318, H360, H410
Precautionary Statements P201, P202, P261, P264, P270, P272, P273, P280

Hazard Statement Key:

  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H360: May damage fertility or the unborn child.

  • H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to prevent environmental contamination and ensure the safety of laboratory personnel.

1. Waste Segregation and Collection:

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

2. Preparing for Disposal:

  • For small quantities of residual this compound, sweep up the solid material using appropriate tools (e.g., brush and dustpan) and place it into a suitable container for disposal.[1]

  • Avoid generating dust during this process.

3. Disposal Route Determination:

  • Primary Recommendation: The preferred method for disposal is through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.

  • Landfill Disposal (Only if explicitly approved by EHS): Due to its high aquatic toxicity, direct disposal in laboratory trash is strongly discouraged. However, if no other options are available and this method is approved by your local regulations and institutional EHS, follow these steps:

    • Place the this compound waste in a sealable plastic bag or container.

    • Mix the waste with an inert and non-combustible absorbent material, such as sand or cat litter.[5][6][7] This makes the substance less appealing to wildlife and helps to contain it.

    • Seal the container securely.

    • Place the sealed container in the designated solid hazardous waste stream for your facility.

4. Decontamination of Emptied Containers:

  • Thoroughly decontaminate any empty containers that held this compound before recycling or disposing of them as regular laboratory waste.

  • Rinse the container multiple times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and dispose of it along with other this compound waste.

Crucially, never dispose of this compound down the drain or in the regular trash without following the specific procedures outlined above and obtaining approval from your EHS department. The high toxicity to aquatic organisms means even small amounts can cause significant environmental damage.[3][8]

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

Broxyquinoline_Disposal_Workflow cluster_prep Waste Preparation cluster_decision Disposal Route Decision cluster_methods Disposal Methods cluster_final Final Steps start This compound Waste Generated collect Collect in a Labeled, Sealed Hazardous Waste Container start->collect decision Consult Institutional EHS Guidelines collect->decision haz_waste Dispose via Licensed Hazardous Waste Vendor (Preferred) decision->haz_waste EHS Instructs Vendor Disposal landfill Landfill Disposal (If Permitted) decision->landfill EHS Permits Landfill decontaminate Decontaminate Empty Containers haz_waste->decontaminate mix Mix with Inert Material landfill->mix seal Seal in a Container mix->seal dispose Dispose in Designated Hazardous Waste Stream seal->dispose dispose->decontaminate end Disposal Complete decontaminate->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.